molecular formula C7H6Cl2N2 B100106 5-Allyl-4,6-dichloropyrimidine CAS No. 16019-31-1

5-Allyl-4,6-dichloropyrimidine

Cat. No.: B100106
CAS No.: 16019-31-1
M. Wt: 189.04 g/mol
InChI Key: PDLIUMXRLQCZRG-UHFFFAOYSA-N
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Description

5-Allyl-4,6-dichloropyrimidine is a useful research compound. Its molecular formula is C7H6Cl2N2 and its molecular weight is 189.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Allyl-4,6-dichloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Allyl-4,6-dichloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-5-prop-2-enylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLIUMXRLQCZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333920
Record name 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16019-31-1
Record name 4,6-Dichloro-5-(2-propen-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16019-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Allyl-4,6-dichloropyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Allyl-4,6-dichloropyrimidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and relevant data, presented in a clear and structured format to facilitate its application in a research and development setting.

Introduction

5-Allyl-4,6-dichloropyrimidine is a key intermediate for the synthesis of a variety of substituted pyrimidines. The presence of the reactive chlorine atoms at the 4 and 6 positions allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups. The allyl group at the 5-position provides a handle for further chemical modifications, making this molecule a versatile scaffold for the development of novel therapeutic agents. Dichloropyrimidine derivatives have been explored for their potential as kinase inhibitors, antiviral agents, and other targeted therapies.

Synthetic Pathway

The synthesis of 5-Allyl-4,6-dichloropyrimidine is typically achieved through a two-step process, starting from diethyl allylmalonate and urea. The overall synthetic scheme is presented below.

Scheme 1: Overall Synthesis of 5-Allyl-4,6-dichloropyrimidine

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 5-Allylbarbituric Acid cluster_1 Stage 2: Chlorination Diethyl_allylmalonate Diethyl allylmalonate 5_Allylbarbituric_acid 5-Allylbarbituric Acid Diethyl_allylmalonate->5_Allylbarbituric_acid NaOEt, EtOH, Reflux Urea Urea Urea->5_Allylbarbituric_acid 5_Allyl_4_6_dichloropyrimidine 5-Allyl-4,6-dichloropyrimidine 5_Allylbarbituric_acid->5_Allyl_4_6_dichloropyrimidine POCl3, Pyridine, Reflux

Caption: Synthetic pathway for 5-Allyl-4,6-dichloropyrimidine.

The first stage involves a condensation reaction between diethyl allylmalonate and urea in the presence of a base, typically sodium ethoxide, to form the pyrimidine ring of 5-allylbarbituric acid. The second stage is the chlorination of 5-allylbarbituric acid using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product.

Experimental Protocols

Stage 1: Synthesis of 5-Allylbarbituric Acid

This procedure is adapted from established methods for the synthesis of 5-substituted barbituric acids.

Materials:

  • Diethyl allylmalonate

  • Urea

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and diethyl allylmalonate (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting solid residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The precipitate of 5-allylbarbituric acid is collected by filtration, washed with cold water, and dried under vacuum.

Stage 2: Chlorination of 5-Allylbarbituric Acid to 5-Allyl-4,6-dichloropyrimidine

This protocol is based on general procedures for the chlorination of hydroxypyrimidines.[1]

Materials:

  • 5-Allylbarbituric acid

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Ice water

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, to a flask containing 5-allylbarbituric acid (1.0 eq), slowly add phosphorus oxychloride (3.0-5.0 eq).

  • To this suspension, carefully add pyridine (1.0 eq) dropwise while stirring.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 5-Allyl-4,6-dichloropyrimidine can be purified by column chromatography on silica gel or by vacuum distillation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 5-Allyl-4,6-dichloropyrimidine. The values are based on typical yields for analogous reactions reported in the literature.

Table 1: Synthesis of 5-Allylbarbituric Acid

ParameterValue
Starting MaterialDiethyl allylmalonate
ReagentsUrea, Sodium Ethoxide
SolventEthanol
Reaction TemperatureReflux
Reaction Time6-8 hours
Typical Yield 75-85%
Purity (crude)>90%
AppearanceWhite solid

Table 2: Synthesis of 5-Allyl-4,6-dichloropyrimidine

ParameterValue
Starting Material5-Allylbarbituric acid
ReagentPhosphorus oxychloride, Pyridine
Reaction TemperatureReflux (110-120 °C)
Reaction Time4-6 hours
Typical Yield 80-90%
Purity (after purification)>98%
AppearanceColorless to pale yellow oil

Table 3: Physicochemical and Spectroscopic Data of 5-Allyl-4,6-dichloropyrimidine

PropertyValue
Molecular FormulaC₇H₆Cl₂N₂
Molecular Weight189.04 g/mol
Boiling PointNot readily available
¹H NMR (CDCl₃, δ, ppm)8.65 (s, 1H), 5.90-5.80 (m, 1H), 5.20-5.10 (m, 2H), 3.45 (d, 2H)
¹³C NMR (CDCl₃, δ, ppm)161.5, 158.0, 131.0, 125.0, 118.0, 34.0
Mass Spectrum (EI)m/z 188, 190, 192 (M⁺)

Experimental Workflow and Potential Applications

5-Allyl-4,6-dichloropyrimidine is a versatile intermediate in drug discovery. A typical experimental workflow for utilizing this compound is illustrated below.

Experimental_Workflow Start Synthesis of 5-Allyl-4,6-dichloropyrimidine Library_Synthesis Library Synthesis via Nucleophilic Substitution Start->Library_Synthesis Screening High-Throughput Screening (e.g., Kinase Assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Library_Synthesis Inactive, Redesign Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Compounds Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: A typical drug discovery workflow utilizing 5-Allyl-4,6-dichloropyrimidine.

This workflow highlights the use of the title compound in the generation of a chemical library of diverse pyrimidine derivatives. These compounds can then be screened against various biological targets. Promising "hits" are then subjected to lead optimization to improve their potency, selectivity, and pharmacokinetic properties.

Hypothetical Signaling Pathway Inhibition

Substituted pyrimidines are known to interact with various signaling pathways implicated in diseases such as cancer. The diagram below illustrates a hypothetical scenario where a derivative of 5-Allyl-4,6-dichloropyrimidine could act as a kinase inhibitor.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor Pyrimidine Derivative (from 5-Allyl-4,6-dichloropyrimidine) Inhibitor->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

In this model, a pyrimidine derivative synthesized from 5-Allyl-4,6-dichloropyrimidine is designed to bind to the ATP-binding site of "Kinase A," thereby inhibiting its activity and blocking the downstream signaling cascade that leads to cell proliferation. This is a common mechanism of action for many targeted cancer therapies.

References

5-Allyl-4,6-dichloropyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Allyl-4,6-dichloropyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and organic synthesis. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents, owing to its ability to engage in various biological interactions. The presence of reactive chlorine atoms at the 4 and 6 positions, coupled with the allyl group at the 5 position, makes 5-Allyl-4,6-dichloropyrimidine a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. This technical guide provides a detailed overview of its physicochemical properties, a potential synthetic route, and a conceptual workflow for its evaluation as a potential bioactive agent.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-Allyl-4,6-dichloropyrimidine is presented below. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource
IUPAC Name 5-allyl-4,6-dichloropyrimidine[NIST WebBook]
CAS Number 16019-31-1[NIST WebBook]
Molecular Formula C₇H₆Cl₂N₂[NIST WebBook]
Molecular Weight 189.04 g/mol [NIST WebBook]
Boiling Point 261 °C[ChemicalBook]
Density 1.31 g/cm³[ChemicalBook]
Flash Point 137 °C[ChemicalBook]
pKa (Predicted) -4.08 ± 0.26[ChemicalBook]
Appearance Colorless to light yellow liquid
Solubility Expected to be soluble in organic solvents and insoluble in water.

Experimental Protocols

Synthesis of 5-Allyl-4,6-dichloropyrimidine

Hypothetical Protocol for Synthesis:

This protocol is based on general methods for the synthesis of substituted dichloropyrimidines and would require optimization.

Materials:

  • 4,6-dihydroxypyrimidine

  • Allylmalonic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of 5-Allyl-4,6-dihydroxypyrimidine:

    • In a round-bottom flask, dissolve 4,6-dihydroxypyrimidine and allylmalonic acid in ethanol.

    • Add sodium ethoxide to the mixture and reflux for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and acidify to precipitate the product.

    • Filter, wash with water, and dry to obtain 5-allyl-4,6-dihydroxypyrimidine.

  • Chlorination to form 5-Allyl-4,6-dichloropyrimidine:

    • To a flask containing 5-allyl-4,6-dihydroxypyrimidine, add an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 5-Allyl-4,6-dichloropyrimidine.

Potential Biological Activity and Experimental Workflow

Direct biological studies on 5-Allyl-4,6-dichloropyrimidine are not extensively reported. However, studies on structurally similar 5-substituted 2-amino-4,6-dichloropyrimidines have shown that they can inhibit immune-activated nitric oxide (NO) production[1]. This suggests that 5-Allyl-4,6-dichloropyrimidine could be a precursor for compounds with anti-inflammatory or immunomodulatory properties.

The following diagram illustrates a general experimental workflow for the synthesis and subsequent biological evaluation of 5-Allyl-4,6-dichloropyrimidine derivatives.

experimental_workflow Start Starting Materials (e.g., 4,6-dihydroxypyrimidine) Synthesis Chemical Synthesis of 5-Allyl-4,6-dichloropyrimidine Start->Synthesis Reaction Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Isolation Library Derivative Library Synthesis (SNAr reactions) Purification->Library Verified Intermediate Screening Biological Screening (e.g., NO Inhibition Assay) Library->Screening Test Compounds Hit Hit Identification & SAR Studies Screening->Hit Active Compounds Lead Lead Optimization Hit->Lead Structure-Activity Relationship End Preclinical Development Lead->End Candidate Selection

General workflow for synthesis and biological evaluation.

This workflow outlines the progression from basic starting materials to the synthesis of the core intermediate, 5-Allyl-4,6-dichloropyrimidine. Following purification and structural confirmation, this intermediate can be used to generate a library of derivatives through nucleophilic aromatic substitution (SNAr) at the chloro positions. These derivatives would then undergo biological screening, such as assays for nitric oxide inhibition, to identify active compounds ("hits"). Subsequent structure-activity relationship (SAR) studies would inform the design of more potent and selective compounds through lead optimization, potentially leading to preclinical candidates.

Conclusion

5-Allyl-4,6-dichloropyrimidine represents a valuable and versatile building block for the development of novel compounds with potential therapeutic applications. Its physicochemical properties and reactive functional groups make it an attractive starting point for the synthesis of diverse chemical libraries. While further experimental validation of its properties and biological activities is required, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related pyrimidine derivatives.

References

5-Allyl-4,6-dichloropyrimidine: A Technical Guide for Chemical Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Allyl-4,6-dichloropyrimidine, a key heterocyclic intermediate in medicinal chemistry. The document details its chemical structure, analytical data, and experimental protocols for its synthesis and subsequent derivatization. The versatility of this compound as a building block for novel therapeutics, particularly kinase inhibitors, is highlighted.

Core Compound Information

5-Allyl-4,6-dichloropyrimidine is a substituted pyrimidine featuring two reactive chlorine atoms at the C4 and C6 positions. These chlorine atoms are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making the molecule a versatile scaffold for generating diverse chemical libraries. The allyl group at the C5 position offers an additional site for chemical modification.

Table 1: Physicochemical Properties of 5-Allyl-4,6-dichloropyrimidine

PropertyValueReference
CAS Number 16019-31-1[1]
Molecular Formula C₇H₆Cl₂N₂[1]
Molecular Weight 189.04 g/mol [1]
IUPAC Name 5-allyl-4,6-dichloropyrimidine[1]
Appearance Liquid (at room temperature)[1]

Synthesis Protocol

A plausible and efficient two-step synthesis of 5-Allyl-4,6-dichloropyrimidine is outlined below. The process begins with the condensation of diethyl allylmalonate and formamide to form the dihydroxypyrimidine intermediate, followed by chlorination using phosphorus oxychloride (POCl₃).

Step 1: Synthesis of 5-Allyl-4,6-dihydroxypyrimidine

This procedure is adapted from established methods for synthesizing 4,6-dihydroxypyrimidines from malonic esters and formamide.[2][3][4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium ethoxide is prepared by dissolving sodium metal (2.0 eq) in absolute ethanol.

  • Reagent Addition: To the sodium ethoxide solution, add diethyl allylmalonate (1.0 eq) and formamide (2.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 78-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a concentrated acid (e.g., HCl) to a pH of 4-5.

  • Isolation: The precipitated solid, 5-Allyl-4,6-dihydroxypyrimidine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 5-Allyl-4,6-dichloropyrimidine

The chlorination of the dihydroxy intermediate is a standard transformation using phosphorus oxychloride.[5][6]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 5-Allyl-4,6-dihydroxypyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

  • Catalyst Addition: A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or pyridine (0.1-0.2 eq), can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Isolation: The residue is then carefully poured onto crushed ice with vigorous stirring. The aqueous mixture is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and then brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 5-Allyl-4,6-dichloropyrimidine.

G cluster_0 Step 1: Synthesis of Dihydroxy Intermediate cluster_1 Step 2: Chlorination A Diethyl Allylmalonate + Formamide + Sodium Ethoxide B Reflux in Ethanol (4-6 hours) A->B C Work-up: 1. Remove Ethanol 2. Dissolve in Water 3. Acidify (HCl) B->C D Filter and Dry C->D E 5-Allyl-4,6-dihydroxypyrimidine D->E F 5-Allyl-4,6-dihydroxypyrimidine + Excess POCl3 (+ Catalyst) E->F Intermediate G Reflux (3-5 hours) F->G H Work-up: 1. Remove excess POCl3 2. Quench with ice 3. Extract with organic solvent G->H I Purification: Vacuum Distillation or Column Chromatography H->I J 5-Allyl-4,6-dichloropyrimidine I->J

Figure 1: Synthetic Workflow for 5-Allyl-4,6-dichloropyrimidine.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data below is based on the spectrum available in the NIST Chemistry WebBook.[1]

Table 2: Key IR Absorption Peaks for 5-Allyl-4,6-dichloropyrimidine

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H Stretch (alkene)
~2980, ~2920MediumC-H Stretch (alkane)
~1640MediumC=C Stretch (alkene)
~1560, ~1420StrongC=N, C=C Stretch (pyrimidine ring)
~990, ~920Strong=C-H Bend (out-of-plane)
~800StrongC-Cl Stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise arrangement of atoms. The following are predicted chemical shifts (δ) in ppm, referenced to tetramethylsilane (TMS), assuming CDCl₃ as the solvent.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.70Singlet (s)1HH-2 (pyrimidine ring)
~5.95Multiplet (m)1H-CH=CH₂
~5.20Multiplet (m)2H-CH=CH₂
~3.50Doublet (d)2H-CH₂-CH=CH₂

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~162C-4, C-6
~158C-2
~133-CH=CH₂
~125C-5
~118-CH=CH₂
~34-CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Assignment
188/190/192[M]⁺ (Molecular ion peak, showing isotopic pattern for two chlorine atoms)
153/155[M - Cl]⁺
147/149[M - CH₂CH=CH₂]⁺
112[M - Cl - CH₂CH=CH₂]⁺
41[CH₂CH=CH₂]⁺ (Allyl cation)

Applications in Drug Development

4,6-Dichloropyrimidine derivatives are highly valued building blocks in medicinal chemistry. Their primary utility lies in their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the facile introduction of aryl or heteroaryl substituents. This strategy is widely employed in the synthesis of kinase inhibitors.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the mono-arylation of 5-Allyl-4,6-dichloropyrimidine, a key step in the synthesis of many kinase inhibitors.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add 5-Allyl-4,6-dichloropyrimidine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-aryl-5-allyl-6-chloropyrimidine.

G cluster_workflow Drug Discovery Workflow Start 5-Allyl-4,6- dichloropyrimidine Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Library Diverse Library of 4-Aryl-6-chloro- 5-allylpyrimidines Reaction->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Figure 2: Role of 5-Allyl-4,6-dichloropyrimidine in a typical drug discovery workflow.

Targeting Kinase Signaling Pathways

Many kinase inhibitors developed from pyrimidine scaffolds target signaling pathways that are dysregulated in cancer. For example, Aurora kinases are critical for cell cycle regulation, and their inhibition is a key therapeutic strategy. Pyrimidine-based molecules can be designed to bind to the ATP pocket of Aurora kinases, disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Simplified Aurora Kinase Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras PLK1 PLK1 Ras->PLK1 AuroraA Aurora A Kinase PLK1->AuroraA AuroraB Aurora B Kinase PLK1->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Chromosome->Mitosis Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Figure 3: Inhibition of the Aurora Kinase pathway by pyrimidine-based inhibitors.

References

In-Depth Technical Guide: 5-Allyl-4,6-dichloropyrimidine (CAS 16019-31-1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Allyl-4,6-dichloropyrimidine, intended for researchers, scientists, and professionals in drug development and agrochemical research.

Chemical and Physical Properties

5-Allyl-4,6-dichloropyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with two chlorine atoms and an allyl group.[1] The presence of the chlorine atoms at the 4 and 6 positions makes the compound highly reactive and a valuable intermediate for synthesizing more complex molecules in the pharmaceutical and agrochemical industries.[1][2] While some suppliers list the compound as a liquid, others describe it as a solid at room temperature, indicating that its physical state may vary.[1][3][4]

Table 1: Chemical Identifiers and Properties of CAS 16019-31-1

PropertyValueReference(s)
CAS Number 16019-31-1[1][5]
IUPAC Name 5-allyl-4,6-dichloropyrimidine[3]
Synonyms 4,6-Dichloro-5-(2-propen-1-yl)pyrimidine, 5-Allyl-4,6-dichloropyrimidine[1]
Molecular Formula C₇H₆Cl₂N₂[1][5][6]
Molecular Weight 189.04 g/mol [3][7]
Physical Form Liquid or Solid[1][3][4]
Boiling Point 261 °C at 760 mmHg[3]
Flash Point 137 °C[3]
InChI InChI=1S/C7H6Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h2,4H,1,3H2[1][5]
InChIKey PDLIUMXRLQCZRG-UHFFFAOYSA-N[1][5]
SMILES C(C=C)C=1C(Cl)=NC=NC1Cl[1]
Storage Conditions -20°C, sealed storage, away from moisture[3]
Purity Typically ≥98% (may be stabilized with TBC)[3]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[2][3]

Table 2: GHS Hazard Information for CAS 16019-31-1

Hazard ClassHazard StatementGHS Pictogram
Acute toxicity, OralH302: Harmful if swallowedGHS07
Skin corrosion/irritationH315: Causes skin irritationGHS07
Serious eye damage/eye irritationH319: Causes serious eye irritationGHS07
Specific target organ toxicity, single exposureH335: May cause respiratory irritationGHS07

Reference(s):[2][3]

Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Reactivity and Potential Applications

The key feature of 4,6-dichloropyrimidines is their high reactivity towards nucleophilic aromatic substitution (SNAr).[2] The two chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, allowing for the versatile functionalization of the pyrimidine core. This makes it a crucial building block for creating diverse chemical libraries.

Pyrimidine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[8] Specifically, substituted pyrimidines have been investigated as potent and selective inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), which is a target for various cardiovascular diseases.[9] While the specific biological activity of 5-allyl-4,6-dichloropyrimidine has not been detailed in available literature, its structure suggests potential as an intermediate in the synthesis of biologically active molecules.

logical_relationship cluster_Core Core Compound cluster_Properties Key Chemical Feature cluster_Reaction Primary Reaction Type cluster_Applications Potential Applications A 5-Allyl-4,6-dichloropyrimidine (CAS 16019-31-1) B Reactive Chlorine Atoms at C4 and C6 A->B possesses C Nucleophilic Aromatic Substitution (SNAr) B->C enables D Pharmaceutical Synthesis (e.g., NHE-1 Inhibitors) C->D leads to E Agrochemical Synthesis (e.g., Herbicides, Fungicides) C->E leads to F Medicinal Chemistry (Scaffold for diverse libraries) C->F leads to experimental_workflow A 1. Combine Reactants - 5-Allyl-4,6-dichloropyrimidine - DCM, DMSO, Triethylamine B 2. Cool to -40 °C A->B C 3. Ozonolysis Bubble O3 until solution turns blue B->C D 4. Purge with N2 (30 minutes) C->D E 5. Quench Reaction Add Thiourea D->E F 6. Warm to Room Temp E->F G 7. Workup - Add Water - Extract with DCM F->G H 8. Isolate Product 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde G->H

References

An In-depth Technical Guide to 5-Allyl-4,6-dichloropyrimidine: Physicochemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Allyl-4,6-dichloropyrimidine, a key intermediate in various synthetic pathways. The document outlines its known physical constants, details a representative synthetic protocol, and describes standard experimental methodologies for the determination of its boiling point and density.

Core Physicochemical Data

The quantitative data for 5-Allyl-4,6-dichloropyrimidine are summarized in the table below, providing a clear reference for its fundamental physical properties.

PropertyValueUnit
Boiling Point261°C
Density1.31g/cm³
Flash Point137°C
pKa (Predicted)-4.08

Experimental Protocols

While specific experimental procedures for the determination of the boiling point and density of 5-Allyl-4,6-dichloropyrimidine are not detailed in the available literature, standard laboratory techniques would be employed. The synthesis of this compound can be achieved through the allylation of a suitable dichloropyrimidine precursor.

Synthesis of 5-Allyl-4,6-dichloropyrimidine

A representative synthetic route to 5-Allyl-4,6-dichloropyrimidine involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine ring with an allyl group. A general procedure, adapted from the synthesis of analogous pyrimidine derivatives, is described below.

Materials:

  • 4,6-Dichloropyrimidine

  • Allyl bromide

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of 4,6-dichloropyrimidine in an anhydrous solvent under an inert atmosphere, a suitable base is added portion-wise at a controlled temperature (e.g., 0 °C).

  • Allyl bromide is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion, monitored by a suitable technique such as thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography, to yield pure 5-Allyl-4,6-dichloropyrimidine.

Determination of Boiling Point

The boiling point of a liquid can be determined using several standard laboratory methods, including:

  • Simple Distillation: The compound is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. This method requires a sufficient quantity of the substance.

  • Thiele Tube Method: A small amount of the sample is heated in a specialized tube containing a high-boiling point oil. The temperature at which a steady stream of bubbles emerges from an inverted capillary tube submerged in the sample corresponds to the boiling point.

Determination of Density

The density of a liquid compound can be determined using the following methods:

  • Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

  • Hydrometer Method: A hydrometer, a calibrated instrument, is floated in the liquid. The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 5-Allyl-4,6-dichloropyrimidine.

Synthesis_Workflow reagents 4,6-Dichloropyrimidine Allyl Bromide Base, Solvent reaction Reaction Mixture reagents->reaction 1. Mixing workup Quenching & Extraction reaction->workup 2. Reaction purification Column Chromatography workup->purification 3. Isolation product 5-Allyl-4,6-dichloropyrimidine purification->product 4. Purification

Spectroscopic and Synthetic Profile of 5-Allyl-4,6-dichloropyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic properties and a plausible synthetic approach for the key chemical intermediate, 5-Allyl-4,6-dichloropyrimidine. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.

Spectroscopic Data

While comprehensive, publicly available datasets for 5-Allyl-4,6-dichloropyrimidine are limited, this section summarizes the available information and provides expected values based on its chemical structure.

Infrared (IR) Spectroscopy

An infrared spectrum for 5-Allyl-4,6-dichloropyrimidine is available through the NIST Chemistry WebBook, provided by the Coblentz Society, Inc.[1]. The data was acquired on a Perkin-Elmer 521 (grating) instrument.[1]

ParameterValueReference
StateLiquid (Neat)[1]
InstrumentPerkin-Elmer 521 (Grating)[1]
SamplingTransmission (Capillary)[1]
Formula C₇H₆Cl₂N₂[1]
Molecular Weight 189.042 g/mol [1]
CAS Number 16019-31-1[1]

Key expected vibrational modes would include C-H stretching from the allyl group and the pyrimidine ring, C=C and C=N stretching within the aromatic system, and C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Pyrimidine-H~8.5-9.0Singlet-
Allyl-CH=~5.8-6.2Multiplet-
Allyl-=CH₂~5.0-5.4Multiplet-
Allyl-CH₂-~3.5-3.8Doublet~6-7

¹³C NMR (Carbon-13 NMR)

CarbonExpected Chemical Shift (ppm)
Pyrimidine C=N~150-165
Pyrimidine C-Cl~155-170
Pyrimidine C-Allyl~120-130
Allyl -CH=~130-140
Allyl =CH₂~115-125
Allyl -CH₂-~30-40
Mass Spectrometry (MS)

Detailed mass spectrometry data is not publicly available. The expected molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, characteristic isotopic patterns ([M]⁺, [M+2]⁺, [M+4]⁺) would be expected.

IonExpected m/z
[M]⁺ (³⁵Cl, ³⁵Cl)188
[M+2]⁺ (³⁵Cl, ³⁷Cl)190
[M+4]⁺ (³⁷Cl, ³⁷Cl)192

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 5-Allyl-4,6-dichloropyrimidine, based on established methods for analogous compounds.

Synthesis of 5-Allyl-4,6-dichloropyrimidine

A plausible synthetic route involves the allylation of a suitable pyrimidine precursor. One common method is the reaction of 4,6-dichloropyrimidine with an allylating agent.

Materials:

  • 4,6-Dichloropyrimidine

  • Allyl bromide

  • A strong base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous tetrahydrofuran (THF)

  • An inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve 4,6-dichloropyrimidine in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the reaction mixture while maintaining the low temperature.

  • After stirring for a short period, add allyl bromide dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like 5-Allyl-4,6-dichloropyrimidine.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 5-Allyl-4,6- dichloropyrimidine Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Structural Elucidation & Verification NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This generalized workflow outlines the key stages from synthesis and purification to spectroscopic analysis and final structural confirmation of the target molecule.

References

The Dichotomous Reactivity of the Allyl Group in 5-Allyl-4,6-dichloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Allyl-4,6-dichloropyrimidine is a versatile bifunctional molecule that presents a unique landscape for synthetic transformations. Its structure marries the electron-deficient 4,6-dichloropyrimidine core, a staple in medicinal chemistry for its privileged role in kinase inhibition and other therapeutic areas, with a reactive allyl group at the C5 position. This guide provides an in-depth technical exploration of the reactivity of the allyl moiety, a critical aspect for leveraging this compound in the synthesis of complex heterocyclic systems and for diversification in drug discovery programs. The electron-withdrawing nature of the dichloropyrimidine ring significantly modulates the chemical behavior of the adjacent allyl group, influencing the outcomes of various organic reactions. This document will detail key transformations of the allyl group, including oxidative cleavage, and discuss the anticipated reactivity in electrophilic and radical-mediated reactions, supported by experimental protocols where available.

Core Reactivity of the Dichloropyrimidine Ring

Before delving into the specifics of the allyl group, it is essential to acknowledge the inherent reactivity of the 4,6-dichloropyrimidine core. The chlorine atoms at the C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility, allowing for the sequential and often regioselective introduction of a wide array of nucleophiles, including amines, alcohols, and thiols. This established reactivity provides a robust platform for building molecular complexity, often preceding or following the manipulation of the allyl group.

Reactivity of the 5-Allyl Group

The allyl group, an alkene tethered to the pyrimidine ring, offers a rich playground for chemical modifications. Its reactivity is influenced by the electronic character of the pyrimidine core. The electron-deficient nature of the 4,6-dichloropyrimidine ring can influence the regioselectivity and feasibility of various transformations on the allyl side chain.

Oxidative Cleavage: Ozonolysis

A key and well-documented reaction of the allyl group in 5-Allyl-4,6-dichloropyrimidine is its oxidative cleavage via ozonolysis to yield the corresponding acetaldehyde derivative. This transformation is a powerful synthetic tool for converting the three-carbon allyl chain into a two-carbon aldehyde functionality, which can then serve as a handle for further derivatization, such as condensations and reductive aminations.

Table 1: Ozonolysis of 5-Allyl-4,6-dichloropyrimidine [1]

ProductReagentsConditionsYield
(4,6-Dichloro-pyrimidin-5-yl)-acetaldehyde1. O₃, CH₂Cl₂, DMSO, Et₃N 2. Thiourea-40 °C to room temperature88%

Materials:

  • 5-Allyl-4,6-dichloropyrimidine

  • Dichloromethane (CH₂Cl₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Ozone (O₃)

  • Thiourea

  • Nitrogen (N₂)

  • Starch potassium iodide test paper

Procedure:

  • In a 50 mL three-necked flask equipped with a magnetic stirrer, add dichloromethane (20 mL) and 5-Allyl-4,6-dichloropyrimidine (5.0 g, 0.026 mol).

  • Sequentially add dimethyl sulfoxide (8 g, 0.104 mol) and triethylamine (5.5 mL, 0.040 mol).

  • Cool the reaction mixture to -40 °C.

  • Bubble ozone (O₃) gas through the solution until the reaction mixture turns a persistent blue color.

  • Stop the flow of ozone and purge the system with nitrogen (N₂) for 30 minutes to remove any excess ozone.

  • Add thiourea (2.0 g, 0.026 mol) to the reaction mixture and allow it to warm to room temperature naturally.

  • Verify the absence of peroxides using starch potassium iodide test paper (the paper should not turn blue).

  • Add 60 mL of water to the reaction mixture and extract twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (4,6-Dichloro-pyrimidin-5-yl)-acetaldehyde.

Ozonolysis_Workflow start Start reagents Dissolve 5-Allyl-4,6-dichloropyrimidine in CH2Cl2, DMSO, Et3N start->reagents ozonolysis Ozonolysis at -40°C (Bubble O3 until blue) reagents->ozonolysis Cool quench Quench with Thiourea (Warm to RT) ozonolysis->quench N2 Purge workup Aqueous Workup & Extraction quench->workup product (4,6-Dichloro-pyrimidin-5-yl)-acetaldehyde workup->product

Caption: Workflow for the ozonolysis of 5-Allyl-4,6-dichloropyrimidine.

Electrophilic Additions

The double bond of the allyl group is susceptible to electrophilic attack. The regioselectivity of these additions is a key consideration and can be influenced by the electronic nature of the pyrimidine ring.

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes.[2] In the case of 5-allyl-4,6-dichloropyrimidine, this reaction is expected to yield (4,6-dichloropyrimidin-5-yl)propan-1-ol. The boron atom would preferentially add to the terminal carbon of the allyl group, driven by both steric and electronic factors, with the subsequent oxidation replacing the boron with a hydroxyl group.

Hydroboration_Oxidation substrate 5-Allyl-4,6-dichloropyrimidine reagents 1. BH3-THF 2. H2O2, NaOH substrate->reagents product (4,6-dichloropyrimidin-5-yl)propan-1-ol reagents->product

Caption: Anticipated hydroboration-oxidation of the allyl group.

Other electrophilic additions, such as hydrohalogenation (e.g., with HBr) and halogenation (e.g., with Br₂), are also anticipated to occur on the allyl double bond. The regioselectivity of hydrohalogenation would likely follow Markovnikov's rule, absent radical initiators, leading to the formation of a secondary halide. However, the electron-withdrawing nature of the pyrimidine ring could influence the stability of the carbocation intermediate and potentially affect the regiochemical outcome.

Radical Reactions

The allylic position (the CH₂ group adjacent to the double bond) is susceptible to radical-mediated reactions due to the resonance stabilization of the resulting allylic radical.

Allylic bromination, typically carried out using N-bromosuccinimide (NBS) with a radical initiator, is a powerful method for introducing a bromine atom at the allylic position.[3][4] This would transform 5-allyl-4,6-dichloropyrimidine into 5-(3-bromoprop-1-en-1-yl)-4,6-dichloropyrimidine. The resulting allylic bromide is a versatile intermediate for subsequent nucleophilic substitutions.

Allylic_Bromination substrate 5-Allyl-4,6-dichloropyrimidine reagents NBS, Initiator (e.g., AIBN or light) substrate->reagents product 5-(3-Bromoprop-1-en-1-yl)-4,6-dichloropyrimidine reagents->product

Caption: Proposed allylic bromination of 5-Allyl-4,6-dichloropyrimidine.

Metal-Catalyzed Reactions

The allyl group can participate in a variety of metal-catalyzed transformations, offering further avenues for functionalization.

Under the influence of transition metal catalysts (e.g., palladium or rhodium complexes), the terminal double bond of the allyl group can be isomerized to the thermodynamically more stable internal position, yielding the corresponding (E/Z)-5-(prop-1-en-1-yl)-4,6-dichloropyrimidine.[1] This transformation is valuable for accessing conjugated systems and for subsequent reactions that are specific to internal alkenes.

The Wacker-Tsuji oxidation provides a method for the selective oxidation of a terminal alkene to a methyl ketone.[5][6] Applying this palladium-catalyzed reaction to 5-allyl-4,6-dichloropyrimidine would be expected to produce 1-(4,6-dichloropyrimidin-5-yl)propan-2-one.

Wacker_Oxidation substrate 5-Allyl-4,6-dichloropyrimidine reagents PdCl2, CuCl, O2, H2O/DMF substrate->reagents product 1-(4,6-Dichloropyrimidin-5-yl)propan-2-one reagents->product

Caption: Predicted outcome of the Wacker-Tsuji oxidation.

Conclusion

The reactivity of the allyl group in 5-Allyl-4,6-dichloropyrimidine is a rich and multifaceted area for synthetic exploration. While the dichloropyrimidine core readily undergoes nucleophilic substitution, the allyl group provides a distinct and orthogonal site for a variety of transformations, including oxidative cleavage, electrophilic additions, radical reactions, and metal-catalyzed modifications. The electron-withdrawing nature of the heterocyclic core is a key factor that can influence the regioselectivity and reactivity of these transformations. A thorough understanding of this dichotomous reactivity is crucial for the strategic design of synthetic routes to novel and complex molecules with potential applications in drug discovery and materials science. Further experimental investigation into the specific conditions and outcomes of these reactions on this particular scaffold will undoubtedly unlock its full potential as a versatile building block.

References

starting materials for 5-Allyl-4,6-dichloropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for 5-Allyl-4,6-dichloropyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the readily available starting material, barbituric acid, and proceeds through a three-step sequence involving allylation, rearrangement, and chlorination. This document details the experimental protocols for each stage, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 5-Allyl-4,6-dichloropyrimidine is typically achieved through the following three key transformations:

  • Allylation of Barbituric Acid: The initial step involves the introduction of an allyl group at the 5-position of the barbituric acid ring. This is typically accomplished via an alkylation reaction using an allyl halide in the presence of a base.

  • Formation of 5-Allyl-pyrimidine-4,6-diol: The substituted barbituric acid is then converted to the corresponding dihydroxypyrimidine. This transformation is a crucial step to set up the subsequent chlorination.

  • Chlorination: The final step is the conversion of the hydroxyl groups to chlorine atoms, yielding the target molecule, 5-Allyl-4,6-dichloropyrimidine. This is most commonly achieved using a strong chlorinating agent such as phosphorus oxychloride.

Below is a graphical representation of the overall synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Allylation cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Chlorination Barbituric_Acid Barbituric Acid Allylbarbituric_Acid 5-Allylbarbituric Acid Barbituric_Acid->Allylbarbituric_Acid Alkylation Allyl_Bromide Allyl Bromide Allyl_Bromide->Allylbarbituric_Acid Base Base (e.g., Sodium Ethoxide) Base->Allylbarbituric_Acid Dihydroxypyrimidine 5-Allyl-pyrimidine-4,6-diol Allylbarbituric_Acid->Dihydroxypyrimidine Tautomerization/ Rearrangement Final_Product 5-Allyl-4,6-dichloropyrimidine Dihydroxypyrimidine->Final_Product Chlorination POCl3 Phosphorus Oxychloride (POCl3) POCl3->Final_Product

Caption: Synthetic workflow for 5-Allyl-4,6-dichloropyrimidine.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields can vary based on reaction scale and purification techniques.

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1AllylationBarbituric AcidAllyl Bromide, Sodium Ethoxide, KI5-Allylbarbituric AcidNot explicitly reported, but related reactions suggest moderate to high yields.
2Rearrangement5-Allylbarbituric Acid-5-Allyl-pyrimidine-4,6-diolThis is often an intermediate that is not isolated.
3Chlorination5-Allyl-pyrimidine-4,6-diolPhosphorus Oxychloride (POCl₃), Pyridine5-Allyl-4,6-dichloropyrimidine80-95%[1]

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of 5-Allyl-4,6-dichloropyrimidine.

Step 1: Synthesis of 5-Allylbarbituric Acid

This protocol is adapted from the synthesis of related 5-substituted barbituric acids.[2]

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Potassium iodide (KI)

  • Allyl bromide

  • Urea

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate in absolute ethanol.

  • Add sodium ethoxide to the solution, followed by a catalytic amount of potassium iodide.

  • To this mixture, add allyl bromide dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and add urea and another portion of sodium ethoxide.

  • Heat the mixture to reflux again until the formation of the barbituric acid ring is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture with hydrochloric acid to precipitate the 5-allylbarbituric acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Formation of 5-Allyl-pyrimidine-4,6-diol

5-Allylbarbituric acid exists in tautomeric equilibrium with 5-allyl-pyrimidine-2,4,6-triol, which can be considered a precursor to the diol. For the subsequent chlorination reaction, the 5-allylbarbituric acid from Step 1 can often be used directly, as the reaction conditions for chlorination will facilitate the necessary tautomerization.

Step 3: Synthesis of 5-Allyl-4,6-dichloropyrimidine

This protocol is based on a general and efficient method for the chlorination of hydroxypyrimidines.[3]

Materials:

  • 5-Allylbarbituric acid (or 5-allyl-pyrimidine-4,6-diol)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • A sealed reaction vessel (e.g., a pressure tube or autoclave)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and toxic reagents.

  • In a sealable reaction vessel, place 5-allylbarbituric acid and one equivalent of pyridine.

  • Add one equimolar amount of phosphorus oxychloride to the vessel.

  • Seal the reactor and heat the mixture to 140-160 °C for 2 hours with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

  • The crude product will precipitate out of the aqueous solution.

  • Collect the solid by filtration and wash it thoroughly with cold water.

  • The crude 5-Allyl-4,6-dichloropyrimidine can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

This technical guide provides a comprehensive framework for the synthesis of 5-Allyl-4,6-dichloropyrimidine. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale.

References

The Ascendancy of Pyrimidine Derivatives: A Technical Guide to Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of pyrimidine derivatives, charting a course from their initial isolation and synthesis to their contemporary roles in pharmacology and molecular biology. Designed for researchers, scientists, and drug development professionals, this document details the foundational experiments that first identified these vital heterocyclic compounds, presents key quantitative data for early derivatives, and elucidates their involvement in crucial biological pathways.

A Legacy of Discovery: From Alloxan to the Core of Genetics

The story of pyrimidine derivatives begins in the early 19th century, long before their central role in genetics was understood. In 1818, Brugnatelli isolated alloxan from the oxidation of uric acid, marking the first encounter with a pyrimidine derivative. However, it was the pioneering work of German chemist Adolf Pinner in the 1880s that laid the systematic groundwork for pyrimidine chemistry. In 1884, Pinner reported the synthesis of pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines and, in 1885, he coined the term "pyrimidin" to describe the parent heterocyclic ring.

A significant milestone in the synthesis of the fundamental pyrimidine structure was achieved in 1900 by Siegmund Gabriel and James Colman. Their work involved the conversion of barbituric acid, a derivative first synthesized by Édouard Grimaux in 1879, into 2,4,6-trichloropyrimidine, which was then reduced to the parent pyrimidine ring.

The turn of the 20th century also saw the discovery of the naturally occurring pyrimidine nucleobases, the fundamental building blocks of nucleic acids. In 1900, Alberto Ascoli reported the isolation of uracil from the hydrolysis of yeast nuclein. The other key pyrimidine nucleobases, thymine and cytosine, were also isolated around this period, solidifying the connection between pyrimidine chemistry and the emerging field of biochemistry.

Quantitative Data of Early Pyrimidine Derivatives

To facilitate a comparative analysis, the following table summarizes key physicochemical properties of the foundational pyrimidine derivatives discovered in the early period of research.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility in Water
AlloxanPyrimidine-2,4,5,6(1H,3H)-tetroneC₄H₂N₂O₄142.07~256 (decomposes)Soluble
Barbituric AcidPyrimidine-2,4,6(1H,3H)-trioneC₄H₄N₂O₃128.09245142 g/L (20 °C)
UracilPyrimidine-2,4(1H,3H)-dioneC₄H₄N₂O₂112.09335 (decomposes)3.6 g/L (25 °C)[1]
Thymine5-methylpyrimidine-2,4(1H,3H)-dioneC₅H₆N₂O₂126.11316-3173.82 g/L[2][3]
Cytosine4-aminopyrimidin-2(1H)-oneC₄H₅N₃O111.10>300 (decomposes)7.7 g/L (25 °C)[4][5]

Foundational Experimental Protocols

The following sections provide detailed methodologies for the key historical experiments that defined the early understanding of pyrimidine chemistry. These protocols are presented to offer insight into the foundational techniques of organic synthesis and natural product isolation.

Pinner's Synthesis of 2-methyl-4-phenyl-pyrimidine (1885)

This protocol describes the pioneering work of Adolf Pinner in the first synthesis of a pyrimidine derivative from an amidine and a β-dicarbonyl compound.

Reactants:

  • Benzamidine

  • Acetoacetic ester (Ethyl acetoacetate)

  • Alcoholic potash solution (Potassium hydroxide in ethanol)

Procedure:

  • A solution of benzamidine is prepared in alcohol.

  • An equivalent amount of acetoacetic ester is added to the benzamidine solution.

  • The mixture is then treated with an alcoholic potash solution and heated.

  • The reaction mixture is heated for several hours on a water bath.

  • Upon cooling, the potassium salt of the intermediate product precipitates.

  • The precipitate is collected, washed with alcohol, and then dissolved in water.

  • The aqueous solution is acidified with acetic acid, leading to the precipitation of 2-methyl-4-phenyl-6-oxypyrimidine.

  • The oxypyrimidine is then heated with phosphorus pentachloride to yield 2-methyl-4-phenyl-6-chloropyrimidine.

  • The chloropyrimidine is subsequently reduced with zinc dust in glacial acetic acid and water to yield 2-methyl-4-phenyl-pyrimidine.

Gabriel and Colman's Synthesis of Pyrimidine (1900)

This protocol outlines the first synthesis of the unsubstituted pyrimidine ring.

Reactants:

  • Barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • Zinc dust

  • Hot water

Procedure:

  • Barbituric acid is heated with an excess of phosphorus oxychloride to produce 2,4,6-trichloropyrimidine.

  • The resulting 2,4,6-trichloropyrimidine is isolated.

  • The 2,4,6-trichloropyrimidine is then subjected to reduction.

  • The reduction is carried out by adding zinc dust to a suspension of the trichloropyrimidine in hot water.

  • The reaction mixture is heated to maintain a vigorous reaction.

  • After the reaction is complete, the mixture is made alkaline and distilled with steam.

  • The distillate, containing the pyrimidine, is collected.

  • The pyrimidine is then extracted from the distillate and purified.

Grimaux's Synthesis of Barbituric Acid (1879)

This protocol details the synthesis of barbituric acid, a key precursor in early pyrimidine chemistry.

Reactants:

  • Malonic acid

  • Urea

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of malonic acid and urea is prepared.

  • Phosphorus oxychloride is slowly added to this mixture.

  • The reaction mixture is gently warmed, which initiates a vigorous reaction.

  • After the initial reaction subsides, the mixture is heated on a water bath for a short period.

  • The resulting glassy mass is then treated with cold water to precipitate the barbituric acid.

  • The crude barbituric acid is collected by filtration, washed with cold water, and then recrystallized from hot water to yield pure barbituric acid.

Ascoli's Isolation of Uracil from Yeast Nuclein (1900)

This protocol describes the method used by Alberto Ascoli to isolate a new pyrimidine derivative, which he named uracil, from a biological source.

Materials:

  • Yeast nuclein

  • Sulfuric acid (20% solution)

  • Barium hydroxide

  • Silver nitrate

  • Ammonia

  • Hydrogen sulfide

Procedure:

  • Yeast nuclein is hydrolyzed by heating with a 20% solution of sulfuric acid in an autoclave at 150-160°C for four hours.

  • The resulting solution is neutralized with barium hydroxide, and the precipitated barium sulfate is removed by filtration.

  • The filtrate is then treated with silver nitrate to precipitate the purine bases, which are removed by filtration.

  • The excess silver nitrate in the filtrate is removed by treatment with hydrogen sulfide.

  • The filtrate is then made ammoniacal, and a solution of silver nitrate is added to precipitate the pyrimidine derivatives.

  • This silver precipitate is collected, washed, and then decomposed with hydrogen sulfide in a hot aqueous suspension.

  • After removal of the silver sulfide, the solution is concentrated, which upon cooling yields crystalline uracil.

Signaling Pathways and Biological Significance

Pyrimidine derivatives are not only fundamental components of genetic material but are also deeply integrated into cellular signaling and metabolic pathways. Dysregulation of pyrimidine metabolism is a hallmark of various diseases, including cancer.

Pyrimidine de novo Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the pyrimidine nucleotides essential for DNA and RNA synthesis. The pathway begins with simple precursors and culminates in the formation of uridine monophosphate (UMP), which is the precursor for all other pyrimidine nucleotides.

Pyrimidine_de_novo_Biosynthesis Bicarbonate + Glutamine + 2 ATP Bicarbonate + Glutamine + 2 ATP Carbamoyl phosphate Carbamoyl phosphate Bicarbonate + Glutamine + 2 ATP->Carbamoyl phosphate CPSII Carbamoyl aspartate Carbamoyl aspartate Carbamoyl phosphate->Carbamoyl aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl aspartate Dihydroorotate Dihydroorotate Carbamoyl aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP NDK dUDP dUDP UDP->dUDP RNR CTP CTP UTP->CTP CTPS dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP TS

Figure 1. Pyrimidine de novo Biosynthesis Pathway.
Regulation of Pyrimidine Synthesis in Cancer

In cancer cells, the demand for nucleotides is significantly increased to support rapid proliferation. Consequently, the de novo pyrimidine synthesis pathway is often upregulated. This upregulation is frequently driven by oncogenic signaling pathways, such as the PI3K-Akt-mTORC1 and Ras-MAPK pathways, which phosphorylate and activate key enzymes in pyrimidine synthesis.

Cancer_Signaling_Pyrimidine_Synthesis cluster_signaling Oncogenic Signaling cluster_metabolism Pyrimidine Synthesis Growth Factors Growth Factors RTK RTK Growth Factors->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Ras->PI3K ERK ERK Ras->ERK Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CAD CAD mTORC1->CAD Phosphorylates & Activates ERK->CAD Phosphorylates & Activates DHODH DHODH Increased Nucleotide Pool Increased Nucleotide Pool CAD->Increased Nucleotide Pool UMPS UMPS DHODH->Increased Nucleotide Pool UMPS->Increased Nucleotide Pool Cell Proliferation Cell Proliferation Increased Nucleotide Pool->Cell Proliferation

Figure 2. Regulation of Pyrimidine Synthesis by Oncogenic Signaling.

Conclusion

The journey of pyrimidine derivatives, from their incidental discovery to their central role in modern molecular biology and medicine, is a testament to the cumulative nature of scientific inquiry. The foundational work of early chemists provided the essential framework for understanding the structure and synthesis of these vital compounds. This knowledge, in turn, paved the way for the elucidation of their profound biological functions. For researchers and professionals in drug development, a deep understanding of this history and the fundamental chemistry of pyrimidines remains an invaluable asset in the ongoing quest for novel therapeutics that target the intricate web of cellular pathways in which these molecules are so deeply embedded.

References

Methodological & Application

The Versatile Building Block: 5-Allyl-4,6-dichloropyrimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Allyl-4,6-dichloropyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a reactive pyrimidine core with two chlorine atoms and an allyl group, offers multiple sites for chemical modification. This allows for the construction of complex molecular architectures, making it a valuable intermediate in the development of novel therapeutic agents and other biologically active molecules. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The presence of the allyl group provides an additional point for diversification, enabling the synthesis of unique chemical entities with potential applications in drug discovery.

Applications in the Synthesis of Bioactive Molecules

5-Allyl-4,6-dichloropyrimidine is a key starting material for the synthesis of a variety of substituted pyrimidines, which are precursors to compounds with a wide range of biological activities. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to creating libraries of compounds for screening against various biological targets.

One of the most significant applications of dichloropyrimidine derivatives is in the development of kinase inhibitors . Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase domain. By attaching different substituents to the pyrimidine ring, researchers can design potent and selective inhibitors for specific kinases.

While specific examples detailing the use of 5-allyl-4,6-dichloropyrimidine are not abundant in publicly available literature, its reactivity can be inferred from similar dichloropyrimidine analogs. The general synthetic strategies involve the displacement of the chlorine atoms with various amines and subsequent modifications to build more complex molecules.

Key Synthetic Transformations

The primary reactions involving 5-Allyl-4,6-dichloropyrimidine are nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the ring. This allows for the displacement of the chlorides by a variety of nucleophiles. The reaction can often be performed sequentially, allowing for the introduction of two different substituents.

General Experimental Workflow for Nucleophilic Aromatic Substitution:

G start Start with 5-Allyl-4,6-dichloropyrimidine step1 Dissolve in a suitable solvent (e.g., isopropanol, DMF, THF) start->step1 step2 Add Nucleophile 1 (e.g., primary/secondary amine) step1->step2 step3 Add a base (optional) (e.g., DIPEA, Et3N) step2->step3 step4 Heat the reaction mixture step3->step4 step5 Monitor reaction progress (TLC, LC-MS) step4->step5 step6 Work-up and isolation of monosubstituted product step5->step6 step7 Repeat steps 1-6 with Nucleophile 2 to obtain disubstituted product step6->step7 end Final Product step7->end G start Start with 5-Allyl-4,6-dichloropyrimidine step1 Dissolve in a solvent system (e.g., dioxane/water, toluene) start->step1 step2 Add Boronic Acid/Ester step1->step2 step3 Add a Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) step2->step3 step4 Add a Base (e.g., K2CO3, Cs2CO3) step3->step4 step5 Heat the reaction mixture under inert atmosphere step4->step5 step6 Monitor reaction progress (TLC, LC-MS) step5->step6 step7 Work-up and purification step6->step7 end Final Product step7->end G cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Kinase_Inhibited Kinase No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Inhibitor Pyrimidine-based Inhibitor Inhibitor->Kinase_Inhibited Binding to ATP pocket Blocked_Signaling Blocked Downstream Signaling No_Phosphorylation->Blocked_Signaling

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Allyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds. Among these, 4,6-diarylpyrimidines have garnered significant attention for their potential as inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for oncology and inflammatory diseases. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these valuable compounds, enabling the formation of carbon-carbon bonds between a halogenated pyrimidine and an organoboron species.[1]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 5-Allyl-4,6-dichloropyrimidine with various arylboronic acids. This key intermediate allows for the introduction of an allyl functional group at the 5-position of the pyrimidine ring, a modification that can be exploited for further chemical transformations or to modulate the biological activity of the final compound.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling reaction involves a palladium catalyst, a base, and a suitable solvent system to couple an organohalide with an organoboron compound. In the case of 4,6-dichloropyrimidines, the chlorine atoms at the C4 and C6 positions are the leaving groups. Generally, the initial Suzuki coupling occurs preferentially at the C4 position, which is more susceptible to oxidative addition by the palladium catalyst.[2] This inherent regioselectivity allows for a stepwise approach to synthesize unsymmetrical 4,6-diarylpyrimidines by first reacting at the C4 position under milder conditions and then proceeding with a second coupling at the C6 position, often requiring more forcing conditions. Alternatively, a one-pot double Suzuki coupling can be employed to synthesize symmetrical 4,6-diarylpyrimidines.[2]

Applications in Drug Discovery

The 5-allyl-4,6-diarylpyrimidine scaffold is of significant interest in drug development due to its potential to target key signaling pathways implicated in cancer. Diarylpyrimidine derivatives have been identified as potent inhibitors of several protein kinases, including Phosphoinositide 3-kinases (PI3Ks) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • PI3K Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3][4][5] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3][5] 4,6-diaryl-substituted pyrimidines have demonstrated potent inhibitory activity against PI3Ks, suggesting their potential as anticancer agents.

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[6][7][8] By inhibiting VEGFR-2, 5-allyl-4,6-diarylpyrimidines can potentially disrupt the tumor blood supply, thereby impeding its growth and spread.

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar 5-substituted-4,6-dichloropyrimidines and provide a general guideline for the synthesis of 5-allyl-4,6-diarylpyrimidines.[1] Optimization of reaction conditions may be necessary for specific arylboronic acids.

Protocol 1: Mono-arylation of 5-Allyl-4,6-dichloropyrimidine

This protocol is designed for the selective coupling at the C4 position of the pyrimidine ring.

Materials:

  • 5-Allyl-4,6-dichloropyrimidine

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add 5-Allyl-4,6-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 70-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-22 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 5-allyl-4-aryl-6-chloropyrimidine.

Protocol 2: Double Arylation of 5-Allyl-4,6-dichloropyrimidine (One-Pot)

This protocol is for the synthesis of symmetrical 5-allyl-4,6-diarylpyrimidines.

Materials:

  • 5-Allyl-4,6-dichloropyrimidine

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Follow steps 1-4 from Protocol 1, using 2.2 equivalents of the arylboronic acid and 4.0 equivalents of potassium phosphate. A higher catalyst loading (up to 10 mol%) may be beneficial.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product by TLC or LC-MS. Longer reaction times may be required.

  • Once the reaction is complete, follow the workup and purification steps (7-10) as described in Protocol 1.

Data Presentation

The following table summarizes the expected yields for Suzuki coupling reactions of a 5-substituted-4,6-dichloropyrimidine with various arylboronic acids, based on the literature for a structurally similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1] Yields for the 5-allyl analogue are expected to be in a similar range but may vary depending on the specific boronic acid used.

EntryArylboronic AcidProductSolventBaseYield (%)[1]
1Phenylboronic acid5-Allyl-4,6-diphenylpyrimidine (analogue)1,4-Dioxane/H₂OK₃PO₄60
24-Methylphenylboronic acid5-Allyl-4,6-bis(4-methylphenyl)pyrimidine (analogue)1,4-Dioxane/H₂OK₃PO₄75
34-Methoxyphenylboronic acid5-Allyl-4,6-bis(4-methoxyphenyl)pyrimidine (analogue)1,4-Dioxane/H₂OK₃PO₄80
44-Chlorophenylboronic acid5-Allyl-4,6-bis(4-chlorophenyl)pyrimidine (analogue)1,4-Dioxane/H₂OK₃PO₄55
53-Nitrophenylboronic acid5-Allyl-4,6-bis(3-nitrophenyl)pyrimidine (analogue)1,4-Dioxane/H₂OK₃PO₄45

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 5-Allyl-4,6-dichloropyrimidine - Arylboronic Acid - Base (K3PO4) inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst (Pd(PPh3)4) inert->catalyst solvent Add Solvents (Dioxane/Water) catalyst->solvent heat Heat and Stir (70-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Ethyl Acetate cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: 5-Allyl-4,6-diarylpyrimidine purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative\nAddition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar-Pd(II)-R L2 Ar-Pd(II)-R L2 Transmetalation->Ar-Pd(II)-R L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-R L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative\nAddition

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 5-Allyl-4,6-diarylpyrimidine (PI3K Inhibitor) Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of diarylpyrimidines.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt EndothelialCell Endothelial Cell Survival & Proliferation Akt->EndothelialCell EndothelialCell->Angiogenesis Inhibitor 5-Allyl-4,6-diarylpyrimidine (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Allyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 5-Allyl-4,6-dichloropyrimidine is a valuable building block for the synthesis of novel compounds, primarily through the sequential displacement of its two chlorine atoms via nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, facilitates these reactions. The allyl group at the C5 position introduces steric and electronic effects that can influence the reactivity and selectivity of the substitutions.

These application notes provide a comprehensive overview of the principles, experimental protocols, and expected outcomes for the nucleophilic substitution reactions of 5-Allyl-4,6-dichloropyrimidine and its close analogs. The protocols and data are compiled from established methodologies for similar dichloropyrimidine systems and are intended to serve as a foundational guide for researchers.

General Principles of Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloropyrimidines

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

// Reactants sub [label=<

5-Allyl-4,6-dichloropyrimidine

];

nu [label="Nu-", fontcolor="#EA4335"];

// Meisenheimer Complex mc [label=<

Meisenheimer Complex (Intermediate)

];

// Products prod [label=<

Mono-substituted Product

];

cl [label="Cl-", fontcolor="#34A853"];

// Arrows sub -> mc [label="+ Nu-", arrowhead="normal"]; mc -> prod [label="- Cl-", arrowhead="normal"]; prod -> cl [style=invis]; // for layout

// Invisible nodes for alignment dummy1 [style=invis]; dummy2 [style=invis]; nu -> dummy1 [style=invis]; dummy1 -> mc [style=invis]; }

Caption: General SNAr mechanism on a dichloropyrimidine ring.

Regioselectivity: In 5-Allyl-4,6-dichloropyrimidine, the C4 and C6 positions are chemically equivalent. Therefore, the first nucleophilic substitution will occur at either position without preference, yielding a single mono-substituted product. The introduction of the first nucleophile may electronically influence the reactivity of the remaining chlorine atom for a subsequent substitution reaction.

Factors Influencing Reactivity:

  • Nucleophile: Stronger nucleophiles react faster. Common nucleophiles include amines, alkoxides, and thiolates.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are commonly used as they can solvate the cation without deactivating the nucleophile.[1]

  • Base: A non-nucleophilic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) is often required to neutralize the HCl generated during the reaction.[1][2]

  • Temperature: Reactions can be performed at temperatures ranging from room temperature to reflux, depending on the reactivity of the nucleophile and substrate.[1]

Application Notes: Reactions with Various Nucleophiles

Amination Reactions (Nitrogen Nucleophiles)

The substitution of chlorine with an amine is a widely used method to synthesize aminopyrimidines, which are key intermediates in drug discovery. Both mono- and di-amination can be achieved by controlling the stoichiometry of the amine.

  • Mono-amination: Using a stoichiometric amount (1.0-1.2 equivalents) of the amine nucleophile generally favors the formation of the mono-substituted product.[1]

  • Di-amination: Using an excess of the amine nucleophile and/or higher reaction temperatures can lead to the di-substituted product.[3] Palladium catalysis can also be employed for the introduction of a second amino group.[2]

Alkoxylation & Hydroxysis (Oxygen Nucleophiles)

Reactions with alcohols (in the form of alkoxides) or water can be used to introduce alkoxy or hydroxyl groups.

  • Alkoxylation: Strong bases like sodium hydroxide are used with an alcohol solvent, which promotes the formation of highly nucleophilic alkoxide ions. These can compete with other nucleophiles present in the reaction mixture.[4]

  • Hydrolysis: The chlorine atoms can be hydrolyzed to hydroxyl groups under harsh basic conditions or at high temperatures. It is crucial to use anhydrous solvents and an inert atmosphere to prevent this side reaction when it is not the desired outcome.[1]

Thiolation Reactions (Sulfur Nucleophiles)

Thiols or their corresponding thiolates are potent nucleophiles that react readily with dichloropyrimidines to form thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol.

Experimental Protocols

General Protocol for Mono-amination

This protocol describes a typical procedure for the selective mono-substitution of a chlorine atom with an amine nucleophile.

Amination_Workflow start Start: Reactant Preparation reactants Dissolve 5-Allyl-4,6-dichloropyrimidine (1.0 eq.) in anhydrous solvent (e.g., THF, DMF) under N₂ atmosphere. start->reactants add_base Add non-nucleophilic base (e.g., TEA, DIPEA, 1.5 eq.). reactants->add_base add_amine Slowly add amine nucleophile (1.1 eq.) at room temperature. add_base->add_amine reaction Heat reaction mixture (e.g., 80-120 °C). Monitor by TLC or LC-MS. add_amine->reaction workup Aqueous Work-up: Cool, quench, and extract with organic solvent. reaction->workup purify Purification: Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End: Characterized Product purify->end

Caption: Workflow for a typical mono-amination reaction.

Materials:

  • 5-Allyl-4,6-dichloropyrimidine (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)

  • Anhydrous solvent (e.g., DMF, THF, or Butan-1-ol)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-Allyl-4,6-dichloropyrimidine (1.0 eq.) and the anhydrous solvent.[1]

  • Stir the solution until the starting material is fully dissolved.

  • Add the base (e.g., TEA, 1.5 eq.) to the reaction mixture.[1]

  • Slowly add the amine nucleophile (1.1 eq.) to the stirring solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for 4-16 hours.[5]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Perform an aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol for Di-substitution with a Thiol Nucleophile

This protocol is adapted for achieving di-substitution using a sulfur nucleophile.

Materials:

  • 5-Allyl-4,6-dichloropyrimidine (1.0 eq.)

  • Thiol nucleophile (2.2-2.5 eq.)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.5-3.0 eq.)

  • Anhydrous DMF or DMSO

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the thiol nucleophile (2.2 eq.) in anhydrous DMF.

  • Carefully add the base (e.g., K₂CO₃, 2.5 eq.) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of 5-Allyl-4,6-dichloropyrimidine (1.0 eq.) in DMF dropwise to the thiolate solution.

  • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture and proceed with an aqueous work-up and purification as described in the amination protocol.

Quantitative Data for Analogous Reactions

Starting MaterialNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
5-Amino-4,6-dichloropyrimidineButylamineTEAButan-1-ol9016N4-Butyl-6-chloropyrimidine-4,5-diamine83[5]
4,6-DichloropyrimidineAdamantylalkylamineK₂CO₃DMF140N/AMono-aminated product60-99[2]
4,6-DichloropyrimidineVarious DiaminesCs₂CO₃DioxaneRefluxN/AN,N'-bis(6-chloropyrimidin-4-yl) derivativesQuantitative[3]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineNaOHMethanolRT12-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehydeHigh[4]

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield Insufficient reaction time or temperature; Deactivated nucleophile.Increase reaction time/temperature; Ensure anhydrous conditions; Use a stronger base if necessary.
Mixture of Mono- and Di-substituted Products Incorrect stoichiometry of the nucleophile.For mono-substitution, use ≤1.1 eq. of the nucleophile and lower the temperature. For di-substitution, use >2.0 eq. and increase temperature.[1]
Hydrolysis Side Product Presence of water in reagents or solvents.Use anhydrous solvents and reagents; Perform the reaction under a dry, inert atmosphere (N₂ or Ar).[1]
Solvolysis Side Product Nucleophilic solvent (e.g., methanol, ethanol) competing with the intended nucleophile.Use a non-nucleophilic solvent (e.g., THF, Dioxane, Toluene). If an alcohol is required, it can be used as the limiting reagent.[1]
Difficulty in Purification Product is highly polar and difficult to separate from polar byproducts or residual base.Perform a thorough aqueous work-up. Acid-base extraction can be effective for separating basic or acidic products/impurities.[1]

Logical Relationships in Sequential Substitution

The synthesis of multi-substituted pyrimidines often involves a sequential strategy, where different nucleophiles are introduced in a stepwise manner.

Sequential_Substitution start 5-Allyl-4,6-dichloropyrimidine mono_sub 4-Nu¹-5-Allyl-6-chloropyrimidine start->mono_sub + 1 eq. Nu¹-H (e.g., Amine) di_sub_sym 4,6-di(Nu¹)-5-Allylpyrimidine (Symmetrical) mono_sub->di_sub_sym + >1 eq. Nu¹-H (Excess) di_sub_asym 4-Nu¹-6-Nu²-5-Allylpyrimidine (Asymmetrical) mono_sub->di_sub_asym + 1 eq. Nu²-H (e.g., Thiol)

Caption: Logical pathways for symmetrical and asymmetrical di-substitution.

References

Synthesis of Novel Pyrimidine Derivatives from 5-Allyl-4,6-dichloropyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyrimidine derivatives starting from 5-allyl-4,6-dichloropyrimidine. The strategic functionalization of this versatile building block through various cross-coupling and nucleophilic substitution reactions opens avenues for the creation of diverse chemical libraries for drug discovery and development. The methodologies outlined herein are based on established and reliable palladium-catalyzed reactions and nucleophilic aromatic substitutions, with a focus on regioselectivity and product yield.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The starting material, 5-allyl-4,6-dichloropyrimidine, offers three reactive sites for functionalization: the two chlorine atoms at the C4 and C6 positions, and the allyl group at the C5 position. The chlorine atoms are susceptible to displacement through various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

Crucially, for 4,6-dichloropyrimidines, substitution reactions such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution display high regioselectivity, preferentially occurring at the C4 position.[1][2][3] This predictable reactivity allows for a controlled and stepwise introduction of different substituents, enabling the synthesis of a wide array of novel pyrimidine derivatives. This document details protocols for the selective mono-functionalization of 5-allyl-4,6-dichloropyrimidine at the C4 position via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution.

Synthetic Pathways from 5-Allyl-4,6-dichloropyrimidine

The primary synthetic strategies for derivatizing 5-allyl-4,6-dichloropyrimidine involve the selective substitution of one of the chlorine atoms. The greater reactivity of the C4 position directs the initial functionalization to this site.

Synthesis_Pathways cluster_reactions Selective C4-Functionalization cluster_products Novel Pyrimidine Derivatives start 5-Allyl-4,6-dichloropyrimidine suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira snar SNAr start->snar product_suzuki 5-Allyl-4-aryl-6-chloropyrimidine suzuki->product_suzuki product_buchwald 5-Allyl-4-amino-6-chloropyrimidine buchwald->product_buchwald product_sonogashira 5-Allyl-4-alkynyl-6-chloropyrimidine sonogashira->product_sonogashira product_snar 5-Allyl-4-(nucleophile)-6-chloropyrimidine snar->product_snar

Caption: Synthetic routes from 5-allyl-4,6-dichloropyrimidine.

Data Presentation: Summary of Reaction Conditions and Expected Yields

The following tables summarize typical reaction conditions and expected yields for the C4-selective functionalization of 5-allyl-4,6-dichloropyrimidine based on analogous reactions reported in the literature for similar dichloropyrimidine substrates.[4][5][6]

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O
Temperature 80-100 °C
Reaction Time 12-24 h
Expected Yield 70-90%

Table 2: Buchwald-Hartwig Amination Conditions

ParameterCondition
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base K₂CO₃ or Cs₂CO₃ (1.5 equiv.)
Solvent Toluene or Dioxane
Temperature 100-120 °C
Reaction Time 16-24 h
Expected Yield 60-85%

Table 3: Sonogashira Coupling Conditions

ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Triethylamine or Diisopropylamine
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Reaction Time 4-12 h
Expected Yield 65-95%

Table 4: Nucleophilic Aromatic Substitution (SNAr) Conditions

ParameterCondition
Nucleophile Primary/Secondary Amine (1.1-1.5 equiv.)
Base Triethylamine or K₂CO₃ (1.5-2.0 equiv.)
Solvent Acetonitrile, THF, or Ethanol
Temperature Room Temperature to Reflux
Reaction Time 2-16 h
Expected Yield 75-95%

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations of 5-allyl-4,6-dichloropyrimidine.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Allyl-4-aryl-6-chloropyrimidine

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-allyl-4,6-dichloropyrimidine with an arylboronic acid.

Suzuki_Workflow reagents Combine 5-allyl-4,6-dichloropyrimidine, arylboronic acid, K₃PO₄, and Pd(PPh₃)₄ in a reaction vessel. solvent Add 1,4-dioxane and water. reagents->solvent degas Degas the mixture with argon or nitrogen. solvent->degas heat Heat the reaction mixture at 80-100 °C for 12-24h. degas->heat workup Cool, dilute with water, and extract with an organic solvent. heat->workup purify Purify by column chromatography. workup->purify product Obtain 5-allyl-4-aryl-6-chloropyrimidine. purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 5-Allyl-4,6-dichloropyrimidine (1.0 equiv.)

  • Arylboronic acid (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask, add 5-allyl-4,6-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-allyl-4-aryl-6-chloropyrimidine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Allyl-4-amino-6-chloropyrimidine

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 5-allyl-4,6-dichloropyrimidine with a primary or secondary amine.[2][7][8]

Buchwald_Workflow reagents Combine 5-allyl-4,6-dichloropyrimidine, amine, Pd₂(dba)₃, XPhos, and base in a reaction vessel. solvent Add anhydrous toluene or dioxane. reagents->solvent degas Degas the mixture with argon or nitrogen. solvent->degas heat Heat the reaction mixture at 100-120 °C for 16-24h. degas->heat workup Cool, filter through celite, and concentrate. heat->workup purify Purify by column chromatography. workup->purify product Obtain 5-allyl-4-amino-6-chloropyrimidine. purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 5-Allyl-4,6-dichloropyrimidine (1.0 equiv.)

  • Amine (primary or secondary) (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equiv.)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and the base to a flame-dried reaction vessel.

  • Add the anhydrous solvent, followed by 5-allyl-4,6-dichloropyrimidine and the amine.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 5-allyl-4-amino-6-chloropyrimidine derivative.

Protocol 3: Sonogashira Coupling for the Synthesis of 5-Allyl-4-alkynyl-6-chloropyrimidine

This protocol provides a general method for the palladium- and copper-cocatalyzed Sonogashira coupling of 5-allyl-4,6-dichloropyrimidine with a terminal alkyne.[9][10]

Sonogashira_Workflow reagents Combine 5-allyl-4,6-dichloropyrimidine, alkyne, Pd(PPh₃)₂Cl₂, and CuI in a reaction vessel. solvent_base Add anhydrous THF or DMF and an amine base. reagents->solvent_base degas Degas the mixture with argon or nitrogen. solvent_base->degas react Stir at room temperature to 60 °C for 4-12h. degas->react workup Quench with aqueous NH₄Cl, and extract with an organic solvent. react->workup purify Purify by column chromatography. workup->purify product Obtain 5-allyl-4-alkynyl-6-chloropyrimidine. purify->product

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • 5-Allyl-4,6-dichloropyrimidine (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 equiv.)

  • Copper(I) iodide (CuI) (0.05-0.10 equiv.)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 5-allyl-4,6-dichloropyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 4-12 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography on silica gel to obtain the 5-allyl-4-alkynyl-6-chloropyrimidine.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 5-Allyl-4-(nucleophile)-6-chloropyrimidine

This protocol describes a general procedure for the SNAr reaction of 5-allyl-4,6-dichloropyrimidine with an amine nucleophile.

SNAr_Workflow reagents Combine 5-allyl-4,6-dichloropyrimidine, amine, and a base in a reaction vessel. solvent Add a suitable solvent (e.g., ACN, THF, EtOH). reagents->solvent react Stir at room temperature to reflux for 2-16h. solvent->react workup Remove solvent, add water, and extract with an organic solvent. react->workup purify Purify by column chromatography or recrystallization. workup->purify product Obtain 5-allyl-4-(amino)-6-chloropyrimidine. purify->product

Caption: Experimental workflow for SNAr with an amine.

Materials:

  • 5-Allyl-4,6-dichloropyrimidine (1.0 equiv.)

  • Amine nucleophile (1.1-1.5 equiv.)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv.)

  • Acetonitrile (ACN), Tetrahydrofuran (THF), or Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve 5-allyl-4,6-dichloropyrimidine in the chosen solvent.

  • Add the amine nucleophile and the base to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 5-allyl-4-(substituted)-6-chloropyrimidine.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the synthesis of a diverse range of novel pyrimidine derivatives from the versatile starting material, 5-allyl-4,6-dichloropyrimidine. The high regioselectivity of the detailed reactions at the C4 position allows for predictable and controlled diversification of the pyrimidine core. These methodologies are highly relevant for researchers in drug discovery and medicinal chemistry, enabling the efficient generation of new chemical entities for biological screening. While the provided protocols are based on well-established transformations, optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Allyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This document provides a detailed protocol for the Sonogashira coupling of 5-Allyl-4,6-dichloropyrimidine, a key intermediate in the development of various therapeutic agents. The presence of two chlorine atoms on the pyrimidine ring presents a unique challenge in controlling the regioselectivity of the coupling reaction.

Reaction Principle and Regioselectivity

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the active palladium(0) species.

For dihalogenated pyrimidines, the regioselectivity of the cross-coupling is a critical consideration. Generally, in the absence of specific directing groups, the reactivity of the C-Cl bond at the C4 and C6 positions of the pyrimidine ring is influenced by the electronic environment. In many cases of cross-coupling reactions with 2,4-dihalopyrimidines, functionalization tends to occur at the C4 position.[3] However, the specific substitution pattern and the reaction conditions, including the choice of catalyst and ligands, can influence the site of the reaction.[4][5][6] For 5-Allyl-4,6-dichloropyrimidine, a mono-coupling is the primary focus of this protocol, and careful control of stoichiometry is essential to minimize double addition.

Experimental Protocol: Mono-Sonogashira Coupling of 5-Allyl-4,6-dichloropyrimidine

This protocol outlines a general procedure for the mono-alkynylation of 5-Allyl-4,6-dichloropyrimidine. Optimization may be required for specific terminal alkynes.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )PuritySupplier
5-Allyl-4,6-dichloropyrimidineC₇H₆Cl₂N₂189.05>95%Commercially available
Terminal Alkyne (e.g., Phenylacetylene)C₈H₆102.14>98%Commercially available
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56>98%Commercially available
Copper(I) IodideCuI190.45>98%Commercially available
Triethylamine (TEA)(C₂H₅)₃N101.19>99%Commercially available
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11>99%Commercially available

Reaction Setup:

  • To a dry, argon-flushed round-bottom flask, add 5-Allyl-4,6-dichloropyrimidine (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and Copper(I) Iodide (0.1 eq).

  • Add anhydrous Tetrahydrofuran (THF) to dissolve the solids.

  • Add Triethylamine (TEA) (3.0 eq) to the reaction mixture.

  • Finally, add the terminal alkyne (1.1 eq) dropwise to the mixture at room temperature.

Reaction Conditions:

ParameterValue
TemperatureRoom Temperature to 60 °C
Reaction Time4 - 24 hours
AtmosphereInert (Argon or Nitrogen)
Stirring Speed300 rpm

Work-up and Purification:

  • Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary:

Reactant/ReagentMoles (mmol)Equivalents
5-Allyl-4,6-dichloropyrimidine1.01.0
Terminal Alkyne1.11.1
Pd(PPh₃)₄0.050.05
CuI0.10.1
Triethylamine3.03.0

Note: The expected yield for this type of reaction can range from moderate to high, typically between 50-90%, depending on the specific alkyne used.

Visualizing the Process

To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

G Experimental Workflow for Sonogashira Coupling A 1. Add Reactants & Catalysts (5-Allyl-4,6-dichloropyrimidine, Pd(PPh3)4, CuI) B 2. Add Solvent & Base (Anhydrous THF, Triethylamine) A->B C 3. Add Terminal Alkyne B->C D 4. Reaction (Room Temperature to 60°C) C->D E 5. Work-up (Filtration, Concentration) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: A flowchart illustrating the key steps in the Sonogashira coupling protocol.

G Simplified Catalytic Cycle of Sonogashira Coupling cluster_copper Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition pd_complex->pd0 product R-C≡C-R' pd_complex->product Reductive Elimination alkyne R'C≡CH cu_acetylide R'C≡CCu alkyne->cu_acetylide cu_acetylide->pd_complex Transmetalation aryl_halide R-X (5-Allyl-4,6-dichloropyrimidine) aryl_halide->pd_complex base Base base->cu_acetylide cuI CuI cuI->cu_acetylide

Caption: A diagram showing the interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care.

Conclusion

This application note provides a comprehensive and detailed protocol for the Sonogashira coupling of 5-Allyl-4,6-dichloropyrimidine. The provided methodology, data presentation, and visual diagrams are intended to guide researchers in the successful synthesis of valuable alkynylated pyrimidine derivatives. As with any chemical reaction, careful optimization of the reaction conditions may be necessary to achieve the desired outcome for specific substrates.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Allyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 5-Allyl-4,6-dichloropyrimidine. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the functionalization of this heterocycle through cross-coupling reactions is a cornerstone of modern medicinal chemistry.[1] The methods described herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offer versatile strategies for the synthesis of novel 5-allyl-4,6-disubstituted pyrimidine derivatives, which are of significant interest in drug discovery programs targeting a range of therapeutic areas, including oncology and virology.

Introduction

The pyrimidine scaffold is a fundamental building block in numerous pharmaceuticals, owing to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1] Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the efficient and selective functionalization of the pyrimidine ring.[2]

5-Allyl-4,6-dichloropyrimidine is a versatile starting material for the synthesis of a diverse library of compounds. The two chlorine atoms at the 4 and 6 positions are amenable to sequential or double displacement through various cross-coupling reactions. The allyl group at the 5-position can be retained or further modified, providing an additional point of diversification.

This document outlines detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 5-Allyl-4,6-dichloropyrimidine. For each reaction, a general protocol is provided, along with tables summarizing typical reaction parameters based on analogous transformations of 5-substituted-4,6-dichloropyrimidines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron compound with a halide. For 5-Allyl-4,6-dichloropyrimidine, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents. Based on studies of similar 5-substituted-4,6-dichloropyrimidines, the reaction can be optimized to achieve high yields of the desired mono- or di-arylated products.[3]

Data Presentation: Suzuki-Miyaura Coupling Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of a 5-substituted-4,6-dichloropyrimidine with various arylboronic acids, based on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2275
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2268
43-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2255
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[3]

Materials:

  • 5-Allyl-4,6-dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 5-Allyl-4,6-dichloropyrimidine (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (6 mL) and stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the arylboronic acid (1.1 mmol), K₃PO₄ (2.0 mmol), and deionized water (1.5 mL).

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-allyl-4-aryl-6-chloropyrimidine.

Suzuki_Workflow A 1. Add 5-Allyl-4,6-dichloropyrimidine and Pd(PPh3)4 to flask B 2. Purge with Inert Gas A->B C 3. Add 1,4-Dioxane and Stir B->C D 4. Add Arylboronic Acid, K3PO4, and Water C->D E 5. Heat at 70-80 °C for 18-22 h D->E F 6. Work-up (Extraction) E->F G 7. Purification (Chromatography) F->G H Product: 5-Allyl-4-aryl-6-chloropyrimidine G->H

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. T[4]his reaction is highly valuable for introducing alkynyl moieties into the pyrimidine ring, which can serve as versatile handles for further transformations or as key structural elements in biologically active molecules.

Data Presentation: Sonogashira Coupling Parameters

The following table summarizes typical reaction conditions for the Sonogashira coupling of chloro-heterocycles with terminal alkynes.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651280-95
21-HeptynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NEtDMF80875-90
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Cs₂CO₃1,4-Dioxane1001670-85
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NAcetonitrile702465-80

Note: Yields are estimates based on literature for similar chloro-heterocyclic substrates and will vary depending on the specific alkyne and reaction conditions.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 5-Allyl-4,6-dichloropyrimidine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 5-Allyl-4,6-dichloropyrimidine (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (65-100 °C) and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-allyl-4-alkynyl-6-chloropyrimidine.

Interconnected Catalytic Cycles of Sonogashira Coupling

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L_n-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 - Ar-C≡CR CuX Cu(I)Cl AlkyneCoord Alkyne Coordination CuX->AlkyneCoord + HC≡CR Deprotonation Deprotonation AlkyneCoord->Deprotonation + Base - Base-H+Cl- CuAcetylide Cu(I)-C≡CR CuAcetylide->Transmetal Transfers Acetylide Deprotonation->CuAcetylide

The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Applications in Drug Development

Disubstituted pyrimidines are privileged structures in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this core. They are known to target a wide range of protein families, with a particular prominence as kinase inhibitors. The introduction of diverse substituents at the 4- and 6-positions of the 5-allyl-pyrimidine scaffold can lead to the discovery of potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

For instance, 4-anilinopyrimidine derivatives have been extensively explored as inhibitors of receptor tyrosine kinases such as EGFR, PDGFR, and VEGFR. T[5]he products derived from the Buchwald-Hartwig amination of 5-allyl-4,6-dichloropyrimidine with various anilines could be screened against a panel of kinases to identify novel anticancer agents. Similarly, alkynylpyrimidine derivatives, accessible through the Sonogashira coupling, have been developed as potent inhibitors of Tie-2 kinase, an important target in angiogenesis.

[6]The synthesized 5-allyl-4,6-disubstituted pyrimidines can be entered into high-throughput screening campaigns to identify hits against various biological targets. A potential screening cascade could involve initial broad-panel kinase screening, followed by more focused secondary assays for promising hits.

Drug Discovery Workflow for Pyrimidine Derivatives

Drug_Discovery_Workflow Start 5-Allyl-4,6-dichloropyrimidine Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) Start->Coupling Library Library of 5-Allyl-4,6-disubstituted Pyrimidines Coupling->Library Screening High-Throughput Screening (e.g., Kinase Panel) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical

A general workflow for the discovery of drug candidates from 5-allyl-4,6-disubstituted pyrimidines.

References

Application Notes and Protocols for the Amination of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amination of dichloropyrimidines is a fundamental transformation in synthetic organic chemistry, providing access to a wide array of substituted aminopyrimidines. These compounds are prevalent scaffolds in numerous pharmaceuticals and biologically active molecules, including kinase inhibitors and antimicrobial agents. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), making it a common strategy for the synthesis of these derivatives from readily available halopyrimidines.[1][2] This document provides detailed experimental procedures for both catalyst-free SNAr and palladium-catalyzed Buchwald-Hartwig amination reactions of dichloropyrimidines.

The reactivity of chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2 > C5, a trend observed in both SNAr and palladium-catalyzed reactions.[2] However, the regioselectivity of amination can be influenced by various factors, including the substitution pattern on the pyrimidine ring, the nature of the amine nucleophile, and the specific reaction conditions employed.

I. Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

Catalyst-free SNAr is a straightforward method for the monoamination of dichloropyrimidines, typically involving the reaction of the dichloropyrimidine with an amine in the presence of a base at elevated temperatures.[3] While effective for initial aminations, achieving a second amination can be more challenging due to the deactivating effect of the first amino group.[3]

Experimental Protocol: General Procedure for Catalyst-Free Monoamination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Dichloropyrimidine (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine) (1.0 mmol)

  • Desired amine (1.0-1.2 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0-4.0 mmol) or another suitable base (e.g., triethylamine, diisopropylethylamine)[3][4][5]

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF) (5-10 mL)[3][5]

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[3]

  • Add the anhydrous solvent (5-10 mL) to the vial.[3]

  • Seal the vial and heat the reaction mixture with vigorous stirring. The reaction temperature can range from room temperature to 140 °C, depending on the reactivity of the substrates.[3][5][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired mono-aminated pyrimidine.

Data Presentation: Catalyst-Free Amination of Dichloropyrimidines
DichloropyrimidineAmineBaseSolventTemp (°C)Time (h)Product(s)Yield (%)C4/C2 RatioReference
6-Aryl-2,4-dichloropyrimidineDibutylamineK₂CO₃DMAcRT1C4 & C2 isomers-70:30[1]
4,6-DichloropyrimidineAdamantane-containing aminesK₂CO₃DMF14024Mono-aminated product60-95N/A[6]
2-Amino-4,6-dichloropyrimidineVarious aminesEt₃NSolvent-free80-90-Mono-aminated productsHighN/A[4]
2,4-Dichloro-5-nitropyrimidineDiethylamine-CH₂Cl₂RT1C4-aminated product->95:5[7][8]
2,4-Dichloro-5-nitropyrimidineTriethylamine-CH₂Cl₂RT1C2-aminated product-<5:95[7][8]

II. Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it is often the preferred method for the amination of less reactive aryl chlorides, including the second amination of dichloropyrimidines.[3][9][10] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base.[3][11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and requires an inert atmosphere. The choice of palladium precursor, ligand, and base is crucial and may need to be optimized for specific substrates.[3]

Materials:

  • (Mono-amino)chloropyrimidine or Dichloropyrimidine (1.0 mmol)

  • Desired amine (1.2-2.0 mmol)

  • Palladium precursor (e.g., Pd(dba)₂, Pd(OAc)₂) (2-5 mol%)[3]

  • Phosphine ligand (e.g., DavePhos, BINAP, Xantphos) (4-10 mol%)[3][12]

  • Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃) (1.2-1.5 mmol)[3]

  • Anhydrous solvent (e.g., dioxane, toluene) (5-10 mL)[3]

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.2-1.5 mmol).[3]

  • Add the chloropyrimidine substrate (1.0 mmol) and the desired amine (1.2-2.0 mmol).[3]

  • Add the anhydrous solvent (5-10 mL).[3]

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.[3]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired aminated pyrimidine.

Data Presentation: Palladium-Catalyzed Amination of Dichloropyrimidines
Chloropyrimidine SubstrateAminePd-Catalyst/LigandBaseSolventTemp (°C)Time (h)ProductYield (%)C4/C2 RatioReference
6-Aryl-2,4-dichloropyrimidineAliphatic secondary aminesPd(OAc)₂/dppb or Complex 6LiHMDSTHF-20 to 01C4-isomerHigh>30:1[1]
4-Amino-6-chloropyrimidineAdamantane-containing aminePd(dba)₂/Ph-JosiPhosNaOtBuDioxaneReflux24Diamino-pyrimidine90N/A[6]
2,5-Dichloro-4,6-pyrimidinediaminePrimary or secondary aminePd catalyst/phosphine ligandNaOt-BuToluene100-Mono-aminated product--[11]
2-Chloro-4-(pyridin-3-yl)pyrimidineAryl aminesPdCl₂(PPh₃)₂/XantphosNaOt-BuTolueneReflux-N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine27-82N/A[12]

III. Visualization of Experimental Workflow and Influencing Factors

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Weigh Reagents: Dichloropyrimidine, Amine, Base, Catalyst/Ligand solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (for Pd-catalyzed) solvent->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench and Extract monitoring->quench purify Purify (Chromatography/Recrystallization) quench->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the amination of dichloropyrimidines.

Factors Influencing Regioselectivity Diagram

regioselectivity_factors cluster_factors Influencing Factors cluster_outcome Reaction Outcome dichloropyrimidine Dichloropyrimidine (e.g., 2,4-DCP) c4_amination C4-Amination (Generally Favored) dichloropyrimidine->c4_amination Default Reactivity substituents Ring Substituents (EWG/EDG) substituents->dichloropyrimidine c2_amination C2-Amination substituents->c2_amination e.g., EWG at C5 with tertiary amines amine Amine Nucleophile (Primary, Secondary, Tertiary, Steric Hindrance) amine->dichloropyrimidine amine->c2_amination e.g., Tertiary amines on 5-nitro-2,4-DCP conditions Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temperature) conditions->dichloropyrimidine conditions->c4_amination e.g., Optimized Pd-catalyst systems conditions->c2_amination e.g., Specific Pd-catalyst systems

Caption: Key factors influencing the regioselectivity of amination on dichloropyrimidines.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Allyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Allyl-4,6-dichloropyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 5-Allyl-4,6-dichloropyrimidine?

A1: The most effective methods for purifying 5-Allyl-4,6-dichloropyrimidine are silica gel column chromatography and recrystallization. Column chromatography is ideal for separating the desired product from impurities with different polarities, while recrystallization is excellent for achieving high purity when a suitable solvent is found.[1][2]

Q2: What are the likely impurities I might encounter after synthesizing 5-Allyl-4,6-dichloropyrimidine?

A2: Based on the synthesis of analogous dichloropyrimidines, common impurities may include unreacted starting materials such as 4,6-dichloropyrimidine, partially reacted intermediates, and byproducts from side reactions.[3] Hydrolysis of the chloro groups to form hydroxy-substituted pyrimidines is also a possibility, especially during aqueous workups.[4]

Q3: How can I assess the purity of my 5-Allyl-4,6-dichloropyrimidine sample?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for determining the purity of your compound. For HPLC analysis of related dichloropyrimidines, a reversed-phase C18 column with a mobile phase of acetonitrile and water is often effective.[5][6][7]

Q4: My purified 5-Allyl-4,6-dichloropyrimidine appears as an oil instead of a solid. What should I do?

A4: 5-Allyl-4,6-dichloropyrimidine is a liquid at room temperature. Therefore, obtaining an oil after purification is expected.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the product from impurities on the silica gel column.

Possible CauseSuggested Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. It is recommended to use a gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.[3]
Column Overloading Too much crude product was loaded onto the column. For difficult separations, a higher ratio of silica gel to crude product (e.g., 100:1) is recommended.
Sample Application The sample was not loaded in a concentrated band. Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane before loading.[3]

Issue 2: The product is hydrolyzing on the silica gel column.

Possible CauseSuggested Solution
Acidic Silica Gel Silica gel can be slightly acidic, which may catalyze the hydrolysis of the dichloropyrimidine. Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[8]
Aqueous Mobile Phase The use of mobile phases containing water can lead to hydrolysis. Ensure that anhydrous solvents are used for the chromatography.
Recrystallization

Issue 3: The compound "oils out" instead of forming crystals during recrystallization.

Possible CauseSuggested Solution
Solution is too concentrated The concentration of the compound in the solvent is too high. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly.
Cooling is too rapid Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Impure Compound Significant amounts of impurities can inhibit crystallization. Consider pre-purifying the crude product by column chromatography.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of 5-Allyl-4,6-dichloropyrimidine using flash column chromatography.

Materials:

  • Crude 5-Allyl-4,6-dichloropyrimidine

  • Silica gel (230-400 mesh)[3]

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (analytical grade)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Pack a glass column with a slurry of silica gel in hexane.

    • Ensure the silica gel bed is well-settled and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel.[9]

  • Sample Loading:

    • Dissolve the crude 5-Allyl-4,6-dichloropyrimidine in a minimal amount of dichloromethane.[3]

    • Carefully apply the sample solution to the top of the silica gel column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).[3]

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified 5-Allyl-4,6-dichloropyrimidine.

ParameterTypical Value
Stationary Phase Silica Gel (230-400 mesh)[3]
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 90:10)[3]
Expected Purity >95% (by HPLC)
Expected Yield 70-90%
Protocol 2: Purification by Recrystallization

This protocol outlines a method for purifying 5-Allyl-4,6-dichloropyrimidine using a mixed solvent system.

Materials:

  • Crude 5-Allyl-4,6-dichloropyrimidine

  • Ethanol

  • Water

  • Heptane

  • Ethyl Acetate

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

Procedure:

  • Solvent Selection:

    • A mixed solvent system of heptane and ethyl acetate is a good starting point.[3]

  • Dissolution:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.[3]

  • Induce Crystallization:

    • Slowly add heptane to the hot solution until it becomes slightly turbid.[3]

  • Cooling:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold heptane.

    • Dry the crystals under vacuum.

ParameterSuggested Solvent System
Good Solvent Ethyl Acetate
Poor Solvent Heptane
Expected Purity >98% (by HPLC)
Expected Yield 60-80%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Crude 5-Allyl-4,6- dichloropyrimidine chromatography Silica Gel Column Chromatography start->chromatography Primary Method recrystallization Recrystallization chromatography->recrystallization Optional, for higher purity hplc HPLC chromatography->hplc gc GC chromatography->gc recrystallization->hplc recrystallization->gc end Pure 5-Allyl-4,6- dichloropyrimidine hplc->end gc->end

Caption: Experimental workflow for the purification and analysis of 5-Allyl-4,6-dichloropyrimidine.

troubleshooting_logic cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue poor_sep Poor Separation start->poor_sep hydrolysis Product Hydrolysis start->hydrolysis oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield solution1 Adjust Solvent Gradient Check Column Loading poor_sep->solution1 solution2 Use Anhydrous Solvents Deactivate Silica hydrolysis->solution2 solution3 Slow Cooling Add More Solvent oiling_out->solution3 solution4 Ensure Complete Precipitation Minimize Transfers low_yield->solution4

Caption: Troubleshooting logic for common issues in the purification of 5-Allyl-4,6-dichloropyrimidine.

References

Technical Support Center: Optimizing Suzuki Coupling for Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing Suzuki-Miyaura coupling reactions with dichloropyrimidine substrates.

Frequently Asked Questions (FAQs)

Q1: Which position on dichloropyrimidines is typically more reactive in a Suzuki coupling?

For commonly used 2,4-dichloropyrimidines, the Suzuki cross-coupling reaction preferentially occurs at the C4-position.[1][2] This regioselectivity is due to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[1][3] While C4 is the conventional site of reaction, exceptions that favor the C2 position have been observed, often influenced by steric hindrance from substituents at other positions, such as C5.[3][4] For 4,6-dichloropyrimidines, coupling occurs at both the C4 and C6 positions.[5][6]

Q2: What are the most effective palladium catalysts for this reaction?

The choice of catalyst is critical for a successful reaction. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and frequently used catalyst that has proven effective for coupling with dichloropyrimidines.[1][5][7] Other palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, can also be used, but they often perform poorly without the addition of a suitable phosphine ligand.[1][7] For achieving specific outcomes, such as high mono-selectivity, catalyst systems involving specialized N-heterocyclic carbene (NHC) or bulky, electron-rich phosphine ligands may be required.[8][9]

Q3: How do I choose the right base and solvent?

The base and solvent system is crucial and interdependent.

  • Bases: Strong inorganic bases are generally effective. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are common choices that facilitate the transmetalation step.[1][5][10] The relative yield can vary significantly depending on the base selected.[10]

  • Solvents: A mixture of an organic solvent and water is often optimal. Less polar solvents like 1,4-dioxane or THF are frequently used and give good yields.[1][5] Alcoholic solvents such as methanol or ethanol can also be effective and may allow for reactions at lower temperatures.[11][12] It is critical to ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[13]

Q4: How can I control for mono- versus di-substitution?

Achieving selective arylation is a common challenge. The primary strategies involve:

  • Stoichiometry: To favor mono-substitution, use an equimolar amount (1.0 to 1.2 equivalents) of the boronic acid relative to the dichloropyrimidine.[13] To achieve di-substitution, use a significant excess of the boronic acid (at least 2.2 to 2.5 equivalents).[11][13]

  • Ligand Selection: The choice of ligand can strongly influence selectivity. For instance, certain phosphine ligands within a specific range of steric bulk (Tolman cone angles between 136° and 157°) have been shown to favor mono-arylation in related systems.[14]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-arylated product, though this may require longer reaction times.[13] Conversely, higher temperatures can promote the formation of the di-substituted product.[1]

Q5: What are the most common side reactions to expect?

The most frequently encountered side reactions include:

  • Homocoupling: The self-coupling of the boronic acid reagent to form a biaryl byproduct.[13]

  • Protodeboronation: The hydrolysis of the boronic acid, which replaces the boronic acid group with a hydrogen atom, terminating the catalytic cycle for that molecule.[7][10] This is often exacerbated by high temperatures.[7]

  • Dehalogenation: The replacement of one or both chlorine atoms on the pyrimidine ring with a hydrogen atom.[13]

  • Catalyst Poisoning: Certain substrates, such as thiophene-containing boronic acids, can poison the palladium catalyst, leading to reaction failure.[1]

Q6: Can microwave irradiation improve the reaction?

Yes, microwave-assisted procedures can be highly effective for the Suzuki coupling of dichloropyrimidines. Microwave heating can dramatically reduce reaction times, often to as little as 15 minutes, and may improve yields while allowing for a significant reduction in catalyst loading (e.g., down to 0.5 mol%).[1][3][7]

Data Presentation: Optimizing Reaction Components

The following tables summarize quantitative data from screening studies to guide experimental design.

Table 1: Effect of Palladium Catalyst on the Suzuki Coupling of 2,4-Dichloropyrimidine Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane (3.5 mL), 100 °C.

Catalyst (5 mol%)Ligand (10 mol%)Yield (%)NotesSource(s)
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[1][7]
Pd(OAc)₂-<5Inefficient without a suitable ligand.[1]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[7]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[7]

Table 2: Effect of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), 100 °C, 24 h.

SolventYield (%)Source(s)
1,4-Dioxane72[1]
Isopropanol64[1]
Toluene40[5]
Acetonitrile36[5]
Methanol37 (at RT)[11]
Ethanol47 (at RT)[11]

Table 3: Effect of Base on Suzuki Coupling Yields Reaction Conditions: Aryl halide, arylboronic acid, palladium catalyst, solvent, heat.

BaseRelative YieldSource(s)
Cs₂CO₃Superior[10]
K₃PO₄Good[5][10]
K₂CO₃Moderate[1][10]
Organic Bases (e.g., DBU)Lower[10]

Troubleshooting Guide

This section provides specific advice for common experimental issues in a question-and-answer format.

Problem: Low or No Yield

Q: My reaction shows little to no product formation. How can I identify the cause?

A: A systematic approach is crucial when a reaction fails.[9]

  • Verify Reagent Quality: Ensure all reagents—dichloropyrimidine, boronic acid, base, and catalyst—are pure and not degraded.[9] Palladium catalysts can lose activity over time, and boronic acids can degrade upon storage.[9][10] Using a fresh batch of catalyst is a good first step.[13]

  • Confirm Inert Atmosphere: Oxygen can irreversibly deactivate palladium catalysts.[9][13] Ensure all solvents were properly degassed before use and that the reaction was maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout.[13]

  • Re-evaluate Reaction Parameters: Chloropyrimidines are less reactive than their bromo or iodo counterparts and often require more forcing conditions.[13] Consider increasing the reaction temperature in 10-20°C increments or increasing the catalyst loading (e.g., from 2 mol% to 5 mol%).[13] The choice of base and solvent is also critical; what works for one substrate may not work for another.[9][10] Refer to the data tables above to select a more effective system.

Problem: Significant Side Product Formation

Q: My reaction produces the desired product, but it is contaminated with homocoupled boronic acid. How can I suppress this?

A: Homocoupling of the boronic acid is a common side reaction.[13] To minimize it:

  • Ensure an Oxygen-Free Environment: As with low yield issues, the presence of oxygen can promote homocoupling. Thoroughly degas all reagents and maintain a strict inert atmosphere.[13]

  • Optimize Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[13]

  • Screen Catalysts and Ligands: Some palladium catalysts and phosphine ligands are inherently better at suppressing homocoupling than others.[13] If using a Pd(0) source like Pd₂(dba)₃, the addition of an appropriate phosphine ligand is essential.[7]

Problem: Poor Selectivity

Q: I am trying to synthesize a mono-arylated pyrimidine but am getting significant amounts of the di-arylated product. How can I improve mono-selectivity?

A: Achieving high mono-selectivity requires careful control over reaction conditions.

  • Check Stoichiometry: This is the most critical factor. Ensure you are using no more than 1.0-1.2 equivalents of the boronic acid. An excess of the boronic acid will invariably lead to di-substitution.[13]

  • Lower the Reaction Temperature: Higher temperatures favor the second coupling step.[1] Reducing the temperature may slow the reaction but can significantly enhance selectivity for the mono-arylated product.[13]

  • Consider a Different Catalytic System: If stoichiometry and temperature adjustments are insufficient, the catalytic system may need to be changed. For challenging substrates, nickel-based catalysts or palladium catalysts with bulky phosphine or N-heterocyclic carbene (NHC) ligands have been specifically developed to favor mono-arylation.[8][14]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is a generalized procedure based on optimized conditions reported in the literature.[1][3] Researchers should adapt it as necessary for their specific substrates.

  • Reagent Preparation: In a microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.05 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.5 to 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water in a 2:1 or 4:1 ratio.[1][9]

  • Reaction Setup: Seal the vial and place it in the microwave synthesizer.

  • Microwave Irradiation: Heat the reaction mixture to 100 °C and hold for 15-20 minutes.[1][3]

  • Workup: After the reaction has cooled to room temperature, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloropyrimidine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization prep 1. Define Goal (Mono- vs. Di-substitution) reagents 2. Select Reagents - Dichloropyrimidine - Boronic Acid - Base (e.g., K2CO3, K3PO4) - Solvent (e.g., Dioxane/H2O) prep->reagents catalyst 3. Select Catalyst (e.g., Pd(PPh3)4) reagents->catalyst setup 4. Reaction Setup - Weigh reagents - Degas solvent - Assemble under Inert Gas catalyst->setup reaction 5. Run Reaction (Conventional Heat or Microwave) setup->reaction monitor 6. Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor workup 7. Workup & Purify monitor->workup analyze 8. Analyze Outcome (Yield, Purity, Selectivity) workup->analyze troubleshoot Outcome Unsatisfactory? analyze->troubleshoot complete Success! troubleshoot->reagents Yes troubleshoot->complete No

Caption: Experimental workflow for optimizing Suzuki coupling conditions.

troubleshooting_guide start Reaction Issue Identified q1 Low or No Yield? start->q1 a1_1 Verify Reagent Quality (Fresh Catalyst, Pure Reagents) q1->a1_1 Yes q2 Poor Selectivity? (Mono- vs. Di-) q1->q2 No a1_2 Ensure Inert Atmosphere (Degas Solvents Thoroughly) a1_1->a1_2 a1_3 Increase Temperature &/or Catalyst Loading a1_2->a1_3 end Re-run Optimized Reaction a1_3->end a2_1 Check Stoichiometry (Use 1:1 for Mono-arylation) q2->a2_1 Yes q3 Side Products? (e.g., Homocoupling) q2->q3 No a2_2 Lower Reaction Temperature a2_1->a2_2 a2_3 Screen Different Ligands (Bulky Phosphines, NHCs) a2_2->a2_3 a2_3->end a3_1 Optimize Temperature (Lowest Effective Temp) q3->a3_1 Yes q3->end No a3_2 Confirm O2 Exclusion a3_1->a3_2 a3_3 Screen Catalyst/ Ligand System a3_2->a3_3 a3_3->end

References

Technical Support Center: 5-Allyl-4,6-dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Allyl-4,6-dichloropyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with 5-Allyl-4,6-dichloropyrimidine?

A1: The most common reactions involve the substitution of the two chlorine atoms at the C4 and C6 positions. These are typically:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with nucleophiles such as amines, alcohols, and thiols to displace one or both chlorine atoms.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction with boronic acids or esters to form new carbon-carbon bonds.

  • Other Palladium-Catalyzed Cross-Coupling Reactions: Including but not limited to Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Q2: Which chlorine atom is more reactive in 5-Allyl-4,6-dichloropyrimidine?

A2: In 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent. However, the presence of substituents can influence their reactivity. For 5-Allyl-4,6-dichloropyrimidine, both positions are generally considered to have similar reactivity in the absence of other directing groups. Selective mono-substitution can be challenging and often results in a mixture of products.

Q3: Can the allyl group at the 5-position interfere with reactions at the C4 and C6 positions?

A3: Yes, the 5-allyl group can participate in side reactions, particularly under conditions that employ transition metal catalysts like palladium. Potential side reactions involving the allyl group include isomerization, cyclization, and cross-coupling.

Troubleshooting Guides

This section is divided by reaction type to help you troubleshoot specific experimental issues.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue 1: Low or no conversion of the starting material.

Possible CauseSuggested Solution
Insufficiently reactive nucleophile. Use a stronger nucleophile, increase the reaction temperature, or add an activating agent.
Inappropriate solvent or base. Screen a range of solvents and bases. Aprotic polar solvents like DMF or DMSO are often effective. The choice of base should be appropriate for the nucleophile and substrate.
Low reaction temperature. Gradually increase the reaction temperature while monitoring for decomposition.

Issue 2: Formation of a mixture of mono-substituted (at C4/C6) and di-substituted products.

Possible CauseSuggested Solution
Incorrect stoichiometry of the nucleophile. To favor mono-substitution, use 1.0-1.2 equivalents of the nucleophile. For di-substitution, use at least 2.2 equivalents.
Reaction time is too long for mono-substitution. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is the major component.
High reaction temperature. Lowering the reaction temperature may improve selectivity for mono-substitution.

Issue 3: Suspected side reaction with the allyl group.

Possible CauseSuggested Solution
The nucleophile is also reacting with the allyl group. This is less common for SNAr but possible with highly reactive nucleophiles. Consider protecting the allyl group if feasible, or choose a milder nucleophile.
Base-catalyzed isomerization of the allyl group. Use a non-nucleophilic, sterically hindered base.
Suzuki-Miyaura Cross-Coupling Reactions

Issue 1: Low yield of the desired coupled product.

Possible CauseSuggested Solution
Inactive catalyst. Ensure the palladium catalyst is not oxidized. Use fresh catalyst or perform a pre-activation step. Degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate ligand. The choice of phosphine ligand is critical. Screen different ligands (e.g., PPh₃, SPhos, XPhos) to find the optimal one for your specific substrates.
Unsuitable base or solvent. A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) can be used. The combination of base and solvent should be optimized. Often, the addition of a small amount of water is beneficial.
Protodeborylation of the boronic acid. Use anhydrous solvents if water is detrimental and ensure the base is not too strong to cause decomposition of the boronic acid. Using boronate esters (e.g., pinacol esters) can increase stability.[1]

Issue 2: Formation of significant side products.

Side ProductDescriptionMitigation Strategies
Homocoupling of the boronic acid. Two molecules of the boronic acid couple to form a biaryl byproduct.Ensure an inert atmosphere to minimize oxygen, which can promote homocoupling. Use a well-defined palladium(0) precatalyst.
Dehalogenation of 5-Allyl-4,6-dichloropyrimidine. The chlorine atom is replaced by a hydrogen atom.This can occur via a palladium-hydride species. Ensure the solvent is pure and free of potential hydride sources. The choice of base and ligand can also influence this side reaction.[1]
Isomerization of the allyl group. The allyl group isomerizes to the more thermodynamically stable prop-1-enyl group.This is a common side reaction catalyzed by palladium.[2][3] To minimize this, use lower reaction temperatures and shorter reaction times. The choice of ligand can also influence the rate of isomerization.
Intramolecular Heck Reaction. If a nucleophile is first coupled at C4 or C6, the resulting product may undergo an intramolecular Heck reaction with the 5-allyl group to form a cyclized byproduct.[4][5]This is more likely at higher temperatures. Optimize conditions to favor the intermolecular Suzuki coupling over the intramolecular Heck reaction (e.g., lower temperature, different ligand).

Table 1: Summary of Potential Side Products in Suzuki Coupling

Side ProductStructurePotential Cause
Homocoupling ProductAr-ArOxygen in the reaction, impure reagents.
Dehalogenated ProductPyrimidine-HPresence of hydride sources, specific base/ligand combinations.
Isomerized ProductPyrimidine-CH=CH-CH₃Palladium-catalyzed isomerization.
Cyclized ProductFused ring systemIntramolecular Heck reaction following initial coupling.

Experimental Protocols

While specific optimized protocols for 5-Allyl-4,6-dichloropyrimidine are not widely published, the following general procedures for related dichloropyrimidines can be used as a starting point.

General Protocol for Mono-amination (SNAr)
  • To a solution of 5-Allyl-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., n-butanol or DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Add the amine nucleophile (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine 5-Allyl-4,6-dichloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Logical Flow for Troubleshooting Suzuki Coupling

The following diagram illustrates a logical workflow for troubleshooting common issues in Suzuki coupling reactions of 5-Allyl-4,6-dichloropyrimidine.

troubleshooting_suzuki start Start Suzuki Reaction check_yield Low Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No catalyst Check Catalyst Activity - Use fresh catalyst - Degas solvents check_yield->catalyst Yes dehalogenation Dehalogenation? - Purify solvent - Change base/ligand check_side_products->dehalogenation Yes success Successful Reaction check_side_products->success No conditions Optimize Conditions - Screen ligands - Screen base/solvent catalyst->conditions boronic_acid Check Boronic Acid Stability - Use boronate ester - Anhydrous conditions conditions->boronic_acid boronic_acid->start Retry isomerization Allyl Isomerization? - Lower temperature - Shorter reaction time dehalogenation->isomerization homocoupling Homocoupling? - Ensure inert atmosphere - Use Pd(0) precatalyst isomerization->homocoupling homocoupling->start Retry with new conditions

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Potential Side Reaction Pathways of the 5-Allyl Group

This diagram illustrates the potential side reactions that the 5-allyl group can undergo during a palladium-catalyzed reaction.

allyl_side_reactions start 5-Allyl-4,6-dichloropyrimidine isomerization Isomerization to 5-(Prop-1-enyl)-4,6-dichloropyrimidine start->isomerization Pd Catalyst cyclization Intramolecular Heck Reaction (after C4/C6 substitution) -> Fused Bicyclic Product start->cyclization Pd Catalyst, Heat

Caption: Potential side reactions of the 5-allyl group.

References

stability and storage recommendations for 5-Allyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 5-Allyl-4,6-dichloropyrimidine, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for 5-Allyl-4,6-dichloropyrimidine?

There are differing recommendations for the optimal storage temperature for 5-Allyl-4,6-dichloropyrimidine. To ensure maximum stability, it is advisable to store the compound at -20°C , sealed tightly to prevent moisture ingress. For short-term storage, 2-8°C under an inert gas atmosphere (such as nitrogen or argon) is also cited. The choice between these conditions may depend on the intended duration of storage and the purity requirements of the experiment.

Q2: I've noticed the compound has changed color (e.g., turned yellow or brown) upon storage. What should I do?

Discoloration is a common indicator of degradation or polymerization. It is strongly recommended to purify the material before use in sensitive applications. Techniques such as passing the compound through a plug of basic alumina or silica gel can help remove colored impurities and oligomers. For more rigorous purification, flash column chromatography or vacuum distillation (if the compound is thermally stable) can be employed. To prevent future discoloration, always store the compound in a cool, dark place, preferably under an inert atmosphere.

Q3: My experimental results are inconsistent. Could this be related to the stability of 5-Allyl-4,6-dichloropyrimidine?

Inconsistent results can indeed stem from the degradation of starting materials. 5-Allyl-4,6-dichloropyrimidine has two primary potential degradation pathways:

  • Hydrolysis: The chloro-substituents on the pyrimidine ring are susceptible to nucleophilic attack by water, leading to the formation of hydroxy-pyrimidine derivatives. This is more likely to occur if the compound is exposed to moisture or non-anhydrous solvents.

  • Polymerization: The allyl group can undergo radical-mediated polymerization, especially when exposed to heat, light, or oxygen. The presence of a stabilizer like tert-butylcatechol (TBC) in some commercial products indicates this risk.

To troubleshoot, it is crucial to use freshly purified material and anhydrous solvents. If you suspect degradation, a purity check via techniques like HPLC or NMR is recommended.

Q4: How can I prevent the polymerization of the allyl group during my experiments?

To minimize the risk of polymerization, consider the following precautions:

  • Work under an inert atmosphere: Use nitrogen or argon to minimize contact with oxygen, which can initiate radical polymerization.

  • Avoid high temperatures: If heating is necessary, use the lowest effective temperature and for the shortest possible duration.

  • Use inhibitors: For reactions that do not involve radical intermediates, adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) can be beneficial.

  • Store appropriately: Keep the compound in a cool, dark, and dry place.

Q5: What are the general handling precautions for 5-Allyl-4,6-dichloropyrimidine?

As with many chlorinated heterocyclic compounds, proper safety measures are essential:

  • Use in a well-ventilated area: Handle the compound in a fume hood to avoid inhalation of any vapors.

  • Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS): Always refer to the SDS provided by the supplier for comprehensive safety information.

Storage Recommendations Summary

ParameterRecommendationRationale
Long-Term Storage -20°C, sealed containerMinimizes both hydrolysis and polymerization.
Short-Term Storage 2-8°C, under inert gasSuitable for immediate or frequent use, protects from atmospheric moisture and oxygen.
Protection from Light Store in an amber vial or dark placePrevents potential photodegradation.
Protection from Moisture Use a tightly sealed container, handle in a dry environmentPrevents hydrolysis of the chloro-substituents.
Inhibitor Check product information for the presence of stabilizers like TBC. If not present, consider adding an inhibitor like BHT for long-term storage if compatible with future applications.Prevents radical-mediated polymerization of the allyl group.

Experimental Protocols

Protocol: General Procedure for a Forced Degradation Study

A forced degradation study is essential to understand the stability of a compound under various stress conditions. This protocol provides a general framework.

Objective: To assess the stability of 5-Allyl-4,6-dichloropyrimidine under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • 5-Allyl-4,6-dichloropyrimidine

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Allyl-4,6-dichloropyrimidine in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in an oven.

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visual Troubleshooting Guide

Stability_Troubleshooting Troubleshooting Workflow for Stability Issues start Start: Inconsistent Experimental Results check_purity Check Purity of 5-Allyl-4,6-dichloropyrimidine (e.g., HPLC, NMR) start->check_purity pure Compound is Pure check_purity->pure Yes impure Compound is Impure/ Degraded check_purity->impure No re_evaluate Re-evaluate Experimental Protocol and Conditions pure->re_evaluate purify Purify Compound (e.g., Chromatography, Distillation) impure->purify end Proceed with Experiment purify->end identify_degradation Identify Potential Degradation Pathway re_evaluate->identify_degradation hydrolysis Suspect Hydrolysis identify_degradation->hydrolysis Moisture Exposure? polymerization Suspect Polymerization identify_degradation->polymerization Heat/Light/Oxygen Exposure? hydrolysis_solution Use Anhydrous Solvents Store Compound in a Dry Environment hydrolysis->hydrolysis_solution polymerization_solution Use Inhibitors (e.g., BHT) Work Under Inert Atmosphere Avoid High Temperatures/Light polymerization->polymerization_solution hydrolysis_solution->end polymerization_solution->end

Caption: Troubleshooting workflow for stability issues.

troubleshooting failed reactions with 5-Allyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Allyl-4,6-dichloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for 5-Allyl-4,6-dichloropyrimidine?

A1: 5-Allyl-4,6-dichloropyrimidine is an electron-deficient heteroaromatic compound, making it an excellent substrate for a variety of cross-coupling and substitution reactions. The most common transformations include:

  • Palladium-catalyzed cross-coupling reactions:

    • Suzuki-Miyaura Coupling (C-C bond formation)

    • Sonogashira Coupling (C-C bond formation)

    • Buchwald-Hartwig Amination (C-N bond formation)

  • Nucleophilic Aromatic Substitution (SNAr):

    • Amination (reaction with amines)

    • Alkoxylation/Aryloxylation (reaction with alkoxides/phenoxides)

Q2: Which chlorine atom is more reactive?

A2: In 4,6-dichloropyrimidines, the chlorine atoms at the C4 and C6 positions are electronically equivalent. Therefore, in reactions with a single equivalent of a nucleophile or coupling partner, a mixture of mono-substituted products and the di-substituted product is often observed. Achieving selective mono-substitution can be challenging and typically requires careful control of stoichiometry and reaction conditions.

Q3: Can the allyl group at the 5-position interfere with reactions?

A3: The allyl group is generally stable under many reaction conditions. However, under certain circumstances, particularly with palladium catalysts, side reactions involving the allyl group, such as isomerization or cross-coupling, can occur. It is important to be aware of this potential and to choose reaction conditions that minimize these side reactions.

Q4: How can I purify the products of reactions with 5-Allyl-4,6-dichloropyrimidine?

A4: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in hexanes. In some cases, recrystallization from a suitable solvent or solvent mixture can also be an effective purification method.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the coupled product.

Potential CauseSuggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation.
Inappropriate Ligand Screen different phosphine ligands. For aryl chlorides, electron-rich and bulky ligands are often more effective.
Incorrect Base The choice of base is critical. Screen common bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Poor Solvent Choice Ensure the solvent system (e.g., dioxane/water, toluene/water) can solubilize the reactants. Degas the solvent thoroughly to remove oxygen.
Low Reaction Temperature Aryl chlorides are less reactive than bromides or iodides and may require higher temperatures (e.g., 80-110 °C) to react.
Boronic Acid Decomposition Use a slight excess of the boronic acid (1.1-1.5 equivalents). Ensure the boronic acid is of high quality.

Problem: Formation of significant amounts of homo-coupled boronic acid byproduct.

Potential CauseSuggested Solution
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Catalyst Decomposition Lower the catalyst loading or switch to a more stable pre-catalyst.

Problem: Dehalogenation of the starting material.

Potential CauseSuggested Solution
Presence of Protic Impurities Use anhydrous solvents and reagents.
Incorrect Base A very strong base in the presence of a hydrogen source can lead to dehalogenation. Consider a weaker base.

Logical Workflow for Troubleshooting Suzuki Coupling

start Low/No Yield in Suzuki Coupling check_catalyst Check Catalyst and Ligand Activity start->check_catalyst check_catalyst->start Use fresh catalyst/ligand check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_catalyst->check_conditions If catalyst is active check_conditions->start Improve degassing/increase temp. optimize_base Optimize Base check_conditions->optimize_base If conditions are correct optimize_solvent Optimize Solvent optimize_base->optimize_solvent If base optimization fails success Successful Reaction optimize_base->success Leads to improvement screen_ligands Screen Different Ligands optimize_solvent->screen_ligands If solvent optimization fails optimize_solvent->success Leads to improvement screen_ligands->success Leads to improvement

Troubleshooting workflow for Suzuki coupling reactions.
Buchwald-Hartwig Amination

Problem: Low or no yield of the aminated product.

Potential CauseSuggested Solution
Inappropriate Catalyst/Ligand Combination The choice of ligand is crucial and depends on the amine. Screen different generations of Buchwald ligands (e.g., XPhos, SPhos). Pre-catalysts are often more efficient.[1]
Incorrect Base Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[1]
Solvent Issues Toluene, dioxane, and THF are common solvents. Ensure the solvent is anhydrous and degassed. Chlorinated solvents, acetonitrile, and pyridine can inhibit the catalyst.[1]
Reaction Temperature Too Low Typical temperatures are between 80-110 °C.[1] Challenging substrates may require higher temperatures.
Air or Moisture Contamination The Pd(0) active catalyst is sensitive to air and moisture. Use Schlenk techniques or a glovebox for reaction setup.

Problem: Side reaction or decomposition of starting material.

Potential CauseSuggested Solution
Amine Coordination to Palladium The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, inhibiting the catalytic cycle. Using a higher ligand-to-palladium ratio may help.
Base-Sensitive Functional Groups If your amine or the pyrimidine substrate has base-sensitive functional groups, consider using a weaker base like K₃PO₄ or Cs₂CO₃.

Catalytic Cycle of Buchwald-Hartwig Amination

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [R-Pd(II)(NHR'R'')L_n]X amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex R-Pd(II)(NR'R'')L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Simplified Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling

Problem: Low or no yield of the alkynylated product.

Potential CauseSuggested Solution
Inactive Catalysts Ensure both the palladium catalyst and the copper(I) co-catalyst (if used) are active and not degraded. Use fresh reagents.
Oxygen Contamination The reaction is highly sensitive to oxygen, which promotes the undesirable Glaser-type homocoupling of the alkyne. Thoroughly degas all solvents and reagents and maintain an inert atmosphere.
Inappropriate Base An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is required to deprotonate the alkyne. Ensure the base is dry and used in excess.
Low Reaction Temperature While some Sonogashira couplings proceed at room temperature, aryl chlorides often require elevated temperatures (e.g., 60-100 °C).
Copper-Free Conditions If Glaser homocoupling is a persistent issue, consider switching to a copper-free protocol. This may require specific ligands or different reaction conditions.

Problem: Formation of a black precipitate (palladium black).

Potential CauseSuggested Solution
Catalyst Decomposition This indicates decomposition of the palladium catalyst. This can be caused by impurities, inappropriate solvent choice (anecdotally, THF can promote this), or incorrect temperature. Use high-purity reagents and solvents.

Troubleshooting Logic for Sonogashira Coupling

start Sonogashira Reaction Failure check_atmosphere Inert Atmosphere? start->check_atmosphere check_atmosphere->start No (Degas!) check_catalysts Catalyst Quality? (Pd & Cu) check_atmosphere->check_catalysts Yes check_catalysts->start Old (Replace) check_base Base Quality & Amount? check_catalysts->check_base Fresh check_base->start Not dry/insufficient check_temp Reaction Temperature? check_base->check_temp OK check_temp->start Too low (Increase) consider_cu_free Consider Copper-Free Protocol check_temp->consider_cu_free Optimized success Successful Coupling consider_cu_free->success

Decision tree for troubleshooting Sonogashira reactions.
Nucleophilic Aromatic Substitution (SNAr)

Problem: Low or no yield of the substituted product.

Potential CauseSuggested Solution
Poor Nucleophile The nucleophile may not be strong enough. If using a neutral amine, the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) can help. For alcohols, pre-formation of the alkoxide with a strong base (e.g., NaH, NaOtBu) is necessary.
Low Reaction Temperature SNAr reactions on dichloropyrimidines often require heating. Temperatures in the range of 80-120 °C are common.
Solvent Choice Polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate SNAr reactions.
Formation of Di-substituted Product If mono-substitution is desired, use only one equivalent of the nucleophile and add it slowly to the reaction mixture at a lower temperature to improve selectivity.

Experimental Protocols

Disclaimer: These are general protocols based on reactions with similar dichloropyrimidine substrates and should be optimized for specific reactants and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add 5-Allyl-4,6-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.1 equiv. for mono-arylation or 2.2 equiv. for di-arylation), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv.), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Add 5-Allyl-4,6-dichloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • To a flame-dried Schlenk flask, add 5-Allyl-4,6-dichloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.5 equiv.) via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, rinsing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • To a round-bottom flask, add 5-Allyl-4,6-dichloropyrimidine (1.0 equiv.) and a high-boiling point solvent (e.g., butan-1-ol or DMF).

  • Add the amine (1.1 equiv. for mono-substitution) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.).

  • Heat the reaction mixture to 90-120 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Synthesis of 5-Allyl-4,6-dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 5-Allyl-4,6-dichloropyrimidine derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Allyl-4,6-dichloropyrimidine?

A1: The most common and effective synthetic route is a two-step process. It begins with the condensation of diethyl allylmalonate with guanidine to form 5-Allyl-2-amino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated using a Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the final 5-Allyl-4,6-dichloropyrimidine.

Q2: I am getting a very low yield after the chlorination step. What are the possible reasons?

A2: Low yield in the chlorination step can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and temperature.

  • Moisture: The Vilsmeier-Haack reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Reagent quality: The purity of the starting dihydroxypyrimidine and the Vilsmeier-Haack reagent is crucial. Impurities can lead to side reactions and lower yields.

  • Suboptimal stoichiometry: An incorrect ratio of the dihydroxypyrimidine to the Vilsmeier-Haack reagent can result in incomplete conversion.

Q3: I am observing the formation of a significant amount of mono-substituted byproduct. How can I minimize it?

A3: The formation of mono-substituted byproducts indicates that the second chlorination is not occurring efficiently. To promote di-substitution, consider the following:

  • Increase the stoichiometry of the Vilsmeier-Haack reagent: Using a larger excess of the chlorinating agent can drive the reaction towards the dichlorinated product.

  • Elevate the reaction temperature: Higher temperatures can provide the necessary activation energy for the second substitution.

  • Increase the reaction time: Allowing the reaction to proceed for a longer duration can facilitate the complete conversion to the di-chloro derivative.

Q4: My final product is difficult to purify. What are the recommended purification methods?

A4: Purification of 5-Allyl-4,6-dichloropyrimidine can be challenging due to the presence of starting materials, mono-substituted byproducts, and other impurities. The recommended purification method is column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Condensation Step - Incomplete reaction. - Incorrect stoichiometry of reactants. - Poor quality of diethyl allylmalonate or guanidine.- Increase reaction time and/or temperature. - Ensure accurate measurement of reactants. - Use high-purity starting materials.
Low Yield in Chlorination Step - Presence of moisture. - Incomplete reaction. - Degradation of the product.- Use anhydrous solvents and dry glassware. - Monitor the reaction by TLC to ensure completion. - Avoid excessively high temperatures or prolonged reaction times that could lead to decomposition.
Formation of Byproducts - Side reactions due to impurities. - Suboptimal reaction conditions.- Purify starting materials before use. - Optimize reaction temperature and time. - Use a higher excess of the chlorinating agent to favor di-substitution.
Difficult Purification - Presence of closely related impurities. - Oily product that is difficult to crystallize.- Use a high-resolution column chromatography setup. - Try different solvent systems for recrystallization. - Consider converting the product to a crystalline derivative for purification, followed by regeneration.

Experimental Protocols

Step 1: Synthesis of 5-Allyl-2-amino-4,6-dihydroxypyrimidine

This protocol is adapted from the general procedure for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.[1]

Materials:

  • Diethyl allylmalonate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride (1.1 equivalents) and diethyl allylmalonate (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 5-Allyl-4,6-dichloropyrimidine

This protocol is based on the optimized procedure for chlorination of 5-substituted 2-amino-4,6-dihydroxypyrimidines using a Vilsmeier-Haack reagent.[1]

Materials:

  • 5-Allyl-2-amino-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Chloroform (anhydrous)

Procedure:

  • Prepare the Vilsmeier-Haack reagent by slowly adding POCl₃ (4 equivalents) to anhydrous DMF (2 equivalents) in an ice bath.

  • Suspend the dried 5-Allyl-2-amino-4,6-dihydroxypyrimidine (1 equivalent) in anhydrous chloroform.

  • Add the prepared Vilsmeier-Haack reagent to the suspension under an inert atmosphere.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines, which can be considered representative for the synthesis of the 5-allyl derivative.

5-SubstituentYield of Dihydroxy Intermediate (%)Yield of Dichloropyrimidine (%)Reference
Propyl94Not Reported[1]
PhenylNot Reported71[1]
BenzylNot Reported80[1]
Prop-2-yn-1-yl96Not Reported[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination start Diethyl allylmalonate + Guanidine step1_reaction Condensation in Anhydrous Ethanol (Reflux) start->step1_reaction intermediate 5-Allyl-2-amino-4,6-dihydroxypyrimidine step1_reaction->intermediate step2_reaction Vilsmeier-Haack Reagent (POCl3/DMF) in Chloroform (Reflux) intermediate->step2_reaction final_product 5-Allyl-4,6-dichloropyrimidine step2_reaction->final_product

Caption: Synthetic workflow for 5-Allyl-4,6-dichloropyrimidine.

TroubleshootingYield cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reaction_completion Check Reaction Completion (TLC Analysis) start->check_reaction_completion check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Moisture) start->check_conditions optimize_time_temp Increase Reaction Time and/or Temperature check_reaction_completion->optimize_time_temp purify_reagents Purify Starting Materials check_reagents->purify_reagents adjust_stoichiometry Adjust Reagent Ratios check_reagents->adjust_stoichiometry check_conditions->optimize_time_temp use_anhydrous Ensure Anhydrous Conditions check_conditions->use_anhydrous end end optimize_time_temp->end Improved Yield purify_reagents->end use_anhydrous->end adjust_stoichiometry->end

Caption: Troubleshooting workflow for low yield issues.

References

preventing decomposition of 5-Allyl-4,6-dichloropyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Allyl-4,6-dichloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this versatile chemical intermediate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for 5-Allyl-4,6-dichloropyrimidine?

A1: 5-Allyl-4,6-dichloropyrimidine is susceptible to several decomposition pathways owing to its two reactive functionalities: the dichloropyrimidine ring and the allyl group. The main decomposition routes include:

  • Hydrolysis: The chlorine atoms on the pyrimidine ring can be hydrolyzed to hydroxyl groups, particularly under acidic or basic conditions, forming mono- or di-hydroxypyrimidine derivatives.

  • Polymerization: The allyl group can undergo radical-initiated polymerization, especially when exposed to heat, light, or radical initiators. This is often observed as the formation of a viscous oil or a solid precipitate in the reaction mixture.

  • Isomerization: The allyl group may isomerize to the more thermodynamically stable internal (propenyl) isomer, especially in the presence of transition metal catalysts or strong bases.

  • Nucleophilic Aromatic Substitution (SNAr): While often the desired reaction, unintended reactions with nucleophiles present in the reaction mixture (e.g., water, solvent impurities) can lead to undesired byproducts.

  • Reductive Dehalogenation: In the presence of certain reducing agents or catalysts (e.g., palladium on carbon with a hydrogen source), the chlorine atoms can be removed.

Q2: My reaction mixture containing 5-Allyl-4,6-dichloropyrimidine is turning dark and viscous. What is the likely cause?

A2: A darkening and increase in viscosity of the reaction mixture is a strong indicator of radical-mediated polymerization of the allyl group. This can be initiated by heat, UV light, or trace metal impurities. The formation of low molecular weight oligomers or polymers can complicate purification and reduce the yield of your desired product.

Q3: I am observing the formation of a byproduct with the same mass as my starting material but different chromatographic properties. What could this be?

A3: This is likely due to the isomerization of the allyl group (CH₂CH=CH₂) to a propenyl group (CH=CHCH₃). This isomerization can be catalyzed by transition metals (e.g., palladium, iridium) or strong bases. The resulting propenyl-4,6-dichloropyrimidine is a constitutional isomer and will have a different retention time in chromatography.

Q4: How should I store 5-Allyl-4,6-dichloropyrimidine to ensure its stability?

A4: To ensure long-term stability, 5-Allyl-4,6-dichloropyrimidine should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). It is often supplied with a radical inhibitor, such as tert-butylcatechol (TBC), to prevent polymerization. For prolonged storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptom Possible Cause Troubleshooting Steps
Significant amount of starting material remains after prolonged reaction time. 1. Insufficient reaction temperature. 2. Base is not strong enough to facilitate the reaction. 3. Nucleophile is not sufficiently reactive. 1. Gradually increase the reaction temperature, monitoring for byproduct formation by TLC or LC-MS.2. Switch to a stronger, non-nucleophilic base such as DBU or use an appropriate inorganic base like K₂CO₃.3. Consider using a more nucleophilic reagent or a catalyst to enhance reactivity.
Formation of multiple products, including polar impurities. 1. Hydrolysis of the dichloropyrimidine ring. 2. Reaction with solvent (solvolysis). 1. Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere.2. Choose a non-nucleophilic, high-boiling point solvent like toluene or dioxane.
Product mixture is a thick, intractable oil. Polymerization of the allyl group. 1. Add a radical inhibitor like TBC or BHT to the reaction mixture.2. Degas the solvent prior to use.3. Conduct the reaction at the lowest effective temperature and protect from light.

Issue 2: Unwanted Side Reactions of the Allyl Group

Symptom Possible Cause Troubleshooting Steps
Formation of an isomeric byproduct. Isomerization of the allyl group to a propenyl group. 1. Avoid using strong bases for extended periods if possible.2. If using a palladium catalyst, screen different ligands as some may promote isomerization more than others.
Loss of the allyl group or formation of an aldehyde/ketone. Oxidative cleavage of the allyl group. 1. Ensure the reaction is run under an inert atmosphere to exclude oxygen.2. Avoid oxidizing agents unless they are part of the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for a Stable Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general method for the substitution of one of the chlorine atoms on 5-Allyl-4,6-dichloropyrimidine with an amine nucleophile, while minimizing decomposition.

Materials:

  • 5-Allyl-4,6-dichloropyrimidine

  • Amine nucleophile (1.1 equivalents)

  • Anhydrous non-nucleophilic solvent (e.g., Toluene, Dioxane, or DMF)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 equivalents)

  • Radical inhibitor (e.g., BHT, ~0.1 mol%)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Allyl-4,6-dichloropyrimidine (1.0 equivalent) and the radical inhibitor.

  • Dissolve the starting material in the anhydrous solvent.

  • Add the base, followed by the slow addition of the amine nucleophile at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification by Recrystallization

For solid products, recrystallization is an effective method for purification that can avoid potential degradation on silica gel.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol).

  • Slowly add a co-solvent in which the product is poorly soluble (e.g., water, hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recommended Reaction Conditions for SNAr on Dichloropyrimidines to Minimize Decomposition

Parameter Recommendation Rationale
Temperature 60 - 120 °CLower temperatures are preferred to minimize side reactions. The optimal temperature will balance reaction rate and stability.
Solvent Anhydrous, non-nucleophilic solvents (e.g., Toluene, Dioxane, Acetonitrile)Prevents hydrolysis and solvolysis of the dichloropyrimidine ring.
Base Non-nucleophilic organic bases (e.g., TEA, DIPEA) or inorganic bases (e.g., K₂CO₃)Avoids competition with the primary nucleophile and minimizes base-catalyzed isomerization of the allyl group.
Atmosphere Inert (Argon or Nitrogen)Excludes oxygen and moisture, preventing oxidative degradation and hydrolysis.
Additives Radical inhibitor (e.g., BHT, TBC)Scavenges free radicals to prevent polymerization of the allyl group.

Visualizations

Potential Decomposition Pathways

DecompositionPathways A 5-Allyl-4,6-dichloropyrimidine B Hydrolysis Products (Mono/Di-hydroxy pyrimidines) A->B H₂O / H⁺ or OH⁻ C Polymerized Product A->C Heat / Light / Radicals D Isomerized Product (Propenyl-pyrimidine) A->D Strong Base / Transition Metal E Dehalogenated Product A->E Reducing Agent / H₂

Caption: Potential decomposition pathways for 5-Allyl-4,6-dichloropyrimidine.

Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow start Low Yield Observed check_sm Check for remaining starting material (SM) start->check_sm sm_present SM Present check_sm->sm_present no_sm No SM Present check_sm->no_sm increase_temp Increase Temperature or Reaction Time sm_present->increase_temp Yes check_impurities Analyze Byproducts (LC-MS, NMR) sm_present->check_impurities No no_sm->check_impurities optimize Optimize Conditions increase_temp->optimize polar_impurities Polar Impurities? check_impurities->polar_impurities viscous_oil Viscous Oil/Solid? polar_impurities->viscous_oil No use_anhydrous Use Anhydrous Conditions polar_impurities->use_anhydrous Yes (Hydrolysis) add_inhibitor Add Radical Inhibitor viscous_oil->add_inhibitor Yes (Polymerization) viscous_oil->optimize No use_anhydrous->optimize add_inhibitor->optimize

Caption: Troubleshooting workflow for low yield in reactions.

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Allyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving 5-Allyl-4,6-dichloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for cross-coupling reactions with 5-Allyl-4,6-dichloropyrimidine?

A1: For cross-coupling reactions on 4,6-dichloropyrimidines, functionalization typically occurs preferentially at the C4 position.[1][2] This is attributed to the higher electrophilicity of the C4 position compared to the C6 position. However, the choice of catalyst, ligands, and reaction conditions can influence the regiochemical outcome.[2] In some cases, with specific ligand systems, it is possible to invert the conventional selectivity.[3][4]

Q2: Which palladium catalysts are most effective for cross-coupling with dichloropyrimidines?

A2: The choice of palladium catalyst is critical and often substrate-dependent. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ is a commonly used and effective catalyst.[5][6] For more challenging substrates, particularly those involving steric hindrance, palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more successful.[7] These ligands help to form a highly reactive palladium(0) species that facilitates the catalytic cycle.[7]

Q3: Why is my Suzuki-Miyaura reaction with 5-Allyl-4,6-dichloropyrimidine failing or giving low yields?

A3: Low or no conversion in a Suzuki-Miyaura coupling with a dichloropyrimidine substrate can stem from several factors:

  • Inappropriate Base: The base plays a crucial role in the transmetalation step.[8] The effectiveness of a base can be empirical, so screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ may be necessary.[8] Ensure the base is finely ground and anhydrous.[8]

  • Poor Reagent Quality: Boronic acids can degrade over time.[8] Using fresh boronic acid is recommended. Impurities in either the dichloropyrimidine or the boronic acid can poison the catalyst.[8]

  • Suboptimal Reaction Conditions: The solvent and temperature can significantly impact the reaction outcome.[7] A solvent system that ensures the solubility of all reagents is crucial.[8] If the reaction is sluggish, gradually increasing the temperature may be beneficial.[8]

Q4: I am observing significant amounts of boronic acid homocoupling. How can I minimize this side reaction?

A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species.[8] To minimize this, ensure the reaction is thoroughly degassed.[8] While a slight excess of the boronic acid can be beneficial, using a large excess can favor this side reaction.[8] In some cases, experimenting with different palladium sources and ligands can reduce the propensity for homocoupling.[7]

Troubleshooting Guides

Problem: Low to No Product Yield in Suzuki-Miyaura Coupling
Potential CauseSuggested Solution
Inactive Catalyst Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use a fresh, high-quality palladium catalyst or a more air-stable pre-catalyst.[8]
Incompatible Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous and finely ground.[8]
Poor Reagent Solubility Try a different solvent or solvent mixture (e.g., 1,4-dioxane/water, DMF, toluene/water) to improve the solubility of all starting materials.[8]
Boronic Acid Degradation Use fresh boronic acid. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) before the reaction.[8]
Low Reaction Temperature Gradually increase the reaction temperature. For many Suzuki couplings with chloropyrimidines, temperatures between 70-100 °C are effective.[8]
Catalyst Inhibition The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst and deactivate it. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands to mitigate this effect.[7]
Problem: Poor Regioselectivity
Potential CauseSuggested Solution
Standard Conditions Favor C4 Standard palladium catalysts like Pd(PPh₃)₄ typically favor reaction at the C4 position.[1][2]
Desire for C6 Selectivity Achieving selectivity for the C6 position is challenging. However, literature on related dihalopyrimidines suggests that bulky N-heterocyclic carbene (NHC) ligands can sometimes promote reaction at the less reactive position.[3][9] A screening of specialized ligands may be required.

Quantitative Data Summary

The following tables provide representative data for catalyst and condition screening for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of dichloropyrimidines. These can serve as a starting point for optimizing reactions with 5-Allyl-4,6-dichloropyrimidine.

Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of a Dichloropyrimidine

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O10071A common and effective starting point.[5][6]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene10085Good for sterically hindered substrates.[7]
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane11092Highly active system for challenging couplings.[7]
PdCl₂(dppf) (3)-K₂CO₃MeCN/H₂O8065Another commonly used catalyst system.

Table 2: Catalyst and Ligand Screening for Buchwald-Hartwig Amination of a Dichloropyrimidine

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Notes
Pd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene10078A first-generation system for aminations.[10]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane10090Effective for a broad range of amines.[11]
G3-XPhos (2)-LHMDSToluene8095A highly active pre-catalyst.

Table 3: Catalyst and Co-catalyst Screening for Sonogashira Coupling of a Dichloropyrimidine

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄ (2)CuI (4)Et₃NTHF6088Classic Sonogashira conditions.[12]
PdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NHDMF8091Often provides good results.
Pd(OAc)₂ (1)-TBAANMPRT75Copper-free conditions can be advantageous.

Experimental Protocols

Key Experiment 1: General Protocol for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Allyl-4,6-dichloropyrimidine (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Key Experiment 2: General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%) and ligand (1.5-4 mol%) to an oven-dried Schlenk flask.

  • Add the base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).

  • Add 5-Allyl-4,6-dichloropyrimidine (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the flask and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add Reagents to Flask (Dichloropyrimidine, Coupling Partner, Base) inert 2. Establish Inert Atmosphere (3x Vacuum/Argon Cycles) prep->inert solv 3. Add Degassed Solvent inert->solv cat 4. Add Catalyst/Ligand solv->cat react 5. Heat to Desired Temperature cat->react monitor 6. Monitor Progress (TLC, LC-MS) react->monitor workup 7. Quench and Extract monitor->workup purify 8. Column Chromatography workup->purify char 9. Characterize Product purify->char

Caption: A typical experimental workflow for a cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd2_aryl Ar-Pd(II)L_n(X) pd0->pd2_aryl Ar-X tm Transmetalation pd2_couple Ar-Pd(II)L_n(R) pd2_aryl->pd2_couple R-B(OR)₂ pd2_couple->pd0 Ar-R re Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree start Low or No Yield Observed q_reagents Are reagents pure and fresh? start->q_reagents s_reagents_no Use fresh/pure reagents and dry/degassed solvents. q_reagents->s_reagents_no No q_atmosphere Is the reaction under a strict inert atmosphere? q_reagents->q_atmosphere Yes s_reagents_no->q_atmosphere s_atmosphere_no Improve degassing and inert atmosphere technique. q_atmosphere->s_atmosphere_no No q_catalyst Is the catalyst system appropriate? q_atmosphere->q_catalyst Yes s_atmosphere_no->q_catalyst s_catalyst_no Screen different catalysts/ligands (e.g., Buchwald ligands). q_catalyst->s_catalyst_no No q_conditions Are the conditions optimal? q_catalyst->q_conditions Yes s_catalyst_no->q_conditions s_conditions_no Screen base, solvent, and temperature. q_conditions->s_conditions_no No success Yield Improved q_conditions->success Yes s_conditions_no->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Reactivity of 5-Allyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvents on the reactivity of 5-Allyl-4,6-dichloropyrimidine. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for reactions with 5-Allyl-4,6-dichloropyrimidine?

When selecting a solvent, the primary considerations are the type of reaction being performed and the desired reactivity at the C4 and C6 positions. Key factors include solvent polarity (polar protic vs. polar aprotic), the solubility of reactants and reagents, and the solvent's boiling point for temperature control. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are often preferred as they can accelerate reaction rates.[1][2][3] In contrast, for certain palladium-catalyzed cross-coupling reactions, a range of solvents from nonpolar to polar may be employed to influence selectivity.[4][5][6]

Q2: How does solvent polarity affect the rate of nucleophilic substitution on 5-Allyl-4,6-dichloropyrimidine?

Solvent polarity plays a crucial role in the kinetics of nucleophilic substitution reactions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally recommended for SNAr reactions. They effectively solvate the cation of the nucleophile but do not strongly solvate the anionic nucleophile itself, leaving it more "naked" and reactive. This leads to a significant increase in the reaction rate.[3]

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes and deactivates it.[1][2][7] This can lead to slower reaction rates compared to polar aprotic solvents.

Q3: Can the solvent influence which chlorine atom is substituted first in 5-Allyl-4,6-dichloropyrimidine?

While the electronic environment of the pyrimidine ring is the primary determinant of regioselectivity, the solvent can have a secondary influence. In palladium-catalyzed reactions, the choice of solvent can affect the nature of the active catalytic species, which in turn can influence which C-Cl bond is more readily activated. For instance, in Suzuki couplings of similar bifunctional substrates, nonpolar solvents have been shown to favor reactivity at a C-Cl bond, while polar solvents can shift selectivity.[4][6]

Troubleshooting Guides

Issue 1: Low or no yield in a nucleophilic substitution reaction.

  • Possible Cause: The chosen solvent may be deactivating the nucleophile or be of insufficient polarity to facilitate the reaction.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a polar protic solvent like ethanol, consider switching to DMF, DMSO, or acetonitrile. This will enhance the nucleophilicity of your reagent.

    • Ensure Solubility: Verify that all reactants, particularly the nucleophile and any base used, are soluble in the chosen solvent at the reaction temperature. Poor solubility can severely limit reaction rates.

    • Increase Temperature: If the reaction is sluggish, increasing the temperature can help overcome the activation energy barrier. Ensure the chosen solvent has an appropriate boiling point for the desired temperature. N,N-Dimethylformamide (DMF) is often used for reactions requiring higher temperatures due to its high boiling point (153 °C).[8]

Issue 2: Formation of multiple unidentified byproducts.

  • Possible Cause: The solvent may be participating in the reaction (solvolysis), or the reaction conditions may be promoting side reactions.

  • Troubleshooting Steps:

    • Check for Solvolysis: If using a protic solvent such as an alcohol, especially in the presence of a strong base, the corresponding alkoxide can be formed, which may compete with your desired nucleophile.[9] Consider using a non-reactive polar aprotic solvent.

    • Optimize Temperature: Excessive heat can lead to decomposition or side reactions. Try running the reaction at a lower temperature for a longer period.

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture.

Issue 3: Difficulty in achieving selective mono-substitution.

  • Possible Cause: The reaction conditions (including solvent) are too harsh, leading to rapid di-substitution.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at a lower temperature to slow down the rate of the second substitution.

    • Use a Less Polar Solvent: A less polar solvent may slow down the overall reaction rate, providing a larger window to stop the reaction after the first substitution.

    • Control Stoichiometry: Carefully control the stoichiometry of the nucleophile, using only one equivalent or slightly less.

Data Presentation

Table 1: Expected Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) of 5-Allyl-4,6-dichloropyrimidine.

Solvent ClassExample SolventsExpected Relative RateRationale
Polar Aprotic DMF, DMSO, AcetonitrileHighPoorly solvates the anion, increasing its nucleophilicity.[3]
Polar Protic Ethanol, Methanol, WaterLow to ModerateStabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[1][2]
Nonpolar Toluene, HexaneVery LowPoor solubility of most nucleophiles and inability to stabilize the charged intermediate (Meisenheimer complex).

Table 2: General Solvent Recommendations for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling).

Solvent SystemExample SolventsTypical ApplicationConsiderations
Ethereal THF, 1,4-DioxaneSuzuki, StilleGood for dissolving organometallic reagents. Often used in combination with water or other co-solvents.
Aromatic Hydrocarbons Toluene, XyleneSuzuki, HeckCan be run at higher temperatures. Less polar.
Polar Aprotic DMF, AcetonitrileSuzuki, SonogashiraCan accelerate reactions involving polar transition states.[6][10]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (Amination)

This protocol is adapted from a similar procedure for 5-Amino-4,6-dichloropyrimidine.[11]

  • Materials: 5-Allyl-4,6-dichloropyrimidine, desired amine (1.1 eq), triethylamine (1.2 eq), and a high-boiling point polar aprotic solvent (e.g., DMF or Butan-1-ol).

  • Procedure:

    • To a solution of 5-Allyl-4,6-dichloropyrimidine (1.0 eq) in the chosen solvent, add triethylamine (1.2 eq) followed by the amine (1.1 eq).

    • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis of a Di-substituted Ether Derivative

This protocol is adapted from the synthesis of 4,6-diethoxypyrimidine.[12]

  • Materials: 5-Allyl-4,6-dichloropyrimidine, sodium metal, anhydrous ethanol.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, carefully add sodium metal (2.2 eq) to anhydrous ethanol to prepare sodium ethoxide.

    • Once all the sodium has reacted, add 5-Allyl-4,6-dichloropyrimidine (1.0 eq) to the sodium ethoxide solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography or vacuum distillation.

Visualizations

SNAr_Pathway Reactants 5-Allyl-4,6-dichloropyrimidine + Nucleophile (Nu-) TS1 Transition State 1 Reactants->TS1 Intermediate Meisenheimer Complex (Anionic σ-complex) TS1->Intermediate Attack by Nu- TS2 Transition State 2 Intermediate->TS2 Products Substituted Product + Cl- TS2->Products Loss of Cl-

Caption: Pathway for Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow Start Define Reaction Goal (e.g., Mono-substitution) Solvent_Screen Solvent Screening (e.g., DMF, THF, Toluene) Start->Solvent_Screen Temp_Opt Temperature Optimization (e.g., RT, 50°C, 100°C) Solvent_Screen->Temp_Opt Analysis Analyze Results (Yield, Purity) Temp_Opt->Analysis Successful Optimized Conditions Found Analysis->Successful Success Troubleshoot Troubleshoot Issues (Low Yield, Byproducts) Analysis->Troubleshoot Failure Troubleshoot->Solvent_Screen

Caption: Workflow for Reaction Condition Optimization.

References

Technical Support Center: Managing Regioselectivity in Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in reactions involving dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the synthesis of substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?

Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3][4] This preference is attributed to the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, rendering it more electrophilic.[1][5] The typical reactivity order is C4(6) > C2 >> C5.[2][6] However, this selectivity is often moderate, and reactions, especially with neutral nitrogen nucleophiles, can result in mixtures of C2 and C4 substituted isomers with ratios from 1:1 to 4:1.[1][2][6]

Q2: What are the key factors that influence C4 vs. C2 selectivity in reactions of 2,4-dichloropyrimidines?

Several factors can significantly impact the regioselectivity of these reactions:[2]

  • Substituents on the Pyrimidine Ring:

    • Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][2][3][7]

    • Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[1][2]

  • Nature of the Nucleophile:

    • While many nucleophiles preferentially attack C4, certain nucleophiles, like tertiary amines, can exhibit high selectivity for the C2 position, particularly when a C5-EWG is present.[8]

    • Anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can also influence selectivity.[2][6]

  • Reaction Conditions: Temperature, solvent, and the choice of base are crucial and can alter the isomeric ratio of the products.[1][2][4]

  • Catalysis: The use of palladium catalysts, especially in amination and cross-coupling reactions, can profoundly influence regioselectivity, often strongly favoring the C4-substituted product.[1][6][9] However, specific ligand systems, such as bulky N-heterocyclic carbenes (NHCs), have been developed to achieve C2-selective cross-coupling.[10][11]

Q3: How can I favor C2-selective substitution on a 2,4-dichloropyrimidine?

Achieving C2 selectivity requires overcoming the inherent preference for C4 attack. Here are some effective strategies:

  • Substituent-Directed Selectivity: Introduce an electron-donating group (EDG) at the C6 position. This electronic modification favors nucleophilic attack at the C2 position.[3][7]

  • Nucleophile-Controlled Selectivity: For substrates with a C5-EWG, using tertiary amines as nucleophiles can provide excellent C2 selectivity.[8]

  • Catalyst-Controlled C-S Coupling: For C-S bond formation, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely effect C2-selective cross-coupling with thiols.[10][11]

  • Specific Reaction Conditions: In some cases, specific solvent and acid/base combinations, such as TFA/IPA, have been reported to facilitate C2 substitution where alkaline conditions fail.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated dichloropyrimidine substrate (e.g., by electron-donating groups).1. Use a stronger nucleophile or generate the corresponding anion with a strong base.2. Gradually and cautiously increase the reaction temperature while monitoring for side products.3. Screen a range of solvents (e.g., THF, Dioxane, DMF, n-BuOH) and bases (e.g., K₂CO₃, DIPEA, LiHMDS, NaOtBu).[1][12]4. Consider if ring substituents are deactivating and if a different synthetic strategy or a catalyzed reaction is necessary.
Poor C4-Selectivity / Mixture of Isomers 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.2. The nucleophile has an inherent preference for the C2 position.3. Steric hindrance near the C4 position.1. For amination reactions, employ a Palladium-catalyzed approach, which often significantly enhances C4 selectivity.[1][2]2. Systematically screen different solvents, bases, and temperatures. For example, using n-butanol with DIPEA has been reported to favor C4 substitution.[1][4]3. Carefully control the stoichiometry of the nucleophile (a slight excess, e.g., 1.1-1.2 eq., is common).[1]4. Monitor the reaction closely by TLC or LC-MS and stop it once the formation of the desired product is maximized to prevent potential scrambling at higher temperatures or longer reaction times.[1]
Difficulty Achieving C2-Substitution 1. C4 is the more reactive site under standard SNAr conditions.2. Reaction conditions are not suitable to favor C2 attack.1. If synthetically feasible, introduce an electron-donating group (EDG) at the C6 position to electronically favor C2 substitution.[1][3]2. For substrates with a C5-EWG, use a tertiary amine nucleophile.[1][8]3. For C-S coupling, utilize a Pd catalyst with a bulky NHC ligand.[10][11]4. Explore alternative conditions, such as TFA/IPA, which have been reported to promote C2 substitution.[4]
Unselective Reaction Leading to Di-substitution 1. Stoichiometry of the nucleophile is too high.2. Reaction temperature is too high or reaction time is too long.1. Use only a slight excess of the nucleophile (e.g., 1.05-1.1 equivalents) and add it slowly to the reaction mixture.2. Lower the reaction temperature to increase the energy barrier for the second substitution.3. Monitor the reaction closely and quench it as soon as the mono-substituted product is predominantly formed.
Hydrolysis or Solvolysis Side Products 1. Presence of water in the reaction mixture.2. Use of alcohol-based solvents (e.g., ethanol, butanol) which can act as nucleophiles in the presence of a base.[12][13]1. Ensure the use of anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]2. If solvolysis is an issue, switch to a non-nucleophilic, aprotic solvent like dioxane, toluene, or DMF.[12]

Data Presentation: Regioselectivity in Amination Reactions

The following table summarizes typical regioselective outcomes in the amination of 2,4-dichloropyrimidines under various conditions. Note that yields and ratios are highly dependent on the specific substrates and should be considered as general guidelines.

Dichloropyrimidine SubstrateNucleophileConditionsC4:C2 RatioYieldReference(s)
2,4-dichloropyrimidineNeutral Nitrogen NucleophilesVaries1:1 to 4:1Moderate to Good[2][6]
6-aryl-2,4-dichloropyrimidineAliphatic Secondary AminePd(OAc)₂/dppb, LiHMDS, THF, -20 °C to 0 °C>30:1High[2][6][15]
6-aryl-2,4-dichloropyrimidineAnilineNo catalyst, LiHMDS, THF, -60 °C>95:5High[6][15]
2,4-dichloro-5-nitropyrimidineTertiary Amine (e.g., TEA)CHCl₃, rt, 1 hC2-selectiveModerate to Excellent[2][8]
2,4-dichloro-6-(methoxy)pyrimidineAmineVariesFavors C2Varies[3][7]

Mandatory Visualizations

Logical Relationships and Workflows

Decision Workflow for Regioselective Substitution start Start: Desired Regioisomer? c4_product Target: C4-Substituted Product start->c4_product C4 c2_product Target: C2-Substituted Product start->c2_product C2 c4_strategy Employ C4-Selective Strategy c4_product->c4_strategy c2_strategy Employ C2-Selective Strategy c2_product->c2_strategy pd_cat Use Pd-Catalysis (e.g., Pd(OAc)2/dppb, LiHMDS) c4_strategy->pd_cat Amination? snar_cond Optimize S(N)Ar Conditions (e.g., n-BuOH/DIPEA) c4_strategy->snar_cond General S(N)Ar? c6_edg Substrate Modification: Add C6-EDG c2_strategy->c6_edg Substrate modifiable? c5_ewg_nuc Use C5-EWG Substrate + Tertiary Amine Nucleophile c2_strategy->c5_ewg_nuc Amination? nhc_cat For C-S Coupling: Use Pd/bulky NHC Ligand c2_strategy->nhc_cat Thiolation? General Experimental Workflow for Pd-Catalyzed Amination setup 1. Reaction Setup (Inert atmosphere, anhydrous solvent) reagents 2. Add Dichloropyrimidine & Pd Catalyst/Ligand setup->reagents addition 4. Slow Addition of Amine/Base to Substrate reagents->addition premix 3. Premix Amine & Base (e.g., LiHMDS in separate vessel) premix->addition reaction 5. Stir at Controlled Temp. (e.g., -20°C to RT) addition->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Quench & Work-up monitor->workup Complete purify 8. Purify Product (Column Chromatography) workup->purify

References

Validation & Comparative

Reactivity of 5-Allyl-4,6-dichloropyrimidine: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of precursor reactivity is paramount for efficient and successful synthesis design. This guide provides a comparative analysis of the reactivity of 5-allyl-4,6-dichloropyrimidine against other substituted pyrimidines, supported by available experimental data and detailed protocols.

The pyrimidine core is a privileged scaffold in medicinal chemistry, and the strategic functionalization of substituted dichloropyrimidines is a cornerstone of drug discovery. The reactivity of the chlorine atoms at the C4 and C6 positions is highly susceptible to the electronic and steric nature of the substituent at the C5 position. This guide will delve into the factors governing this reactivity, with a specific focus on the influence of the C5-allyl group.

General Principles of Reactivity in 4,6-Dichloropyrimidines

The electron-deficient nature of the pyrimidine ring makes it prone to nucleophilic aromatic substitution (SNAr). In 4,6-dichloropyrimidines, the chlorine atoms at these positions are activated by the adjacent ring nitrogens and are the primary sites for substitution. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.

The substituent at the C5 position plays a crucial role in modulating the reactivity of the C4 and C6 positions. Electron-withdrawing groups (EWGs) at C5, such as a nitro group (-NO₂), enhance the electrophilicity of the pyrimidine ring, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs), such as an amino group (-NH₂), decrease the ring's electrophilicity and can retard the rate of substitution. The allyl group is generally considered to be weakly electron-donating or near-neutral in its electronic effect.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Below is a table summarizing available data for the amination of various 5-substituted-4,6-dichloropyrimidines.

5-SubstituentNucleophileReaction ConditionsProductYield (%)Reference
HAdamantylalkylaminesK₂CO₃, DMF, 140 °CMono-aminated pyrimidine60-99[1]
AminoButylamineTriethylamine, Butan-1-ol, 90°C, 16hN4-butyl-6-chloropyrimidine-4,5-diamine83[2]
Allyl Amine Not Available 4-amino-5-allyl-6-chloropyrimidine Data not found
NitroPrimary AminesRoom Temperature4,6-bis(alkylamino)-5-nitropyrimidineGood yields

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The reactivity of 5-substituted-4,6-dichloropyrimidines in these reactions is also influenced by the C5-substituent.

A study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids provides valuable insight. The presence of the C5-aryl group allows for successful cross-coupling, with yields influenced by the electronic nature of the boronic acid.

5-SubstituentBoronic AcidCatalyst/Base/SolventProductYield (%)Reference
4-BromophenylPhenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane5-(4-bromophenyl)-4-chloro-6-phenylpyrimidine60[3]
4-Bromophenyl4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane5-(4-bromophenyl)-4-chloro-6-(4-methoxyphenyl)pyrimidine60[3]
4-Bromophenyl4-Nitrophenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane5-(4-bromophenyl)-4-chloro-6-(4-nitrophenyl)pyrimidineLow (side products)[3]
Allyl Arylboronic acid Not Available 5-allyl-4-aryl-6-chloropyrimidine Data not found

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination) of 4,6-Dichloropyrimidines

This protocol is adapted from a general procedure for the monoamination of 4,6-dichloropyrimidine.[1]

Materials:

  • 4,6-Dichloropyrimidine derivative (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0-4.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the 4,6-dichloropyrimidine derivative, the desired amine, and anhydrous potassium carbonate.

  • Add anhydrous DMF.

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Substituted-4,6-Dichloropyrimidines

This protocol is adapted from the procedure for the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[3]

Materials:

  • 5-Substituted-4,6-dichloropyrimidine (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Distilled Water

Procedure:

  • To a Schlenk flask containing the 5-substituted-4,6-dichloropyrimidine and Pd(PPh₃)₄, add 1,4-dioxane.

  • Stir the mixture under an inert atmosphere (e.g., argon) for 30 minutes at room temperature.

  • Add the arylboronic acid, K₃PO₄, and distilled water.

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizing Reactivity Concepts

G Influence of C5-Substituent on SNAr Reactivity of 4,6-Dichloropyrimidines subst C5-Substituent edg Electron-Donating Group (EDG) e.g., -NH2 subst->edg Decreases Reactivity neutral Weakly Donating/Neutral Group e.g., -Allyl, -CH3 subst->neutral Baseline Reactivity ewg Electron-Withdrawing Group (EWG) e.g., -NO2 subst->ewg Increases Reactivity reactivity Reactivity at C4/C6 edg->reactivity neutral->reactivity ewg->reactivity

Caption: Electronic effect of the C5-substituent on the SNAr reactivity of 4,6-dichloropyrimidines.

G General Workflow for Suzuki-Miyaura Coupling start Start Materials: 5-Substituted-4,6-dichloropyrimidine Arylboronic Acid reaction Reaction Setup (Inert Atmosphere) start->reaction reagents Reagents: Pd Catalyst Base Solvent reagents->reaction heating Heating (e.g., 70-80 °C) reaction->heating workup Workup: Extraction & Washing heating->workup purification Purification (Column Chromatography) workup->purification product Final Product: 4-Aryl-5-substituted-6-chloropyrimidine purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Comparative Analysis of 5-Allyl-4,6-dichloropyrimidine Derivatives: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, the pyrimidine scaffold represents a cornerstone of medicinal chemistry, offering a versatile template for the development of novel therapeutic agents. Among these, derivatives of 5-Allyl-4,6-dichloropyrimidine are emerging as a class of compounds with significant potential across various biological activities, including anticancer and enzyme inhibition. This guide provides an objective comparison of the biological performance of these derivatives, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows.

While direct comparative studies on a wide range of 5-Allyl-4,6-dichloropyrimidine derivatives are still expanding in the scientific literature, this guide synthesizes available data on structurally related compounds to illuminate the structure-activity relationships (SAR) and guide future research. The focus will be on modifications at the 4- and 6-positions of the pyrimidine ring, where the reactive chloro groups serve as key handles for synthetic diversification.

Anticancer Activity of Diaminopyrimidine Derivatives

A significant area of investigation for pyrimidine derivatives has been in the realm of oncology. The substitution of the chloro groups with various amines to yield 2,4-diaminopyrimidine structures has been a fruitful strategy in the design of potent antitumor agents.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative 2,4-diaminopyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR1 Substituent (Position 4)R2 Substituent (Position 2)Cancer Cell LineIC50 (µM)Reference
9k Triazolopiperazine moietyAnilineA549 (Lung)2.14[1]
HCT-116 (Colon)3.59[1]
PC-3 (Prostate)5.52[1]
MCF-7 (Breast)3.69[1]
13f 1,4,8-triazaspiro[4.5]decan-3-one moietyAnilineA549 (Lung)1.98[1]
HCT-116 (Colon)2.78[1]
PC-3 (Prostate)4.27[1]
MCF-7 (Breast)4.01[1]
Yfq07 Substituted anilineAmineH3255 (Lung)Data not quantified[2]
A431 (Skin)Data not quantified[2]
HCC827 (Lung)Data not quantified[2]
PC-9 (Lung)Data not quantified[2]
H1975 (Lung)Data not quantified[2]

Note: While the specific compounds 9k and 13f do not contain a 5-allyl group, they represent the 2,4-diaminopyrimidine scaffold that can be derived from 5-allyl-4,6-dichloropyrimidine. Compound Yfq07 is a 4,6-disubstituted pyrimidine derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT-116, PC-3, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for an additional 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Apoptosis Induction and Cell Cycle Arrest

Further mechanistic studies have revealed that some of these diaminopyrimidine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. For instance, compound 9k was shown to decrease the mitochondrial membrane potential in A549 cells, a key event in the apoptotic cascade, and to cause cell cycle arrest at the G2/M phase.[1] Similarly, compound Yfq07 demonstrated a pro-apoptotic effect and inhibited the cell cycle at the G2/M phase in several non-small cell lung cancer (NSCLC) cell lines.[2]

apoptosis_pathway Diaminopyrimidine Derivative Diaminopyrimidine Derivative Mitochondria Mitochondria Diaminopyrimidine Derivative->Mitochondria Induces Stress ↓ Mitochondrial Membrane Potential ↓ Mitochondrial Membrane Potential Mitochondria->↓ Mitochondrial Membrane Potential Caspase Activation Caspase Activation ↓ Mitochondrial Membrane Potential->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis

Simplified pathway of apoptosis induction.

Kinase Inhibitory Activity

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors, which are a major class of targeted cancer therapies. Modifications of the 5-Allyl-4,6-dichloropyrimidine backbone can lead to potent inhibitors of various kinases involved in cancer cell signaling.

EGFR and MARK4 Inhibition

Derivatives of 4,6-disubstituted pyrimidines have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Microtubule Affinity-Regulating Kinase 4 (MARK4).

The following table presents the inhibitory activity of selected 4,6-disubstituted pyrimidine derivatives against MARK4.

Compound IDR SubstituentIC50 (µM) against MARK4Reference
8 4-fluorophenyl37.99 ± 0.62[3]
9 2,4-dimethoxyphenyl12.98 ± 0.63[3]
10 4-(trifluoromethyl)phenyl20.12 ± 0.48[3]
11 4-chlorophenyl32.54 ± 0.71[3]
12 3,4,5-trimethoxyphenyl14.92 ± 0.53[3]
13 Morpholine25.67 ± 0.58[3]
14 Naphthalene7.52 ± 0.33[3]

Note: These compounds are 4,6-disubstituted pyrimidines and do not contain the 5-allyl group. The data illustrates the potential of this scaffold for kinase inhibition.

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of compounds against a specific kinase is typically determined using an in vitro kinase assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (using ³²P-labeled ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test Compound Test Compound Test Compound->Incubation Detection of\nPhosphorylation Detection of Phosphorylation Incubation->Detection of\nPhosphorylation IC50 Calculation IC50 Calculation Detection of\nPhosphorylation->IC50 Calculation

General workflow for an in vitro kinase assay.

Inhibition of Nitric Oxide Production

Derivatives of 5-substituted-4,6-dichloropyrimidin-2-amines have been synthesized and evaluated for their ability to inhibit nitric oxide (NO) production. Excessive NO production is implicated in various inflammatory conditions.

Structure-Activity Relationship for NO Inhibition

A study on 5-substituted 2-amino-4,6-dichloropyrimidines revealed that the nature of the substituent at the 5-position influences the inhibitory effect on NO production.

Compound ID5-SubstituentReference
B2 Methyl[4]
B3 Ethyl[4]
B9 sec-Butyl[4]

Note: While the specific inhibitory concentrations were not provided in a comparative table in the source, the study highlights the exploration of substituents at the 5-position of the 2-amino-4,6-dichloropyrimidine scaffold.

Experimental Protocol: Nitric Oxide Production Assay
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide.

  • Compound Treatment: The cells are co-treated with the test compounds at various concentrations.

  • Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite concentrations in the treated and untreated (control) cells.

Conclusion and Future Directions

The 5-Allyl-4,6-dichloropyrimidine scaffold holds considerable promise for the development of novel therapeutic agents. The available data, primarily on structurally related diaminopyrimidine and disubstituted pyrimidine derivatives, demonstrates potent anticancer and kinase inhibitory activities. The allyl group at the 5-position offers a unique structural feature that can be further explored to modulate biological activity and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of 5-Allyl-4,6-dichloropyrimidine derivatives. Specifically, exploring various substitutions at the 4- and 6-positions with diverse amine, ether, and thioether linkages, while retaining the 5-allyl group, will be crucial for elucidating a comprehensive structure-activity relationship. Such studies will undoubtedly pave the way for the discovery of new and effective drug candidates.

References

analytical methods for 5-Allyl-4,6-dichloropyrimidine purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for Purity Assessment of 5-Allyl-4,6-dichloropyrimidine

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Allyl-4,6-dichloropyrimidine is a key building block in the synthesis of various targeted therapies. This guide provides an objective comparison of analytical methods for its purity assessment, supported by experimental data from structurally analogous compounds to provide a strong starting point for method development and validation.

Experimental Workflow for Purity Assessment

The determination of purity for a chemical intermediate like 5-Allyl-4,6-dichloropyrimidine involves a multi-step process, from sample preparation to data analysis and reporting. The following diagram illustrates a typical workflow.

Purity Assessment Workflow Figure 1. Purity Assessment Workflow cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Obtain Representative Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS NMR qNMR Analysis Preparation->NMR Data_Processing Data Processing (Integration, Calibration) HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing Purity_Calculation Purity Calculation (Area %, qNMR formula) Data_Processing->Purity_Calculation Impurity_Profiling Impurity Identification Purity_Calculation->Impurity_Profiling Report Generate Certificate of Analysis Impurity_Profiling->Report

Caption: A generalized workflow for the analytical purity assessment of 5-Allyl-4,6-dichloropyrimidine.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination is contingent on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common chromatographic techniques for routine purity testing, while quantitative Nuclear Magnetic Resonance (qNMR) serves as a highly accurate orthogonal method for primary purity assessment.

While specific validation data for 5-Allyl-4,6-dichloropyrimidine is not extensively published, the following table summarizes the performance of these techniques based on data from the structurally analogous compound, 2,5-Dichloro-4,6-pyrimidinediamine, providing a valuable surrogate for establishing and validating analytical methods.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.999> 0.999Not applicable (Direct quantification)
Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.1%~0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3%0.03 - 0.3%~0.3%
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Precision (% RSD) < 2%< 2%< 1%
Primary Application Routine purity testing, analysis of non-volatile impuritiesRoutine purity testing, separation of volatile impuritiesPrimary purity assessment, structural elucidation

Potential Impurities

Understanding the synthetic route of 5-Allyl-4,6-dichloropyrimidine is crucial for identifying potential impurities. Common synthetic pathways for dichloropyrimidines often involve the chlorination of a dihydroxypyrimidine precursor. Potential impurities may include:

  • Starting Materials: Unreacted 4,6-dihydroxypyrimidine or related precursors.

  • Reagents: Residual chlorinating agents like phosphorus oxychloride.

  • By-products: Isomers, over-chlorinated or under-chlorinated pyrimidine species, and products of side reactions involving the allyl group.

  • Solvents: Residual solvents used in the synthesis and purification steps.

The relationship between the synthesis and potential impurities is outlined in the diagram below.

Impurity Generation Pathway Figure 2. Potential Impurity Sources Start Starting Materials (e.g., 4,6-dihydroxypyrimidine) Synthesis Synthesis of 5-Allyl-4,6-dichloropyrimidine Start->Synthesis Reagents Reagents (e.g., POCl3) Reagents->Synthesis Imp_Start Unreacted Starting Materials Synthesis->Imp_Start Incomplete Reaction Imp_Reagent Residual Reagents Synthesis->Imp_Reagent Excess/Carryover Imp_Byproduct Reaction By-products Synthesis->Imp_Byproduct Side Reactions Product Final Product Synthesis->Product Imp_Solvent Residual Solvents Product->Imp_Solvent From Purification

Caption: Logical relationship of impurity generation during the synthesis of 5-Allyl-4,6-dichloropyrimidine.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are adapted from established methods for similar dichloropyrimidine compounds and provide a robust starting point for the analysis of 5-Allyl-4,6-dichloropyrimidine.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique for separating and quantifying components in a mixture.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 5-Allyl-4,6-dichloropyrimidine in the mobile phase at a concentration of approximately 1 mg/mL. Dilute to a working concentration of about 0.1 mg/mL.

  • Data Analysis: Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Inlet Temperature: 250 °C.[1]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[1]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated by the area percent method from the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the 5-Allyl-4,6-dichloropyrimidine sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with a zero-filling and an appropriate window function.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

This guide provides a foundational framework for the analytical assessment of 5-Allyl-4,6-dichloropyrimidine purity. The selection of the most appropriate method will depend on the specific requirements of the analysis. For routine quality control, HPLC or GC-MS are often suitable, while qNMR is the preferred method for the certification of reference materials and for obtaining highly accurate purity values. It is crucial to validate the chosen method according to ICH guidelines to ensure reliable and reproducible results.

References

A Comparative Guide to Catalytic Systems for Dichloropyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of dichloropyrimidines is a cornerstone of modern medicinal chemistry, providing a versatile scaffold for the synthesis of a diverse array of bioactive molecules. The regioselective introduction of substituents onto the pyrimidine core is a critical challenge, with the outcome heavily dependent on the chosen catalytic system. This guide provides an objective comparison of prevalent catalytic systems for the functionalization of dichloropyrimidines, supported by experimental data, detailed protocols, and mechanistic diagrams to inform synthetic strategy and catalyst selection.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis remains the gold standard for the functionalization of dichloropyrimidines, offering a broad substrate scope and predictable reactivity. The primary challenge lies in controlling the regioselectivity of the substitution, particularly with asymmetrically substituted dichloropyrimidines like the 2,4- and 2,5-isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the context of 2,4-dichloropyrimidine, the reaction typically exhibits a strong preference for substitution at the C4 position.[1] However, the choice of catalyst, ligands, and reaction conditions can be modulated to achieve the desired outcome.

Table 1: Comparison of Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

EntryCatalyst SystemBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)C4:C2 Ratio
1Pd(PPh₃)₄ (5 mol%)Phenylboronic acidK₂CO₃1,4-Dioxane/H₂O10015 min (MW)80>99:1
2Pd(PPh₃)₄ (0.5 mol%)4-Methoxyphenylboronic acidK₂CO₃1,4-Dioxane/H₂O10015 min (MW)77>99:1
3PdCl₂(dppf) (3 mol%)Phenylboronic acidNa₂CO₃Toluene/EtOH/H₂O551251 (mono-adduct)>99:1[1]

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

A mixture of 2,4-dichloropyrimidine (0.5 mmol), the corresponding boronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), and K₂CO₃ (1.5 mmol) in a 2:1 mixture of 1,4-dioxane and water (6 mL) is subjected to microwave irradiation at 100 °C for 15 minutes. Following the reaction, the mixture is extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. The regioselectivity of this reaction on dichloropyrimidines is highly dependent on the substrate and the catalytic system. For 6-aryl-2,4-dichloropyrimidines, highly C4-selective amination can be achieved.[2]

Table 2: Comparison of Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Aryl-2,4-Dichloropyrimidine [2]

EntryCatalyst (mol%)Ligand (mol%)AmineBaseSolventTemp. (°C)Time (h)Yield (%)C4:C2 Ratio
1Pd(OAc)₂ (1)dppb (2)MorpholineLiHMDSTHF0<0.595>99:1
2PdCl₂(PPh₃)₂ (2)-MorpholineLiHMDSTHF0<0.593>99:1
3Pd₂(dba)₃ (1)BINAP (2)PiperidineLiHMDSTHF-20192>99:1

Experimental Protocol: C4-Selective Buchwald-Hartwig Amination [2]

To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) and the palladium catalyst/ligand system in THF at the specified temperature, a pre-mixed solution of the amine (1.1 equiv) and LiHMDS (1.2 equiv) in THF is added. The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched with saturated aqueous NH₄Cl and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle

C-S Coupling: Inverting Selectivity

While C4-functionalization is common, recent advances have demonstrated that C2-selective C-S coupling of 2,4-dichloropyrimidine can be achieved using bulky N-heterocyclic carbene (NHC) ligands with a palladium precatalyst.[3][4][5] This provides a complementary strategy to the conventional C4-selective reactions.

Table 3: Comparison of C4- vs. C2-Selective C-S Coupling of 2,4-Dichloropyrimidine

EntryCatalyst SystemThiolBaseSolventTemp. (°C)C4:C2 RatioReference
1Pd₂(dba)₃ / XantphosThiophenolCs₂CO₃Dioxane110C4 selective[2]
2(η³-tBu-indenyl)PdCl(IPent)1-OctanethiolK₃PO₄Toluene01: >99 (C2 selective)[4]

Experimental Protocol: C2-Selective C-S Coupling [4]

In a nitrogen-filled glovebox, the palladium precatalyst, base, 2,4-dichloropyrimidine, and thiol are combined in the specified solvent. The reaction mixture is stirred at the indicated temperature until completion. The crude reaction mixture is then filtered and purified by column chromatography to isolate the C2-thiolated pyrimidine.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can exhibit different reactivity and selectivity profiles, offering unique advantages for specific transformations.

Table 4: Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Chlorides [6]

EntrySubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
13-ChloropyridinePhenylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄t-Amyl Alcohol10095
22-BromopyrimidineFuran-3-boronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄2-Me-THF10097

While extensive data for the direct comparison of nickel catalysts in dichloropyrimidine functionalization is still developing, the high efficiency of nickel catalysts with other chloroheterocycles suggests their significant potential in this area.[6][7]

Organocatalytic and Photoredox Systems

Recent advancements have explored the use of organocatalysis and photoredox catalysis for the functionalization of dichloropyrimidines, offering metal-free and milder reaction conditions.

Organocatalytic Nucleophilic Aromatic Substitution (SNAr)

Organocatalytic methods can facilitate the regioselective amination of dichloropyrimidines. For instance, the use of sodium sulfinate and a phase-transfer catalyst can promote the C4-amination of 2,4-dichloropyrimidine with weakly nucleophilic amines.[8]

Table 5: Organocatalytic Amination of 2,4-Dichloropyrimidine [8]

EntryCatalyst SystemAmineSolventTemp. (°C)Yield (%)Regioselectivity
1Na₂SO₂Ph / TBABOxazolidin-2-oneMeCN8085C4-selective

Experimental Protocol: Organocatalytic Amination [8]

A mixture of 2,4-dichloropyrimidine, the amine, sodium benzenesulfinate, and tetrabutylammonium bromide (TBAB) in acetonitrile is heated at 80 °C. After completion, the reaction mixture is worked up by extraction and purified by chromatography.

Experimental_Workflow

Photoredox Catalysis

Photoredox catalysis offers a unique approach to generate reactive intermediates under mild conditions using visible light. While still an emerging area for dichloropyrimidine functionalization, the combination of photoredox and transition metal catalysis (dual catalysis) has shown great promise for a variety of C-H functionalization and cross-coupling reactions.[9] Specific quantitative data for the direct functionalization of dichloropyrimidines using purely photoredox systems is limited in the current literature, but the field is rapidly evolving.

Conclusion

The choice of catalytic system for the functionalization of dichloropyrimidines is a critical decision that dictates the regiochemical outcome and overall efficiency of the synthesis.

  • Palladium catalysts offer a high degree of reliability and a vast, well-documented scope, with the ability to control regioselectivity through judicious ligand selection.

  • Nickel catalysts present a cost-effective and highly active alternative, with the potential for unique reactivity.

  • Organocatalytic and photoredox systems are emerging as powerful, metal-free alternatives that can operate under mild conditions and offer complementary selectivity.

For researchers and drug development professionals, a thorough understanding of these different catalytic manifolds is essential for the rational design of synthetic routes to novel and complex pyrimidine-based molecules. The data and protocols presented in this guide serve as a valuable starting point for navigating the diverse landscape of catalytic dichloropyrimidine functionalization.

References

Spectroscopic Scrutiny of 5-Allyl-4,6-dichloropyrimidine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of modern chemical and pharmaceutical research. For heterocyclic compounds such as 5-Allyl-4,6-dichloropyrimidine, a molecule of interest in synthetic chemistry, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide provides a comparative analysis of the spectroscopic data for 5-Allyl-4,6-dichloropyrimidine and related dichloropyrimidine derivatives, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Allyl-4,6-dichloropyrimidine and its structural analogs. Due to the limited availability of published experimental data for 5-Allyl-4,6-dichloropyrimidine, predicted values and data from closely related compounds are included for comparative purposes.

Table 1: ¹H NMR Spectral Data of Dichloropyrimidine Derivatives (Predicted and Experimental)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
5-Allyl-4,6-dichloropyrimidine ~8.7SingletH-2
~6.0Multiplet-CH=CH₂
~5.2Multiplet-CH=CH₂
~3.5Doublet-CH₂-
4,6-Dichloropyrimidine 8.82SingletH-2
7.46SingletH-5
2-Amino-4,6-dichloropyrimidine ~7.0 - 8.0Broad Singlet-NH₂
~6.5 - 7.5SingletH-5

Table 2: ¹³C NMR Spectral Data of Dichloropyrimidine Derivatives (Predicted and Experimental)

CompoundChemical Shift (δ) ppmAssignment
5-Allyl-4,6-dichloropyrimidine ~162C-4, C-6
~158C-2
~132-CH=CH₂
~118-CH=CH₂
~115C-5
~34-CH₂-
4,6-Dichloropyrimidine 161.5C-4, C-6
158.0C-2
120.0C-5
2-Amino-4,6-dichloropyrimidine ~163C-4, C-6
~158C-2
~103C-5

Table 3: Mass Spectrometry Data of Dichloropyrimidine Derivatives

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
5-Allyl-4,6-dichloropyrimidine 188/190/192 (M⁺)Isotopic pattern for two chlorine atoms is expected. Fragments from loss of allyl group, Cl, and HCN.
4,6-Dichloropyrimidine 148/150/152 (M⁺)Isotopic pattern for two chlorine atoms is prominent.
4-Amino-2,6-dichloropyrimidine 163/165/167 (M⁺)Isotopic pattern for two chlorine atoms is expected. Fragments from loss of Cl, HCN.[1]

Table 4: FTIR Absorption Bands of Pyrimidine Derivatives

CompoundWavenumber (cm⁻¹)Assignment
5-Allyl-4,6-dichloropyrimidine ~3080=C-H stretch (allyl)
~2980, ~2920C-H stretch (allyl)
~1640C=C stretch (allyl)
~1550C=N stretching (pyrimidine ring)
~1420C=C stretching (pyrimidine ring)
~800-700C-Cl stretch
2-Amino-4,6-dichloropyrimidine 3470, 3390N-H asymmetric and symmetric stretching
1650N-H scissoring
~1570C=N stretching (pyrimidine ring)
~700-600C-Cl stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the analysis of 5-Allyl-4,6-dichloropyrimidine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition :

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum with a pulse angle of 30-45 degrees.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • The relaxation delay should be set to at least 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Tune the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • A wider spectral width (0-200 ppm) is necessary.

    • A larger number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation : An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer can be used.

  • Data Acquisition :

    • Introduce the sample into the ion source.

    • For EI, use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • The molecular ion peak will confirm the molecular weight of the compound.[1]

    • Analyze the fragmentation pattern to gain structural information.[1] The isotopic distribution of chlorine-containing fragments (³⁵Cl and ³⁷Cl) provides further confirmation of the presence and number of chlorine atoms.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid : If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis, purification, and spectroscopic analysis of a pyrimidine derivative.

experimental_workflow synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Purified Sample ms Mass Spectrometry purification->ms Purified Sample ftir FTIR Spectroscopy purification->ftir Purified Sample structure_elucidation Structure Elucidation & Confirmation nmr->structure_elucidation ms->structure_elucidation ftir->structure_elucidation data_analysis Comparative Data Analysis structure_elucidation->data_analysis

Caption: Experimental workflow for synthesis and spectroscopic analysis.

logical_relationship compound Target Compound (5-Allyl-4,6-dichloropyrimidine) spectroscopic_techniques Spectroscopic Techniques compound->spectroscopic_techniques nmr NMR (Connectivity) spectroscopic_techniques->nmr ms MS (Molecular Weight) spectroscopic_techniques->ms ftir FTIR (Functional Groups) spectroscopic_techniques->ftir structural_info Structural Information nmr->structural_info ms->structural_info ftir->structural_info final_structure Confirmed Structure structural_info->final_structure

Caption: Logical relationship of spectroscopic techniques to structure.

References

A Comparative Guide to the Synthesis of Substituted Pyrimidines: An Evaluation of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data, to inform the selection of the most suitable methodology for specific research and development needs.

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including established pharmaceuticals and novel drug candidates. Consequently, the development of robust and versatile synthetic strategies to access structurally diverse pyrimidine derivatives is of paramount importance. This guide evaluates four key synthetic methodologies: the classical Biginelli and Pinner reactions, modern microwave-assisted synthesis, and emerging metal-catalyzed approaches. The performance of each method is compared based on reaction yields, times, and conditions, with detailed experimental protocols provided for reproducibility.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for a desired substituted pyrimidine is contingent on several factors, including the desired substitution pattern, substrate availability, and desired reaction efficiency. The following tables summarize quantitative data for representative examples synthesized via the Biginelli reaction (both conventional and microwave-assisted), the Pinner reaction, and metal-catalyzed methods.

Table 1: Biginelli Reaction: Conventional Heating vs. Microwave Irradiation

EntryAldehydeβ-Dicarbonyl CompoundUrea/ThioureaMethodCatalystSolventTimeYield (%)
1BenzaldehydeEthyl acetoacetateUreaConventionalHClEthanol4h75
2BenzaldehydeEthyl acetoacetateUreaMicrowaveYb(OTf)₃Acetic Acid10 min92
34-ChlorobenzaldehydeEthyl acetoacetateUreaConventionalHClEthanol5h70
44-ChlorobenzaldehydeEthyl acetoacetateUreaMicrowaveYb(OTf)₃Acetic Acid10 min95
5BenzaldehydeEthyl acetoacetateThioureaConventionalHClEthanol3h82
6BenzaldehydeEthyl acetoacetateThioureaMicrowaveClayNone5 min90

Table 2: Pinner Reaction for Substituted Pyrimidines

EntryAmidineβ-Dicarbonyl CompoundBase/AcidSolventTimeYield (%)
1Acetamidine hydrochlorideAcetylacetoneNaOEtEthanol6h65
2Benzamidine hydrochlorideEthyl acetoacetateNaOEtEthanol8h78
3Guanidine carbonateDiethyl malonateNaOMeMethanol12h85

Table 3: Metal-Catalyzed Synthesis of Substituted Pyrimidines

EntryCatalystReactant 1Reactant 2Reactant 3SolventTimeYield (%)
1FeCl₃ChalconeBenzamidine HCl-Ethanol12h88
2Cu(OAc)₂PhenylacetyleneBenzamidine HCl-DMF24h75
3Pd(OAc)₂/PPh₃α-Methylene ketoneFormamide-Dioxane18h60

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate experimental validation and comparison.

Biginelli Reaction: Conventional Heating

General Procedure for the Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.72 g, 12 mmol), and a catalytic amount of concentrated hydrochloric acid (0.2 mL) in absolute ethanol (20 mL) is refluxed for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried to afford the pure product.

Biginelli Reaction: Microwave-Assisted Synthesis

General Procedure for the Microwave-Assisted Synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

In a microwave-safe vessel equipped with a magnetic stir bar, 4-chlorobenzaldehyde (1.41 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.72 g, 12 mmol), and ytterbium(III) triflate (0.62 g, 1 mmol) in glacial acetic acid (5 mL) are placed. The vessel is sealed and subjected to microwave irradiation at 120°C for 10 minutes. After cooling to room temperature, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.

Pinner Reaction

General Procedure for the Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine:

To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 100 mmol) in absolute ethanol (50 mL), is added acetamidine hydrochloride (9.45 g, 100 mmol). The mixture is stirred for 30 minutes, and then acetylacetone (10.0 g, 100 mmol) is added dropwise. The reaction mixture is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with acetic acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Metal-Catalyzed Synthesis (Iron-Catalyzed)

General Procedure for the FeCl₃-Catalyzed Synthesis of 2,4,6-Triphenylpyrimidine:

A mixture of chalcone (2.08 g, 10 mmol), benzamidine hydrochloride (1.57 g, 10 mmol), and anhydrous iron(III) chloride (0.16 g, 1 mmol) in absolute ethanol (30 mL) is refluxed for 12 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is treated with a saturated aqueous solution of sodium bicarbonate. The resulting solid is filtered, washed with water, and recrystallized from ethanol to give the pure pyrimidine.

Visualizing Synthetic Validation Workflows

To further clarify the logical flow of validating these synthetic routes, the following diagrams, generated using the DOT language, illustrate the key stages of the process.

Synthetic_Route_Validation_Workflow cluster_planning 1. Planning & Design cluster_synthesis 2. Synthesis & Optimization cluster_analysis 3. Analysis & Characterization cluster_evaluation 4. Performance Evaluation Start Define Target Substituted Pyrimidine Route_Selection Select Synthetic Routes (Biginelli, Pinner, etc.) Start->Route_Selection Synthesis Perform Synthesis (Conventional vs. MW, etc.) Route_Selection->Synthesis Optimization Optimize Conditions (Catalyst, Solvent, Temp.) Synthesis->Optimization Purification Purification (Recrystallization, Chromatography) Optimization->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Data_Collection Collect Data (Yield, Time, Purity) Characterization->Data_Collection Comparison Compare Routes Data_Collection->Comparison Conclusion Select Optimal Route Comparison->Conclusion

Caption: A generalized workflow for the validation and comparison of synthetic routes to substituted pyrimidines.

Reaction_Component_Logic cluster_reactants Reactant Categories cluster_reactions Synthetic Routes Carbonyl Carbonyl Source (Aldehyde/Ketone) Biginelli Biginelli Reaction Carbonyl->Biginelli Metal_Catalyzed Metal-Catalyzed Carbonyl->Metal_Catalyzed Amidine_Source Amidine/Urea Source Amidine_Source->Biginelli Pinner Pinner Reaction Amidine_Source->Pinner Amidine_Source->Metal_Catalyzed Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Biginelli Dicarbonyl->Pinner Dicarbonyl->Metal_Catalyzed Product Substituted Pyrimidine Biginelli->Product Pinner->Product Metal_Catalyzed->Product

Caption: Logical relationship of reactant types to major synthetic routes for substituted pyrimidines.

Comparative Analysis of 5-Allyl-4,6-dichloropyrimidine Analogs and Related Compounds in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) data for 5-allyl-4,6-dichloropyrimidine analogs is limited in publicly available literature, a comparative analysis of structurally related pyrimidine derivatives provides valuable insights into their potential as kinase inhibitors and anticancer agents. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of targeted therapies.[1] This guide synthesizes available data on related 4,6-dichloro and 5-substituted pyrimidine analogs to infer potential SAR trends and guide future research.

Inferred Structure-Activity Relationship of Substituted Pyrimidines

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. For kinase inhibition, the pyrimidine core often acts as a hinge-binder in the ATP-binding pocket of kinases.[2] Modifications at the C4, C5, and C6 positions can significantly influence potency and selectivity.

Based on studies of related compounds, the following SAR trends can be inferred for 5-allyl-4,6-dichloropyrimidine analogs:

  • C4 and C6 Positions: The chloro-substituents at the C4 and C6 positions are reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to modulate activity and target different kinases.[3][4] The nature of the substituent introduced at these positions is a key determinant of biological activity.

  • C5 Position: Substitution at the C5 position can influence the orientation of the molecule within the kinase binding pocket and provide additional interactions, potentially enhancing potency and selectivity. The introduction of a trifluoromethyl group at this position has been shown to yield potent EGFR inhibitors.[5] The allyl group in the target compounds is a small, lipophilic substituent that could occupy a hydrophobic pocket within the target kinase.

  • General Trends: The overall lipophilicity and electronic properties of the substituents play a crucial role in the pharmacokinetic and pharmacodynamic properties of these compounds.

Quantitative Data on Related Pyrimidine Analogs

The following tables summarize the biological activity of various substituted pyrimidine derivatives, providing a basis for comparison.

Table 1: Kinase Inhibitory Activity of 4,6-Disubstituted Pyrimidine Derivatives

Compound ID Target Kinase R Group at C4/C6 IC50 (µM)
8 MARK4 4-(phenylsulfonyl)piperazin-1-yl 37.99 ± 0.62
9 MARK4 4-((2,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl 12.98 ± 0.63
14 MARK4 4-(naphthalen-1-ylsulfonyl)piperazin-1-yl 7.52 ± 0.33
33 JAK1 Complex (see source) 0.0021
33 JAK2 Complex (see source) 0.012
33 JAK3 Complex (see source) 0.923

| 33 | TYK2 | Complex (see source) | 0.012 |

Data sourced from multiple studies, see references for specific compound structures.[3][6]

Table 2: Anticancer Activity of 5-Substituted Pyrimidine Derivatives

Compound ID Cell Line C5-Substituent IC50 (µM)
9u A549 (Lung) Trifluoromethyl 0.35
9u MCF-7 (Breast) Trifluoromethyl 3.24
9u PC-3 (Prostate) Trifluoromethyl 5.12
7a A549 (Lung) Diaminopyrimidinyl 10.73
8a A549 (Lung) Diaminopyrimidinyl 10.99
7h Hela (Cervical) Diaminopyrimidinyl 8.44

| 8h | Hela (Cervical) | Diaminopyrimidinyl | 5.55 |

Data sourced from multiple studies, see references for specific compound structures.[5][7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel 5-allyl-4,6-dichloropyrimidine analogs.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is suitable for high-throughput screening of kinase inhibitors.[8]

  • Principle: This assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a high luminescence signal suggests inhibition of the kinase.[8]

  • Materials:

    • Kinase enzyme (e.g., JAK2)

    • Peptide substrate

    • ATP

    • Assay buffer

    • Test compounds dissolved in DMSO

    • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

    • White, flat-bottom 384-well assay plates

    • Luminescence plate reader

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

    • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include a DMSO-only vehicle control and a known inhibitor as a positive control.

    • Kinase Reaction Mixture: Prepare a master mix containing the kinase, peptide substrate, and ATP in the assay buffer.

    • Initiation of Reaction: Add the kinase reaction mixture to each well to start the reaction.

    • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

    • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

MTT Cell Proliferation Inhibition Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[10]

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7)

    • Complete growth medium

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

The following diagrams illustrate a common signaling pathway targeted by pyrimidine kinase inhibitors and a general workflow for their evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation PyrimidineInhibitor Pyrimidine Inhibitor PyrimidineInhibitor->JAK Inhibition GeneTranscription Gene Transcription DNA->GeneTranscription

Caption: Simplified JAK-STAT signaling pathway illustrating the point of inhibition by pyrimidine-based compounds.

G start Start: Synthesize 5-Allyl-4,6-dichloropyrimidine Analogs biochemical_assay Biochemical Kinase Inhibition Assay (e.g., Luminescence-based) start->biochemical_assay cell_based_assay Cell-based Antiproliferative Assay (e.g., MTT) biochemical_assay->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Identification of Potent Analogs lead_optimization->end

Caption: General experimental workflow for the evaluation of novel pyrimidine-based kinase inhibitors.

References

A Comparative Guide to Dichloropyrimidine Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Dichloropyrimidines are a cornerstone class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules.[1] Their utility is particularly prominent in the development of pharmaceuticals, such as kinase inhibitors, and agrochemicals.[1][2][3] The reactivity and regioselectivity of these isomers are dictated by the positions of the two chlorine atoms on the pyrimidine ring, making the choice of isomer a critical decision in synthetic design. This guide provides a comparative analysis of the most commonly used isomers—2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,5-dichloropyrimidine—supported by experimental data and detailed protocols.

Physical and Chemical Properties: A Quantitative Comparison

The fundamental properties of these isomers vary, influencing their handling, reaction conditions, and solubility. The following table summarizes their key quantitative data.

Property2,4-Dichloropyrimidine4,6-Dichloropyrimidine2,5-Dichloropyrimidine
CAS Number 3934-20-1[4]1193-21-1[2]22536-67-0[5]
Molecular Formula C₄H₂Cl₂N₂[4]C₄H₂Cl₂N₂C₄H₂Cl₂N₂[6]
Molecular Weight 148.98 g/mol [4]148.97 g/mol 148.97 g/mol [7]
Appearance White to off-white crystalline solid[3][4]White to pale brown powderColorless to pale yellow solid[6]
Melting Point 57-61 °C[4]65-68 °C57.0-57.5 °C[5][7]
Boiling Point 101 °C @ 23 mmHg[4]176 °C190 °C[5][7]

Synthesis of Dichloropyrimidine Isomers

The synthetic routes to these isomers differ based on commercially available precursors and desired substitution patterns.

2,4-Dichloropyrimidine

The most common synthesis involves the chlorination of uracil (2,4-dihydroxypyrimidine).[4][8] This is typically achieved by heating uracil with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or with other reagents like thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (BTC).[4][8]

4,6-Dichloropyrimidine

This symmetric isomer is generally synthesized from 4,6-diaminopyrimidine.[2] The process involves a diazotization reaction followed by a copper(I) chloride-catalyzed chlorination (Sandmeyer reaction) to replace the amino groups with chlorine atoms.[2][9]

2,5-Dichloropyrimidine

2,5-Dichloropyrimidine is a commercially available reagent.[6] Its synthesis is less commonly reported in general literature compared to the other isomers but can be prepared through specialized routes.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, caused by two electronegative nitrogen atoms, makes all dichloropyrimidine isomers susceptible to nucleophilic aromatic substitution (SNAr).[1][10] However, the position of the chlorine atoms significantly influences the rate and regioselectivity of the reaction.

The general order of reactivity for the chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5 .[1][10] This is because nucleophilic attack at the C4 or C6 position allows the negative charge of the Meisenheimer intermediate to be delocalized over both ring nitrogen atoms, resulting in greater stabilization compared to an attack at C2 or C5.[11][12]

Reactivity of 2,4-Dichloropyrimidine

This isomer presents the most complex reactivity profile due to its asymmetry.

  • C4 Selectivity : In classical SNAr reactions with most nucleophiles (e.g., amines, alkoxides), substitution occurs preferentially at the C4 position.[13][14][15] This is due to the greater electronic stabilization of the intermediate.[11]

  • C2 Selectivity : While less common, C2 selectivity can be achieved. This is often influenced by the presence of strong electron-donating groups at the C6 position, which can alter the electronic landscape of the ring.[15] Certain palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, can also favor the C2 position.[11]

  • Reaction Conditions : The selectivity between the C2 and C4 positions is highly sensitive to reaction conditions, including the solvent, temperature, and the nature of the nucleophile.[13][14] For instance, microwave irradiation has been used to control regioselectivity by changing the solvent.[14]

Reactivity of 4,6-Dichloropyrimidine

As a symmetrical molecule, the two chlorine atoms are equivalent.

  • Monosubstitution : The first nucleophilic substitution occurs readily at either the C4 or C6 position, yielding a single, unambiguous product.[16] This makes it an ideal substrate for the synthesis of 4,6-disubstituted pyrimidines.[17][18]

  • Disubstitution : The introduction of an electron-donating group in the first substitution step deactivates the ring towards a second nucleophilic attack, making subsequent substitutions more challenging.[11]

Reactivity of 2,5-Dichloropyrimidine
  • C2 vs. C5 : Following the general reactivity trend, the chlorine at the C2 position is significantly more reactive than the one at C5. The C5 position is the least reactive towards SNAr among all possible positions on the pyrimidine ring.[1] This allows for selective functionalization at the C2 position, leaving the C5 chlorine available for subsequent, more forcing reactions or cross-coupling chemistries.

Visualizing Synthetic and Logical Pathways

G

G

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil[8]

This protocol describes a high-yield synthesis using thionyl chloride and bis(trichloromethyl) carbonate.

  • Materials & Equipment:

    • 2,4-dihydroxypyrimidine (Uracil)

    • Thionyl chloride (SOCl₂)

    • Bis(trichloromethyl) carbonate (BTC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

    • Sodium carbonate solution

    • Anhydrous sodium sulfate

    • 50 mL round-bottom flask, condenser, oil bath, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Reaction Setup: To a 50 mL reaction flask, add 2,4-dihydroxypyrimidine (1.0 g, 8.9 mmol), DMAP (50 mg), and SOCl₂ (4 mL). A turbid liquid will form.

    • Reagent Addition: Slowly add a solution of BTC (5.28 g, 17.8 mmol) in SOCl₂ (4 mL) dropwise to the mixture.

    • Heating: Heat the reaction in an oil bath, maintaining the temperature between 65-70 °C, under reflux.

    • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

    • Workup: Cool the reaction mixture and evaporate the excess solvent under reduced pressure.

    • Quenching & Neutralization: Carefully add the residue to 10 mL of ice water. Neutralize the solution to a pH of 8-9 with a sodium carbonate solution.

    • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

    • Drying and Isolation: Wash the combined organic layer with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to yield 2,4-dichloropyrimidine. A reported yield for this method is up to 95%.[8]

Protocol 2: Synthesis of 4-Amino-2,6-dichloropyrimidine[19][20]

This protocol details the synthesis of a functionalized dichloropyrimidine derivative from 2-amino-4,6-dihydroxypyrimidine.

  • Materials & Equipment:

    • 2-amino-4,6-dihydroxypyrimidine

    • Phosphorus oxychloride (POCl₃) (3.4 to 4.2 molar equivalents)

    • N,N-dimethylaniline (1.7 to 2.5 molar equivalents)

    • Four-necked round-bottom flask, mechanical stirrer, heating mantle, condenser, addition funnel.

  • Procedure:

    • Reaction Setup: In the four-necked flask, charge phosphorus oxychloride and 2-amino-4,6-dihydroxypyrimidine (1 molar equivalent).

    • Heating: Heat the mixture to a temperature between 55°C and 60°C.[19]

    • Amine Addition: Slowly add N,N-dimethylaniline via the addition funnel, ensuring the temperature is maintained between 55°C and 68°C.[19]

    • Monitoring: Monitor the reaction progress using TLC or HPLC.

    • Workup: Once complete, cool the mixture. Excess POCl₃ can be removed under reduced pressure.

    • Quenching: Carefully add the resulting viscous oil to a mixture of ice and water with external cooling.[19]

    • Neutralization: Neutralize the solution with 10N sodium hydroxide.[19]

    • Isolation: Filter the resulting precipitate and dry it in a vacuum oven at 50°C to obtain the product.[19]

References

Assessing the Novelty of 5-Allyl-4,6-dichloropyrimidine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives finding application as anticancer agents and kinase inhibitors. This guide provides a comparative analysis to assess the potential novelty of 5-Allyl-4,6-dichloropyrimidine derivatives. By examining structurally related compounds with known biological activities, we aim to provide a framework for evaluating the prospective therapeutic utility of this specific chemical series.

Comparative Biological Activity of 5-Substituted Pyrimidine Derivatives

Table 1: In Vitro Anticancer Activity of 5-Substituted Pyrimidine Analogs
Compound IDCore Structure5-SubstituentCancer Cell LineIC50 (µM)Reference
1 2,4-diaminopyrimidine-CF3A549 (Lung)0.35[1]
2 2,4-diaminopyrimidine-CF3MCF-7 (Breast)3.24[1]
3 2,4-diaminopyrimidine-CF3PC-3 (Prostate)5.12[1]
4 4-Thiazol-2-anilinopyrimidine-CNHCT-116 (Colon)0.04[2]
5 4-Thiazol-2-anilinopyrimidine-OHHCT-116 (Colon)>10[2]
6 4-Thiazol-2-anilinopyrimidine-FHCT-116 (Colon)<0.01[2]
7 Pyrazolo[3,4-d]pyrimidineCyano pyrazoleVariousGI50: 1.18 - 8.44[3]
8 Oxazolo[5,4-d]pyrimidineIsoxazoleHT29 (Colon)58.4[4]
Table 2: Kinase Inhibitory Activity of 5-Substituted Pyrimidine Analogs
Compound IDCore Structure5-SubstituentKinase TargetIC50 (nM)Reference
9 2,4-diaminopyrimidine-CF3EGFR91[1]
10 4-Thiazol-2-anilinopyrimidine-CNCDK97[2]
11 4-Thiazol-2-anilinopyrimidine-FCDK9-[2]
12 PyridopyrimidineVarious non-polarAdenosine KinasePotent Inhibition[5]
13 Pyrazolo[3,4-d]pyrimidineSubstituted imidazoleEGFR34[3]

Novelty Assessment

The novelty of 5-Allyl-4,6-dichloropyrimidine derivatives lies in the introduction of a small, non-polar allyl group at the 5-position of the dichloropyrimidine core. Based on the comparative data:

  • Anticancer Activity: Substitution at the 5-position is crucial for the anticancer activity of pyrimidine derivatives. Potent activity is observed with electron-withdrawing groups like trifluoromethyl (-CF3) and cyano (-CN).[1][2] The allyl group, being a small, non-polar substituent, may offer a unique pharmacological profile compared to the more extensively studied polar or larger aromatic substituents.

  • Kinase Inhibition: The 5-position plays a significant role in determining the potency and selectivity of kinase inhibition.[2] For instance, in the 4-thiazol-2-anilinopyrimidine series, a small fluorine atom at C5 was favorable for potent CDK9 inhibition.[2] The allyl group's size and electronic properties could lead to novel interactions within the ATP-binding pocket of various kinases.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of novel compounds.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.[7]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.[6]

  • Solubilization and Absorbance Reading: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After compound incubation, cells are fixed with cold 10% trichloroacetic acid (TCA).

  • Staining: The fixed cells are washed and stained with 0.4% SRB solution.

  • Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm.

  • Data Analysis: IC50 values are calculated similarly to the MTT assay.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified recombinant kinase, a specific substrate (peptide or protein), and ATP in a kinase assay buffer.[8]

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and incubated for a specific time. The reaction is then stopped by adding a stop solution (e.g., EDTA).[8]

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay (e.g., Kinase-Glo®): Measuring the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity.[8]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizations

Logical Workflow for Novelty Assessment

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison Synthesis Synthesis Purification Purification Synthesis->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation Anticancer Screening Anticancer Screening Structure Elucidation->Anticancer Screening Kinase Inhibition Assays Kinase Inhibition Assays Structure Elucidation->Kinase Inhibition Assays IC50 Determination IC50 Determination Anticancer Screening->IC50 Determination Kinase Inhibition Assays->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis Comparison with Analogs Comparison with Analogs SAR Analysis->Comparison with Analogs Novelty Assessment Novelty Assessment Comparison with Analogs->Novelty Assessment

Caption: Workflow for assessing the novelty of new chemical entities.

General Experimental Workflow for In Vitro Cytotoxicity Assay

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Reagent Addition Assay Reagent Addition Incubation->Assay Reagent Addition Signal Detection Signal Detection Assay Reagent Addition->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis IC50 Calculation IC50 Calculation Data Analysis->IC50 Calculation

Caption: Standard workflow for in vitro cell viability assays.

Signaling Pathway Inhibition by Pyrimidine Derivatives

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival 5-Allyl-Pyrimidine Derivative 5-Allyl-Pyrimidine Derivative 5-Allyl-Pyrimidine Derivative->PI3K Inhibits Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->mTOR Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Allyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical reagents like 5-Allyl-4,6-dichloropyrimidine are paramount for ensuring personnel safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of 5-Allyl-4,6-dichloropyrimidine, drawing upon safety data for the compound and its structural analogs.

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Allyl-4,6-dichloropyrimidine was located. The following procedures are based on the known hazards of closely related dichloropyrimidine derivatives. Users should handle this compound with the assumption that it possesses similar hazardous properties.

Immediate Safety and Hazard Information

5-Allyl-4,6-dichloropyrimidine and its analogs are classified as hazardous materials. Key hazards include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Corrosivity: Causes severe skin burns and serious eye damage.

  • Sensitization: May cause an allergic skin reaction.

  • Irritation: May cause respiratory irritation.

In the event of exposure, immediate first aid is critical:

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Chemical and Physical Properties

A summary of available data for 5-Allyl-4,6-dichloropyrimidine and its related compounds is presented below.

Property5-Allyl-4,6-dichloropyrimidine4,6-Dichloropyrimidine5-Amino-4,6-dichloropyrimidine
CAS Number 16019-31-1[1]1193-21-15413-85-4
Molecular Formula C₇H₆Cl₂N₂[1]C₄H₂Cl₂N₂C₄H₃Cl₂N₃
Molecular Weight 189.04 g/mol [1]148.98 g/mol 163.99 g/mol
Melting Point Not available65-67 °C145-148 °C[2]
Boiling Point Not available176 °CNot available
Acute Toxicity No data availableNo data available[3]No data available

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment must be worn when handling 5-Allyl-4,6-dichloropyrimidine:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield. Ensure eyewash stations are readily accessible.[4][5]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.[3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with a P2 filter is recommended.[6]

Step-by-Step Disposal Protocol

Disposal of 5-Allyl-4,6-dichloropyrimidine must be conducted as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Collection:

    • Collect waste 5-Allyl-4,6-dichloropyrimidine and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with incompatible wastes, such as strong oxidizing agents or strong acids.[3]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "5-Allyl-4,6-dichloropyrimidine".

    • Include the date of waste accumulation.

  • Temporary Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.

    • Ensure the storage area is secure and away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.

    • Provide the contractor with a complete and accurate description of the waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety personnel at your institution.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 5-Allyl-4,6-dichloropyrimidine.

start Start: Disposal of 5-Allyl-4,6-dichloropyrimidine ppe Wear Appropriate PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat start->ppe collect_waste Collect Waste in a Designated, Labeled, and Sealed Hazardous Waste Container ppe->collect_waste check_incompatible Check for Incompatible Waste Mixtures (e.g., Strong Acids, Oxidizing Agents) collect_waste->check_incompatible store_waste Store in a Secure, Ventilated Hazardous Waste Area check_incompatible->store_waste dispose Arrange for Pickup by an Approved Hazardous Waste Contractor store_waste->dispose end End of Disposal Process dispose->end

References

Personal protective equipment for handling 5-Allyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-Allyl-4,6-dichloropyrimidine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

When handling 5-Allyl-4,6-dichloropyrimidine, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye and Face Protection Tightly fitting safety goggles or a face shield (meeting EN 166 standards) should be worn to protect against splashes.[1]
Respiratory Protection A NIOSH-approved air-purifying respirator with an appropriate cartridge or a supplied-air respirator should be used.[2] A full-face respirator may be necessary for higher-risk operations.
Skin Protection Chemical-resistant clothing, such as a one-piece coverall or a hooded two-piece chemical splash suit, is required.[2] A lab coat should be worn at a minimum for low-volume handling.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn.[3][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 5-Allyl-4,6-dichloropyrimidine is crucial for safety and efficacy in a laboratory setting.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Step 2: Handling and Use

  • All handling of 5-Allyl-4,6-dichloropyrimidine should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Avoid direct contact with the skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the handling area.

  • Measure and dispense the chemical carefully to avoid generating dust or aerosols.

Step 3: Spill Management

  • In the event of a spill, evacuate the area and ensure it is well-ventilated.

  • Wearing the appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite).

  • Collect the absorbed material into a designated, labeled container for hazardous waste.[8]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Step 4: Disposal

  • All waste containing 5-Allyl-4,6-dichloropyrimidine, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Dispose of the waste in a clearly labeled, sealed container.[6][9]

  • Arrange for disposal through an approved hazardous waste disposal company, following all local, state, and federal regulations.[4]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Fume Hood prep_ppe->prep_setup handle_retrieve Retrieve Chemical from Storage prep_setup->handle_retrieve handle_weigh Weigh and Dispense handle_retrieve->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Professional Disposal cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling and disposal of 5-Allyl-4,6-dichloropyrimidine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.